molecular formula C10H10O3 B1365216 (7-Methoxy-1-benzofuran-2-yl)methanol CAS No. 75566-54-0

(7-Methoxy-1-benzofuran-2-yl)methanol

Cat. No.: B1365216
CAS No.: 75566-54-0
M. Wt: 178.18 g/mol
InChI Key: VXDZMYNEZZENIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxy-1-benzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDZMYNEZZENIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472639
Record name (7-methoxy-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75566-54-0
Record name (7-methoxy-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (7-Methoxy-1-benzofuran-2-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of (7-methoxy-1-benzofuran-2-yl)methanol. This molecule, belonging to the benzofuran class of heterocyclic compounds, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its structural analogs.[1][2][3][4][5][6]

Core Chemical Properties

This compound is a solid organic compound. While specific, experimentally determined physical properties are not widely published, we can infer its characteristics based on its structure and data from related compounds.

Structural and Physicochemical Parameters
PropertyValue/InformationSource
Molecular Formula C₁₀H₁₀O₃Inferred
Molecular Weight 178.18 g/mol Calculated
IUPAC Name This compoundIUPAC
CAS Number 75566-54-0[7]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.Inferred

Synthesis and Reactivity

The primary and most direct route to synthesizing this compound is through the reduction of the corresponding aldehyde, 7-methoxy-1-benzofuran-2-carbaldehyde. This precursor is commercially available, making this a feasible synthetic pathway for research purposes.

Synthetic Workflow: Reduction of 7-methoxy-1-benzofuran-2-carbaldehyde

The reduction of the aldehyde functional group to a primary alcohol can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

SynthesisWorkflow start Start: 7-methoxy-1-benzofuran-2-carbaldehyde reagents Reagents: - Sodium Borohydride (NaBH₄) - Methanol (Solvent) start->reagents Add reaction Reaction: - Stirring at 0°C to room temperature reagents->reaction To workup Workup: - Quench with water - Extraction with organic solvent - Drying and concentration reaction->workup Then purification Purification: - Column Chromatography workup->purification Followed by product Product: this compound purification->product Yielding

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the reduction of a carbaldehyde to a primary alcohol, adapted for the synthesis of the target compound.[8]

Materials:

  • 7-methoxy-1-benzofuran-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxy-1-benzofuran-2-carbaldehyde in methanol. Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (approximately 2 equivalents) to the cooled solution in small portions over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by the dropwise addition of deionized water at 0°C. Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reactivity Profile

The primary reactive site of this compound is the hydroxyl group, which can undergo typical alcohol reactions such as:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Conversion to ethers under appropriate conditions.

  • Oxidation: Oxidation back to the corresponding aldehyde or further to the carboxylic acid.

  • Substitution: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

The benzofuran ring itself can participate in electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (H4, H5, H6)~ 6.9 - 7.5Multiplet
Furan Proton (H3)~ 6.7Singlet
Methylene Protons (-CH₂OH)~ 4.8Singlet (or doublet if coupled to OH)
Methoxy Protons (-OCH₃)~ 4.0Singlet
Hydroxyl Proton (-OH)Variable, broad singletSinglet (broad)
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzofuran core, the methoxy group, and the hydroxymethyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Benzofuran C2~ 150-155
Benzofuran C7a~ 145
Benzofuran C7~ 140
Benzofuran C3a~ 125
Aromatic CH Carbons~ 110-125
Benzofuran C3~ 105
Methylene Carbon (-CH₂OH)~ 60
Methoxy Carbon (-OCH₃)~ 56
Predicted FT-IR Spectrum

The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3200-3600 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
C-O Stretch (alcohol)1050-1260
C-O Stretch (ether)1000-1300
Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and potentially the methoxy group (-OCH₃, 31 Da) or a methyl radical (-CH₃, 15 Da).

Potential Applications in Drug Development

Benzofuran derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[5][6] The methoxy substitution on the benzofuran scaffold is a common feature in many biologically active molecules.[8]

While specific studies on the biological activity of this compound are limited, its structural features suggest it could serve as a valuable intermediate or building block in the synthesis of more complex, biologically active molecules. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents. For instance, benzofuran derivatives have been investigated as tubulin polymerization inhibitors and kinase inhibitors in anticancer research.[8][11]

Safety and Handling

Detailed toxicological data for this compound are not available. However, as with any chemical compound in a research setting, it should be handled with appropriate care. Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood. For detailed safety information on related compounds, consulting the Safety Data Sheet (SDS) for 7-methoxy-1-benzofuran-2-carbaldehyde is recommended.

Conclusion

This compound is a valuable benzofuran derivative with potential as a building block in medicinal chemistry and drug discovery. Its synthesis from the corresponding aldehyde is straightforward, and its chemical properties are amenable to further functionalization. While direct biological data is scarce, the extensive research into the pharmacological activities of the benzofuran scaffold suggests that this compound and its derivatives are promising candidates for future investigation.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1-6.
  • Supporting Information for Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. (2019). The Royal Society of Chemistry.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(45), 26366-26388.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal for Scientific Research & Development, 10(4), 232-239.
  • Recent advantages in benzofurans. (2019). Journal of Pharmacognosy and Phytochemistry, 8(3), 4411-4415.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543.
  • Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. (2022). Acta Chimica Slovenica, 69(1), 73-80.
  • Supporting information for Fluorination of 2-substituted benzo[b]furans with Selectfluor. (n.d.). The Royal Society of Chemistry.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024) (Vol. 2, pp. 236-252).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(9), 1582-1591.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(9), 6549-6565.
  • Development of dual aromatase-steroid sulfatase inhibitors with a benzofuran pharmacophore. (2025). RSC Medicinal Chemistry.
  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). Hetero Letters, 4(3), 431-438.
  • FT-IR spectra of N'-[(E)-{7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5- yl}methylidene]heptanehydrazide (5b). (n.d.). ResearchGate. Retrieved from [Link]

  • Benzofuran, 7-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. (2025). BenchChem.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (2025). BenchChem.
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molbank, 2023(2), M1657.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (2012). Microgram Journal, 9(1), 38-46.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (2012).
  • Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine 1 and (b) 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine 2. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenyl-1-propanone. (n.d.). mzCloud. Retrieved from [Link]

  • Methyl 7-methoxy-1-benzofuran-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides a detailed, methodology-driven exploration of the structure elucidation of (7-Methoxy-1-benzofuran-2-yl)methanol, a compound of interest within the broader class of benzofurans, which are known for their diverse pharmacological properties. This document is not a rigid protocol but a narrative of scientific deduction, demonstrating how a series of analytical techniques can be synergistically employed to build a comprehensive and self-validating structural hypothesis.

Introduction and Synthesis Context

The target molecule, this compound, belongs to the benzofuran class of heterocyclic compounds. Benzofuran motifs are prevalent in natural products and are key pharmacophores in many synthetic medicinal compounds, exhibiting activities ranging from antimicrobial to anticancer.[1] The structural elucidation of any novel or target compound within this family is a critical step in understanding its potential biological activity and for ensuring purity and consistency in its synthesis.

For the purpose of this guide, we will consider this compound as having been synthesized via the reduction of a suitable precursor, such as ethyl 7-methoxybenzofuran-2-carboxylate, using a reducing agent like lithium borohydride. This synthetic context provides a preliminary structural hypothesis to be rigorously tested and confirmed by the spectroscopic methods detailed below.

Experimental Workflow Overview

The elucidation process follows a logical progression from broad molecular characteristics to fine atomic connectivity. Each step provides a piece of the puzzle, and importantly, the data from each technique must be consistent with the others to ensure the final structure is correct.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Provides context for functional group masses NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments & Connectivity) IR->NMR_1D Confirms functional groups seen in NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Spatial & Through-Bond Correlations) NMR_1D->NMR_2D Provides basis for 2D correlation analysis Final Final Structure Confirmation NMR_2D->Final Definitive bond connectivity G cluster_0 Key 2D NMR Experiments COSY COSY (¹H-¹H Correlations) Elucidation Structural Elucidation COSY->Elucidation Identifies neighboring protons HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Elucidation Connects protons to their attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Elucidation Establishes connectivity across quaternary carbons and heteroatoms

Figure 2: The role of 2D NMR experiments in structure elucidation.

Key Expected 2D NMR Correlations:

  • COSY (Correlation Spectroscopy):

    • A strong cross-peak between the aromatic protons at δ ~7.20 (H-5) and both δ ~6.95 (H-4/H-6) and δ ~6.85 (H-6/H-4), confirming their adjacent relationship on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment directly links each proton to the carbon it is attached to. For example, the proton at δ ~4.00 would show a correlation to the carbon at δ ~56.0, confirming the -OCH₃ group. Similarly, the proton at δ ~6.70 would correlate with the carbon at δ ~105.0, assigning them as H-3 and C-3 respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular framework, as it shows correlations between protons and carbons that are 2 or 3 bonds away.

    • The methoxy protons (-OCH₃, δ ~4.00) should show a correlation to the aromatic carbon C-7 (δ ~145.0), confirming the position of the methoxy group.

    • The methylene protons (-CH₂OH, δ ~4.80) should show correlations to the furan carbons C-2 (δ ~155.0) and C-3 (δ ~105.0), confirming the attachment of the hydroxymethyl group at the 2-position.

    • The furan proton (H-3, δ ~6.70) would show correlations to C-2, C-3a, and the methylene carbon of the -CH₂OH group, further solidifying the connectivity around the furan ring.

    • Correlations from the aromatic protons (H-4, H-5, H-6) to their neighboring carbons and to the quaternary carbons of the benzene ring (C-3a, C-7, C-7a) would allow for the unambiguous assignment of the substitution pattern on the aromatic ring.

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of spectroscopic techniques, the structure of this compound can be elucidated with a high degree of confidence.

  • Mass Spectrometry establishes the molecular formula (C₁₀H₁₀O₃).

  • Infrared Spectroscopy confirms the presence of key functional groups: an alcohol (-OH), an aryl ether (-OCH₃), and an aromatic ring.

  • ¹H and ¹³C NMR provide detailed information on the chemical environment of each atom and, through DEPT experiments, the types of carbons present.

  • 2D NMR (COSY, HSQC, and HMBC) serves as the ultimate arbiter, connecting the individual atoms into the final molecular architecture. The long-range HMBC correlations are particularly vital in confirming the placement of the methoxy and hydroxymethyl substituents on the benzofuran scaffold.

Each piece of data corroborates the others, creating a self-validating system that leads to the final, unambiguous assignment of the structure. This rigorous, multi-faceted approach is fundamental to ensuring the scientific integrity of research in chemical synthesis and drug development.

References

  • Coskun, G. P., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. Available at: [Link]

  • Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. Available at: [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy. In Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. IR spectra in the n OH stretching region of A) benzylalcohols,... Available at: [Link]

  • Beilstein Journals. (n.d.). Download. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • PubChem. (n.d.). 2-(hydroxymethyl)benzofuran-7-ol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 2 ATR-IR time on line peak area profiles of benzyl alcohol (left)... Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Available at: [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-6-[5-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Available at: [Link]

  • Patel, P., et al. (2020). Furan and benzofuran derivatives as promising scaffolds for the discovery of novel anticancer agents. European Journal of Medicinal Chemistry, 187, 111957.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link]

  • Sci-Hub. (n.d.). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Available at: [Link]

  • SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(1), M1657. Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (7-Methoxy-1-benzofuran-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this molecule is crucial for its unambiguous identification, purity assessment, and the overall success of synthetic and drug development endeavors. This document synthesizes predictive data based on the analysis of closely related benzofuran derivatives and established spectroscopic principles to offer a comprehensive reference for laboratory professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses a benzofuran core, a heterocyclic system of significant interest in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives.[1] The key structural features influencing its spectroscopic signature are the aromatic ring system, the furan ring, the methoxy group at the 7-position, and the hydroxymethyl group at the 2-position. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a detailed structural elucidation.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the furan proton, the methoxy group, the methylene group, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the furan oxygen.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent can affect the chemical shift of the hydroxyl proton.[3]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using a standard proton pulse sequence. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (furan)6.7 - 6.9s-
H-4, H-5, H-6 (aromatic)6.8 - 7.3m-
-CH₂OH (methylene)4.7 - 4.9s-
-OH (hydroxyl)2.0 - 4.0 (variable)br s-
-OCH₃ (methoxy)3.9 - 4.1s-

Interpretation:

  • The furan proton (H-3) is expected to appear as a singlet in the range of 6.7-6.9 ppm.

  • The aromatic protons on the benzene ring will likely appear as a complex multiplet between 6.8 and 7.3 ppm.

  • The methylene protons of the hydroxymethyl group are diastereotopic and should ideally appear as a singlet around 4.7-4.9 ppm.

  • The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

  • The methoxy group protons will give a sharp singlet at approximately 3.9-4.1 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[3]

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (furan)155 - 158
C-3 (furan)102 - 105
Aromatic Carbons110 - 130
C-7 (aromatic, attached to -OCH₃)145 - 148
C-7a (aromatic, bridgehead)148 - 152
C-3a (aromatic, bridgehead)120 - 125
-CH₂OH (methylene)57 - 60
-OCH₃ (methoxy)55 - 57

Interpretation:

  • The carbon atoms of the furan ring (C-2 and C-3) are expected at approximately 155-158 ppm and 102-105 ppm, respectively.

  • The aromatic carbons will resonate in the typical range of 110-130 ppm.

  • The carbon bearing the methoxy group (C-7) and the bridgehead carbons (C-7a and C-3a) will have distinct chemical shifts influenced by their electronic environment.

  • The methylene carbon of the hydroxymethyl group is expected around 57-60 ppm.

  • The methoxy carbon will appear in the upfield region of the aromatic signals, typically around 55-57 ppm.[5]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (¹H or ¹³C) instrument->setup acquire Acquire Spectrum setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process reference Reference Spectrum process->reference interpret Assign Peaks & Interpret Structure reference->interpret

Figure 2. General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet containing a small amount of the compound.[2]

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Predicted IR Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3500 (broad)O-H stretchAlcohol (-OH)
3000 - 3100C-H stretchAromatic
2850 - 3000C-H stretchAliphatic (-CH₂, -CH₃)
1580 - 1620C=C stretchAromatic ring
1450 - 1500C=C stretchAromatic ring
1200 - 1300C-O stretchAryl ether (-O-CH₃)
1000 - 1100C-O stretchAlcohol (-CH₂-OH)

Interpretation:

  • A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • Aliphatic C-H stretching from the methylene and methoxy groups will appear just below 3000 cm⁻¹.

  • Characteristic aromatic C=C stretching bands will be observed in the 1450-1620 cm⁻¹ region.

  • Strong C-O stretching bands for the aryl ether and the primary alcohol will be present in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₀O₃) is 178.18 g/mol . The molecular ion peak is expected at m/z 178.

  • Key Fragmentation Pathways:

    • Loss of a hydrogen atom to give a fragment at m/z 177.

    • Loss of the hydroxyl radical (•OH) to give a fragment at m/z 161.

    • Loss of formaldehyde (CH₂O) from the hydroxymethyl group to yield a fragment at m/z 148. This corresponds to the 7-methoxybenzofuran radical cation.[6]

    • Subsequent loss of a methyl radical (•CH₃) from the methoxy group of the m/z 148 fragment to give a fragment at m/z 133.

    • Loss of carbon monoxide (CO) from the m/z 133 fragment.

fragmentation M [M]⁺˙ m/z = 178 M_minus_H [M-H]⁺ m/z = 177 M->M_minus_H - •H M_minus_OH [M-OH]⁺ m/z = 161 M->M_minus_OH - •OH M_minus_CH2O [M-CH₂O]⁺˙ m/z = 148 M->M_minus_CH2O - CH₂O M_minus_CH2O_minus_CH3 [M-CH₂O-CH₃]⁺ m/z = 133 M_minus_CH2O->M_minus_CH2O_minus_CH3 - •CH₃

Figure 3. Predicted key fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and comparison with closely related analogs, serves as a reliable guide for researchers. The distinct signals in each spectroscopic technique, arising from the unique arrangement of functional groups in the molecule, allow for its unambiguous identification, which is a critical step in any synthetic or drug discovery workflow involving this compound.

References

  • Beilstein Journals. (n.d.). Synthesis of novel polycyclic aromatic compounds from 2-aroyl-benzofurans. Retrieved from [Link]

  • Patel, P., Shakya, R., Vishakha, V. A., Kurmi, B. D., Verma, S. K., Gupta, G. D., & Rajak, H. (2021). Furan and benzofuran derivatives as promising scaffolds for the discovery of novel anticancer agents. European Journal of Medicinal Chemistry, 223, 113647.
  • PubChem. (n.d.). 2-(Hydroxymethyl)-6-[5-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol. Retrieved from [Link]

  • Coskun, M., Kocyigit, O., & Gokalp, F. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73–80.
  • Royal Society of Chemistry. (2019). Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 6-[4-[(2S,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • PubChem. (n.d.). 2-(Hydroxymethyl)benzofuran-7-ol. Retrieved from [Link]

  • PubChem. (n.d.). (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one. Retrieved from [Link]

  • Thorat, B., Jagtap, R. K., & Yamgar, R. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1546-1555.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(6), 1055-1063.
  • ResearchGate. (n.d.). c: FT-IR spectra of N'-[(E)-{7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5- yl}methylidene]heptanehydrazide (5b). Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 7-methoxy-. Retrieved from [Link]

  • DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 39-46.
  • Asiri, A. M., & Khan, S. A. (2010). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2010(4), M695.
  • ResearchGate. (n.d.). (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine 1 and (b) 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine 2. Retrieved from [Link]

  • mzCloud. (n.d.). 3-Methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenyl-1-propanone. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 7-methoxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol from o-Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available o-vanillin. The synthetic strategy is a robust two-step process involving an initial base-mediated cyclocondensation to construct the benzofuran core, followed by a chemoselective reduction. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also in-depth mechanistic rationale and field-proven insights into experimental choices to ensure reproducibility and high yields.

Introduction: Significance and Synthetic Strategy

Benzofuran derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them highly sought-after targets in drug discovery.[2][3] this compound, in particular, serves as a key intermediate for more complex molecular architectures.

The starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is an economically viable and structurally ideal precursor, possessing the requisite hydroxyl and aldehyde functionalities ortho to each other, primed for furan ring annulation.[4]

The synthetic pathway detailed herein follows a logical and efficient sequence:

  • Step 1: Annulation of the Furan Ring. A base-mediated reaction between o-vanillin and ethyl chloroacetate first forms an ether intermediate, which then undergoes an intramolecular cyclization to yield ethyl 7-methoxy-1-benzofuran-2-carboxylate.

  • Step 2: Reduction of the Ester. The ester functional group of the benzofuran intermediate is subsequently reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄), affording the target molecule, this compound.

This approach is selected for its reliability, scalability, and the commercial availability of the required reagents.

Overall Synthetic Workflow

The complete transformation from o-vanillin to the target alcohol is depicted in the workflow below.

G cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Ester Reduction oVan o-Vanillin Int1 Ethyl 7-Methoxy-1- benzofuran-2-carboxylate oVan->Int1  1) Ethyl Chloroacetate, K₂CO₃  2) Heat (Cyclization) Int2 Ethyl 7-Methoxy-1- benzofuran-2-carboxylate Target This compound Int2->Target  1) LiAlH₄, THF  2) H₂O Quench

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of Ethyl 7-Methoxy-1-benzofuran-2-carboxylate

This initial step is the cornerstone of the synthesis, constructing the heterocyclic core via a one-pot O-alkylation and subsequent intramolecular condensation.

Mechanistic Rationale

The reaction proceeds via two distinct mechanistic events:

  • Williamson Ether Synthesis (O-Alkylation): The phenolic proton of o-vanillin is acidic and is readily deprotonated by a moderate base like potassium carbonate to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride and forming an ether linkage.

  • Intramolecular Condensation (Darzens or Perkin-like): The ether intermediate possesses an active methylene group (α- to the ester carbonyl) and an aldehyde. In the presence of a base and upon heating, the active methylene is deprotonated to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the aldehyde carbonyl. The subsequent collapse of the resulting alkoxide intermediate and elimination of a water molecule yields the stable, aromatic benzofuran ring system.[5][6]

G cluster_mech1 Mechanism of Benzofuran Formation start o-Vanillin + K₂CO₃ step1 Phenoxide Intermediate start->step1 Deprotonation step2 Ether Intermediate (O-Alkylation Product) step1->step2 + Ethyl Chloroacetate (Sₙ2) step3 Enolate Formation (Intramolecular) step2->step3 Base (K₂CO₃) step4 Cyclized Alkoxide step3->step4 Intramolecular Aldol Addition end Ethyl 7-Methoxy-1-benzofuran-2-carboxylate + H₂O step4->end Dehydration

Caption: Key mechanistic events in Step 1.

Experimental Protocol

Materials:

  • o-Vanillin

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-vanillin (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone or DMF (approx. 10 mL per gram of o-vanillin).

  • Stir the suspension vigorously. Add ethyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure ester as a solid.

Field-Proven Insights
  • Choice of Base: Potassium carbonate is an ideal base. It is strong enough to deprotonate the phenol but not so strong as to cause significant hydrolysis of the ester or promote unwanted side reactions.[5] Using a stronger base like sodium hydride could also work but requires more stringent anhydrous conditions.

  • Solvent System: DMF is an excellent solvent for this reaction as it readily dissolves all reactants and intermediates. However, its high boiling point can make removal difficult. Acetone is a suitable, lower-boiling alternative.

  • Purification: Recrystallization is often sufficient for purification if the reaction proceeds cleanly. Column chromatography is recommended to remove any unreacted starting material or byproducts for achieving the highest purity.

Step 2: Reduction of Ethyl 7-Methoxy-1-benzofuran-2-carboxylate

The final step involves the conversion of the ester functional group at the C2 position to a primary alcohol.

Mechanistic Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The mechanism involves the delivery of two hydride (H⁻) equivalents.

  • First Hydride Addition: The carbonyl carbon of the ester is electrophilic and is attacked by a hydride ion from the [AlH₄]⁻ complex. This forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.

  • Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride equivalent from another LiAlH₄ molecule. This results in a new tetrahedral intermediate, an aluminum alkoxide.

  • Workup: The reaction is quenched by the careful, slow addition of water, followed by an acid or base wash, to protonate the alkoxide and liberate the final primary alcohol product.

G cluster_mech2 Mechanism of Ester Reduction start Ester + LiAlH₄ step1 Tetrahedral Intermediate start->step1 1st Hydride Attack step2 Aldehyde Intermediate step1->step2 Ethoxide Elimination step3 Aluminum Alkoxide step2->step3 2nd Hydride Attack end This compound step3->end Aqueous Workup (Protonation)

Caption: Key mechanistic events in Step 2.

Experimental Protocol

Materials:

  • Ethyl 7-methoxy-1-benzofuran-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the ester intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back down to 0 °C.

  • Quench the reaction carefully. Sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Vigorous gas evolution will occur.

  • Stir the resulting granular white suspension vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (hexane/ethyl acetate) or recrystallization to obtain pure this compound.

Field-Proven Insights
  • Choice of Reducing Agent: LiAlH₄ is necessary because sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.

  • Safety: The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. It must be performed slowly, at 0 °C, and behind a safety shield. The Fieser workup procedure is a reliable method for producing easily filterable aluminum salts.

  • Reaction Conditions: Anhydrous conditions are paramount for success and safety. Any moisture will consume the LiAlH₄ and reduce the yield.

Quantitative Data Summary

The following table summarizes the typical quantities and outcomes for this synthetic sequence.

ParameterStep 1: Benzofuran FormationStep 2: Ester Reduction
Primary Reactant o-VanillinEthyl 7-methoxy-1-benzofuran-2-carboxylate
Key Reagents Ethyl chloroacetate, K₂CO₃Lithium aluminum hydride (LiAlH₄)
Molar Ratio (Reagent) 1.2 eq (Ester), 2.5 eq (Base)1.5 eq
Solvent Acetone or DMFAnhydrous THF
Temperature Reflux0 °C to Room Temp.
Typical Reaction Time 8-12 hours2-4 hours
Typical Yield 70-85%85-95%

Conclusion

This guide outlines a dependable and efficient two-step synthesis of this compound from o-vanillin. The methodology leverages classic, well-understood organic transformations—Williamson ether synthesis, intramolecular condensation, and ester reduction—to provide reliable access to a valuable heterocyclic building block. By detailing the mechanistic underpinnings and critical experimental parameters, this document serves as a practical resource for researchers engaged in synthetic and medicinal chemistry, enabling the proficient preparation of this and structurally related compounds.

References

  • Reddy, S., Thadkapally, S., Mamidyala, M., Nanubolu, J. B., & Menon, R. S. (2015). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 5(11), 8199–8204. [Link]

  • ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]

  • ResearchGate. (n.d.). Scheme 2. Plausible mechanism for the preparation of benzofuran. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ResearchGate. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. [Link]

  • PubChem. (n.d.). o-Vanillin. Retrieved from [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Retrieved from [Link]

  • MDPI. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

Sources

An In-Depth Technical Guide on the Solubility and Stability of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(7-Methoxy-1-benzofuran-2-yl)methanol is a member of the benzofuran class of heterocyclic compounds. Benzofurans are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and synthetic compounds that have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3]. As with any new chemical entity (NCE) being considered for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability, as they directly impact a compound's bioavailability, formulation, and shelf-life[4][5].

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. The aim is to equip the reader with the necessary knowledge to design and execute a robust characterization of this promising molecule.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. Therefore, a precise assessment of a compound's solubility in various media is a foundational step in pre-formulation studies. Both kinetic and thermodynamic solubility are important parameters to evaluate.[6]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[6] It is a high-throughput screening method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[4][6]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period until the concentration in the solution reaches a constant value.[7] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]

Experimental Design for Solubility Determination

A multi-faceted approach is recommended to gain a comprehensive understanding of the solubility profile of this compound. This involves determining both kinetic and thermodynamic solubility in various aqueous media relevant to the physiological environment.

Table 1: Proposed Solvents for Solubility Testing

Solvent SystemRationale
pH 1.2 (Simulated Gastric Fluid)Represents the acidic environment of the stomach.
pH 6.8 (Simulated Intestinal Fluid)Represents the neutral environment of the small intestine.
Phosphate-Buffered Saline (PBS) pH 7.4Represents physiological pH.
Water (unbuffered)Provides a baseline solubility measurement.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Step 1: Preparation

  • Weigh an excess amount of solid this compound into separate vials for each solvent system. A visual excess of solid material should be present throughout the experiment.

  • Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) to each vial.

Step 2: Equilibration

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C) and agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

Step 3: Sample Collection and Preparation

  • After the equilibration period, visually confirm that excess solid is still present.

  • Allow the vials to stand undisturbed to let the solid material settle.

  • Carefully withdraw an aliquot of the supernatant. Phase separation is a critical step and can be achieved by centrifugation or filtration.[4] Using a filter (e.g., 0.22 µm PVDF) is common, but one must be cautious of potential compound adsorption to the filter material.[4]

Step 4: Analysis

  • Dilute the clarified supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Step 5: Data Reporting

  • Calculate the solubility in mg/mL or µg/mL.

  • The experiment should be performed in triplicate for each solvent system to ensure reproducibility.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Weigh excess compound prep2 Add solvent prep1->prep2 equil1 Seal and agitate (24-72h) prep2->equil1 sample1 Centrifuge/Filter equil1->sample1 sample2 Collect supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 end end analysis2->end Report solubility (mg/mL)

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Assessment

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradants.[8] This is often accomplished through forced degradation studies, which are a key component of developing a stability-indicating analytical method.[9][10]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[8] The goal is to generate degradation products to a target level, typically between 5-20% degradation of the active pharmaceutical ingredient (API).[11][12] This helps to establish the degradation pathways and demonstrate the specificity of the analytical method used for stability studies.[8][13]

Table 2: Recommended Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24hTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hTo assess stability in alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24hTo evaluate susceptibility to oxidative degradation.
Thermal Degradation Solid compound at 80°C for 48hTo assess the impact of heat on the solid form.
Photostability Exposure to light (ICH Q1B guidelines)To determine sensitivity to light.
Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[10][14] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.[13][15]

Key aspects of developing a stability-indicating HPLC method include:

  • Column Selection: A reversed-phase C18 column is a common starting point for small molecules.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve separation of the parent compound from its degradants.[13]

  • Detector Wavelength: The UV detector wavelength should be chosen to maximize the response for both the parent compound and potential degradation products. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

  • Method Validation: The final method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Protocol for a Forced Degradation Study

Step 1: Sample Preparation

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, mix the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • For thermal and photostability, the solid compound is directly exposed to the stress.

  • Prepare a control sample (unstressed) by diluting the stock solution with the same solvent used for the stressed samples.

Step 2: Stressing

  • Incubate the samples under the conditions outlined in Table 2.

  • At specified time points, withdraw an aliquot of each sample.

  • Neutralize the acid and base-stressed samples to prevent further degradation before analysis.

Step 3: Analysis

  • Analyze all samples (stressed and control) using the developed stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity of the parent compound peak in the chromatograms of the stressed samples. This ensures that no degradant peaks are co-eluting.

Step 4: Data Interpretation

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products and their retention times.

  • Determine the conditions under which the compound is most and least stable.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_data Data Interpretation start Prepare Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photostability start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation Calculate % Degradation analysis->degradation pathways Identify Degradation Pathways degradation->pathways stability Determine Stability Profile pathways->stability

Caption: Workflow for a forced degradation study.

Conclusion

The characterization of solubility and stability are indispensable steps in the early-stage development of any potential drug candidate. This guide provides a robust framework for the systematic evaluation of this compound. By following these protocols, researchers can generate the critical data needed to inform formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of this promising compound as it progresses through the drug development pipeline. The insights gained from these studies are foundational for successful Investigational New Drug (IND) filings and the overall advancement of new therapeutic agents.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Development of forced degradation and stability indic
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Transdermal Formulation Forced Degrad
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
  • 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)
  • Novel benzofuran derivatives: Synthesis and antitumor activity.

Sources

Biological activity of 7-methoxybenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Methoxybenzofuran Derivatives

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic potential. Among its myriad derivatives, those bearing a methoxy group at the 7-position have garnered substantial attention for their pronounced and diverse biological activities. This technical guide provides a comprehensive exploration of the multifaceted pharmacological profile of 7-methoxybenzofuran derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities, present detailed, field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.

Introduction: The Significance of the 7-Methoxybenzofuran Scaffold

Benzofuran and its derivatives are a major class of oxygen-containing heterocyclic compounds ubiquitously found in nature and widely explored in synthetic chemistry.[1][2] Their rigid, planar structure and electron-rich nature make them privileged scaffolds for interacting with a wide array of biological targets. The inherent structural versatility of the benzofuran ring system allows for extensive chemical modification, facilitating the development of potent agents for conditions ranging from microbial infections and inflammation to cancer and neurodegenerative diseases.[3]

The substitution pattern on the benzofuran core is a critical determinant of biological function. The presence of a methoxy (-OCH₃) group, particularly at the C-7 position, has been shown to significantly modulate the pharmacological profile of these compounds.[4][5][6] This is often attributed to the methoxy group's ability to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its interaction with specific enzymatic or receptor targets. This guide synthesizes the current understanding of 7-methoxybenzofuran derivatives, offering a technical foundation for future research and development.

Anticancer Activity: Targeting Malignant Proliferation

A substantial body of research highlights 7-methoxybenzofuran derivatives as a promising class of anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[4][7][8] Their efficacy stems from the ability to interfere with fundamental processes of cancer cell survival and proliferation.

Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not monolithic; they engage multiple cellular pathways to induce cell death and halt tumor progression.

  • Tubulin Polymerization Inhibition: A primary mechanism for several methoxy-substituted benzofurans is the disruption of microtubule dynamics.[5] By inhibiting the polymerization of tubulin into microtubules, these compounds arrest the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately leading to programmed cell death (apoptosis).[5]

  • Kinase Inhibition: Cancer cell proliferation is often driven by aberrant signaling pathways regulated by protein kinases. Certain 7-methoxybenzofuran derivatives have been identified as inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[5]

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly trigger the apoptotic cascade. Studies have shown an increase in the activity of executioner caspases, like caspase 3/7, in cancer cells treated with benzofuran derivatives, confirming their pro-apoptotic properties.[8][9]

cluster_0 Mechanism of Anticancer Action Derivative 7-Methoxybenzofuran Derivative Tubulin Inhibition of Tubulin Polymerization Derivative->Tubulin Kinase Kinase Inhibition (e.g., VEGFR-2) Derivative->Kinase Apoptosis_Trigger Direct Apoptosis Induction Derivative->Apoptosis_Trigger G2M G2/M Phase Cell Cycle Arrest Tubulin->G2M Angiogenesis Inhibition of Tumor Angiogenesis Kinase->Angiogenesis Caspase Caspase Activation Apoptosis_Trigger->Caspase Apoptosis Apoptosis G2M->Apoptosis Caspase->Apoptosis A 1. Seed Cancer Cells in 96-well plate B 2. Treat with 7-Methoxybenzofuran Derivatives A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 7-methoxybenzofuran have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi, positioning them as valuable leads for the development of new anti-infective agents. [3][6][10][11][12]

Spectrum of Activity and Mechanism

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. [3][6][11]While the exact mechanisms are still under investigation for many derivatives, some studies suggest that their mode of action may involve DNA cleavage, disrupting the genetic integrity of the microbial cell. [10]

Quantitative Antimicrobial Data

The potency of antimicrobial agents is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeOrganismActivity MetricReference
Pyrazoline DerivativeE. coliGood activity[6][11]
Pyrazoline DerivativeB. subtilisGood activity[6][11]
Triazole DerivativeS. aureusModerate activity[3]
Triazole DerivativeA. nigerModerate activity[3]
Experimental Protocols for Antimicrobial Screening

Initial screening and quantitative evaluation of antimicrobial activity are typically performed using diffusion and dilution methods. [13][14][15] Methodology 1: Agar Disk Diffusion Assay This method provides a qualitative assessment of antimicrobial activity. [13]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface. Include a solvent control disc and a disc with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.

Methodology 2: Broth Microdilution for MIC Determination This is the gold standard for quantitatively measuring antimicrobial activity. [13][14]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

cluster_0 Antimicrobial Screening Workflow Start Test Compound (7-Methoxybenzofuran Derivative) Qualitative Qualitative Screening (Agar Disk Diffusion) Start->Qualitative Quantitative Quantitative Assay (Broth Microdilution) Start->Quantitative Result1 Measure Zone of Inhibition Qualitative->Result1 Result2 Determine MIC Value Quantitative->Result2 Active Active Compound Result1->Active Result2->Active

Caption: Workflow for evaluating antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation contributes to numerous chronic diseases. [16]Several 7-methoxybenzofuran derivatives have been identified as potent anti-inflammatory agents, capable of modulating key pathways in the inflammatory cascade. [6][17][18]

Mechanisms of Anti-inflammatory Action

These compounds exert their effects by suppressing the production of pro-inflammatory mediators and modulating the signaling pathways that orchestrate the inflammatory response.

  • Inhibition of Pro-inflammatory Mediators: A novel ailanthoidol derivative containing a 7-methoxybenzofuran core was shown to potently inhibit the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. [17]* Downregulation of Inflammatory Enzymes: The same study demonstrated that this effect was mediated by the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. [17]* Modulation of Signaling Pathways: The anti-inflammatory activity is linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. [17]Other studies have implicated the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. [18]

LPS LPS Receptor TLR4 Receptor LPS->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Genes   Transcription Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Genes->Mediators  Translation Inflammation Inflammation Mediators->Inflammation Derivative 7-Methoxybenzofuran Derivative Derivative->MAPK Inhibits Derivative->NFkB Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways.

Experimental Protocol: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with LPS.

Causality: The protocol's validity rests on the specific stimulation of macrophages with LPS, a known inducer of iNOS and NO production. The Griess reagent specifically detects nitrite, a stable breakdown product of NO, ensuring that the measured output directly reflects NO production.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the 7-methoxybenzofuran derivatives for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A standard curve using sodium nitrite should be generated for quantification.

Conclusion and Future Directions

The 7-methoxybenzofuran scaffold represents a highly versatile and therapeutically relevant platform for drug discovery. The derivatives discussed herein exhibit potent and mechanistically diverse anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 7-methoxy group is frequently crucial for this enhanced biological profile, making it a key feature for consideration in the design of new therapeutic agents.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the 7-methoxybenzofuran core to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Validation: Advancing the most promising candidates from in vitro assays to preclinical animal models of cancer, infection, and inflammation to assess their efficacy and safety in a physiological context.

The compelling data accumulated to date strongly support the continued exploration of 7-methoxybenzofuran derivatives as a rich source of next-generation therapeutics.

References

A complete list of all sources cited within this guide is provided below.

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Bioassays for anticancer activities - PubMed.
  • A comprehensive review on in-vitro methods for anti- microbial activity.
  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences.
  • Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl) - JOCPR.
  • Bioassays for anticancer activities - University of Wollongong Research Online.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Methods for in vitro evaluating antimicrobial activity: A review - ResearchG
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
  • Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts - Benchchem.
  • Improved synthesis of 3-substituted 7-methoxybenzofurans.
  • Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research - Benchchem.
  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors - RSC Publishing.
  • 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)
  • (PDF)
  • Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives - ResearchG
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives - ResearchG
  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing).
  • An Update on Natural Occurrence and Biological Activity of Benzofurans - SciSpace.
  • Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl)-5-aryl-4H-t[19][13][20]riazoles - JOCPR.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC.
  • The structure of the 7-methoxy-N-(substituted phenyl)
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • (PDF)
  • 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential tre
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.
  • Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central.
  • Bioorganic & Medicinal Chemistry Letters - CNR-IRIS.
  • (PDF)

Sources

A Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of Methoxy-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic system ubiquitously found in nature and integral to numerous pharmacologically active molecules.[1][2][3] The introduction of methoxy substituents onto this core structure profoundly influences the electronic and lipophilic properties of these compounds, often enhancing their biological efficacy and metabolic stability. This technical guide offers an in-depth exploration of methoxy-substituted benzofurans of natural origin. We will traverse their distribution in the plant and microbial kingdoms, elucidate their biosynthetic origins with a focus on key enzymatic transformations, and detail their diverse and potent biological activities. A significant portion of this guide is dedicated to providing a field-proven, step-by-step protocol for the extraction, isolation, and structural characterization of these valuable natural products, designed to be a self-validating system for researchers. This document serves as a comprehensive resource, blending foundational knowledge with practical application for professionals engaged in natural product chemistry and the discovery of novel therapeutics.

Introduction: The Benzofuran Scaffold and the Significance of Methoxy Substitution

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone of natural product chemistry.[2][4] Derivatives of this scaffold are secondary metabolites found in an extensive range of organisms, from higher plants to fungi.[1][2][3] Their prevalence is matched by their remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5][6][7][8]

The methoxy group (-OCH₃) is one of the most common substituents found on naturally occurring aromatic compounds. Its introduction to the benzofuran nucleus is not a trivial decoration; it serves several critical functions from a medicinal chemistry perspective:

  • Modulation of Lipophilicity: The methoxy group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and oral bioavailability.[9][10]

  • Electronic Effects: As an electron-donating group, the methoxy substituent can influence the reactivity of the aromatic system and its ability to engage in crucial intermolecular interactions (e.g., hydrogen bonding, π-stacking) with biological targets.[10][11]

  • Metabolic Stability: Methoxy groups can block sites of oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the metabolic stability and in vivo half-life of a compound.

This guide focuses specifically on these methoxylated variants, providing the technical insights necessary to explore this rich chemical space for drug discovery and development.

Natural Distribution of Methoxy-Substituted Benzofurans

Methoxy-substituted benzofurans are widely distributed throughout the plant kingdom, often acting as phytoalexins or contributing to the plant's defense mechanisms.[2] They are particularly concentrated in several plant families. Fungal species also represent a source of these valuable compounds.[1]

Prominent Plant Families

Benzofuran derivatives are abundant in families such as the Asteraceae (aster), Moraceae (mulberry), Fabaceae (legume), and Rutaceae (rue) families.[1][6] The Asteraceae family, in particular, is a prolific source, with the genus Eupatorium being extensively studied for its diverse array of complex benzofuran and dihydrobenzofuran derivatives.[12][13][14][15][16]

Tabulated Natural Sources

The following table summarizes prominent examples of naturally occurring methoxy-substituted benzofurans, their plant sources, and the position of methoxy substitution.

Compound Class/NameNatural SourceMethoxy Substitution PatternReference(s)
Furocoumarins
Bergapten (5-Methoxypsoralen)Heracleum sosnowskyi, various Apiaceae & Rutaceae species5-OCH₃[17]
Xanthotoxin (8-Methoxypsoralen)Ammi majus, various Apiaceae & Rutaceae species8-OCH₃[6]
Dihydrobenzofurans
5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofuraneEupatorium aschenbornianum6-OCH₃[14]
3β, 6-dimethyl-2, 3-dihydrobenzofuran derivativesEupatorium fortuneiNot explicitly methoxylated in these examples, but genus is rich in them[12][16]
Benzofuran Carboxamides
4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamideTephrosia purpurea4-OCH₃[5]
4-methoxybenzofuran-5-carboxamideTephrosia purpurea4-OCH₃[5]
Complex Benzofurans
5-(3-hydroxypropyl)-7-methoxy-2-(3′-methoxy-4′-hydroxyphenyl)-3-benzo[b]furancarbaldehydeSalvia miltiorrhiza7-OCH₃, 3'-OCH₃[18]
6-Methoxy Benzofuran Derivatives(Various)6-OCH₃[19]
7-Methoxybenzofuran Derivatives(Various)7-OCH₃[20][21][22][23]

Biosynthesis: The Furocoumarin Pathway as a Model System

The biosynthesis of benzofurans often proceeds through the well-studied shikimic acid and phenylpropanoid pathways. A classic and well-elucidated example is the biosynthesis of linear (psoralen-type) and angular (angelicin-type) furocoumarins, many of which are methoxylated.[17][24]

The pathway diverges from the common phenylpropanoid intermediate, umbelliferone (7-hydroxycoumarin). The key branching point is the regioselective prenylation of the umbelliferone core by distinct prenyltransferase enzymes (UDT).[24][25]

  • Formation of the Furan Ring (Linear vs. Angular):

    • Linear Pathway: Prenylation at the C6 position of umbelliferone yields demethylsuberosin. This intermediate undergoes cyclization catalyzed by marmesin synthase (a cytochrome P450 enzyme) to form marmesin, which is then converted to psoralen by psoralen synthase.[24]

    • Angular Pathway: Prenylation at the C8 position yields osthenol. This is subsequently converted to (+)-columbianetin by columbianetin synthase. Finally, angelicin synthase (another P450 enzyme) catalyzes the formation of angelicin .[24][26][27]

  • Subsequent Modification (e.g., Methoxylation): Following the formation of the core psoralen or angelicin scaffold, further enzymatic modifications such as hydroxylation followed by O-methylation occur to produce methoxylated derivatives like bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen).

Furocoumarin Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furocoumarin Furocoumarin Core Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone Multiple Steps (incl. C2'H) DMS Demethylsuberosin Umbelliferone->DMS UDT (C6-Prenylation) Osthenol Osthenol Umbelliferone->Osthenol UDT (C8-Prenylation) Marmesin Marmesin DMS->Marmesin Marmesin Synthase (CYP450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP450) Columbianetin (+)-Columbianetin Osthenol->Columbianetin Columbianetin Synthase Angelicin Angelicin Columbianetin->Angelicin Angelicin Synthase (CYP450)

Biosynthesis of linear (psoralen) and angular (angelicin) furocoumarin cores.

Pharmacological Potential and Biological Activities

Methoxy-substituted benzofurans exhibit a wide array of biological activities, making them attractive candidates for drug development. Their mechanisms of action are diverse, ranging from enzyme inhibition to DNA intercalation.

Compound/ClassBiological ActivityMechanism/TargetReference(s)
7-Methoxybenzofuran-4-carboxamidesAnti-asthmaticPotent inhibitors of phosphodiesterase type 4 (PDE4)[20]
Angelicin (Angular Furocoumarin)Anticancer, Anti-inflammatoryForms DNA monoadducts upon UV irradiation, inhibits tubulin polymerization, activates NF-κB pathway[17][24][27]
Psoralens (Linear Furocoumarins)Photochemotherapy (Psoriasis, Vitiligo)Forms DNA monoadducts and interstrand cross-links upon UVA irradiation (PUVA therapy)[17][26][27]
6-Methoxy Benzofuran DerivativesOsteogenesis-promotingUpregulation of Bone Morphogenetic Protein 2 (BMP-2)[19]
Various MethoxybenzofuransAntioxidantDPPH free radical scavenging[6]
Eupatorium BenzofuransAntimicrobial, CytotoxicVaried, often targeting microbial cell integrity or cancer cell proliferation[5][14][15]

Causality Insight: The planar structure of furocoumarins like angelicin and psoralen allows them to intercalate between the base pairs of DNA. Upon exposure to UV light, they form covalent bonds with pyrimidine bases.[26][27] The linear geometry of psoralen allows it to react with both DNA strands, forming highly cytotoxic interstrand cross-links, whereas the angular geometry of angelicin sterically permits only the formation of less cytotoxic monoadducts.[27] This structural difference directly dictates their biological mechanism and therapeutic application.

Technical Protocol: Isolation and Characterization

This section provides a representative, self-validating protocol for the isolation of methoxy-substituted benzofurans from a plant matrix, such as the dried aerial parts of a Eupatorium species.

Experimental Workflow Overview

Isolation_Workflow Start Dried & Powdered Plant Material Extraction Step 1: Solvent Extraction (e.g., 95% Ethanol, Maceration) Start->Extraction Concentration1 Step 2: Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Fractionation Step 3: Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, n-BuOH) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate (EtOAc) Fraction (Enriched in medium-polarity compounds) Fractionation->EtOAc_Fraction Select target fraction CC Step 4: Column Chromatography (Silica Gel, Gradient Elution) EtOAc_Fraction->CC Fractions Collected Fractions CC->Fractions TLC Step 5: TLC Analysis & Pooling Fractions->TLC Pooled_Fractions Pooled Fractions of Interest TLC->Pooled_Fractions HPLC Step 6: Preparative HPLC (C18 Column, Isocratic/Gradient Elution) Pooled_Fractions->HPLC Pure_Compound Step 7: Pure Isolated Compound HPLC->Pure_Compound Elucidation Step 8: Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Elucidation

General workflow for the isolation of natural products.
Step-by-Step Methodology

Step 1: Extraction

  • Rationale: To efficiently extract a broad range of secondary metabolites, including benzofurans, from the plant matrix. Ethanol is a good general-purpose solvent for medium-polarity compounds.

  • Protocol:

    • Macerate 1 kg of air-dried, powdered aerial parts of the plant material with 5 L of 95% ethanol at room temperature for 72 hours, with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

Step 2: Concentration

  • Rationale: To remove the extraction solvent and obtain a concentrated crude extract for subsequent fractionation.

  • Protocol:

    • Concentrate the combined ethanolic filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Step 3: Liquid-Liquid Partitioning (Fractionation)

  • Rationale: To separate the complex crude extract into fractions of differing polarity. Benzofurans are typically of medium polarity and will partition preferentially into the ethyl acetate (EtOAc) fraction.

  • Protocol:

    • Suspend the crude extract (e.g., 100 g) in 1 L of distilled water.

    • Transfer the suspension to a 2 L separatory funnel.

    • Perform sequential partitioning by extracting three times with 1 L of n-hexane. Combine the hexane layers to yield the non-polar fraction.

    • Next, extract the remaining aqueous layer three times with 1 L of ethyl acetate. Combine the EtOAc layers to yield the medium-polarity fraction.

    • Concentrate the EtOAc fraction to dryness in vacuo to yield the enriched target fraction.

Step 4: Column Chromatography (CC)

  • Rationale: To perform the initial large-scale separation of the target fraction based on polarity, using a stationary phase like silica gel.

  • Protocol:

    • Prepare a silica gel (230-400 mesh) column.

    • Adsorb the dried EtOAc fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the column.

    • Elute the column with a step-gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20... 0:100 n-hexane:EtOAc).

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

Step 5: TLC Analysis and Pooling

  • Rationale: To identify fractions containing similar compounds for further purification.

  • Protocol:

    • Spot aliquots of each fraction from the CC onto a silica gel TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., n-hexane:EtOAc 7:3).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Combine fractions that exhibit similar TLC profiles.

Step 6: Preparative High-Performance Liquid Chromatography (HPLC)

  • Rationale: To achieve final purification of the target compounds from the pooled fractions. Reverse-phase (C18) HPLC is highly effective for separating closely related benzofuran derivatives.

  • Protocol:

    • Dissolve the pooled, dried fraction in a minimal amount of HPLC-grade methanol.

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient solvent system of acetonitrile and water, monitoring the effluent with a UV detector at relevant wavelengths (e.g., 254 nm, 300 nm).

    • Collect the peaks corresponding to individual compounds.

    • Remove the solvent to yield the pure, isolated compounds.

Step 7: Structure Elucidation

  • Rationale: To unambiguously determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques.

  • Protocol:

    • Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and deduce the molecular formula.[12]

    • ¹H and ¹³C NMR: Acquire ¹H and ¹³C Nuclear Magnetic Resonance spectra to identify the types and number of protons and carbons. Chemical shifts (δ), coupling constants (J), and integration values provide key structural information.[12][13]

    • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity.

      • COSY reveals proton-proton couplings (¹H-¹H).

      • HSQC correlates protons directly to their attached carbons (¹H-¹³C one-bond).

      • HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range), which is crucial for piecing together the molecular skeleton and placing substituents.[13]

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Use IR to identify functional groups (e.g., hydroxyl, carbonyl, C-O-C ether) and UV to analyze the chromophore system.[12]

Conclusion and Future Directions

The methoxy-substituted benzofurans represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence, particularly in medicinal plants, underscores their potential as a source of new therapeutic agents.[3][5][28] The biosynthetic pathways, such as that of the furocoumarins, provide a fascinating glimpse into the elegant chemical machinery of nature. For drug development professionals, these compounds offer validated starting points for semi-synthetic optimization, where the strategic placement of methoxy groups can be fine-tuned to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on bioprospecting new ecosystems for novel benzofuran scaffolds, exploring their mechanisms of action through advanced 'omic' technologies, and leveraging synthetic biology to produce these valuable compounds in scalable and sustainable ways.

References

  • A Technical Guide to the Natural Sources and Isolation of Bioactive Benzofuran Deriv
  • 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential tre
  • The biosynthesis pathway of linear and angular furocoumarin in plants....
  • Benzofuran derivatives from Eupatorium fortunei - Taylor & Francis Online.
  • New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China.
  • Angelicin—A Furocoumarin Compound With Vast Biological Potential - Frontiers.
  • Angelicin - Wikipedia.
  • Two New Benzofuranes from Eupatorium aschenbornianum and their Antimicrobial Activity.
  • Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents
  • The Benzofuran Scaffold: A Technical Guide to its Natural Occurrence and Isol
  • An Update on Natural Occurrence and Biological Activity of Benzofurans - SciSpace.
  • Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC - NIH.
  • Synthesis of psoralen and angelicin from umbelliferone. U6(8)DT (PT)
  • Benzofuran derivatives from Eupatorium fortunei - Taylor & Francis Online.
  • Naturally occurring benzofuran: isolation, structure elucidation and total synthesis of 5-(3-hydroxypropyl)-7-methoxy-2-(3 - SemOpenAlex.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Total synthesis of natural products containing benzofuran rings - RSC Publishing.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • An Update on Natural Occurrence and Biological Activity of Benzofurans - ResearchG
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing - MDPI.
  • Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - NIH.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.

Sources

An In-Depth Technical Guide to (7-Methoxy-1-benzofuran-2-yl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (7-methoxy-1-benzofuran-2-yl)methanol, a significant benzofuran derivative. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its existence and utility are predicated on the rich and extensive history of benzofuran chemistry. This document will therefore focus on the logical and established synthetic pathways to this compound, its characterization, and the broader context of its potential within medicinal chemistry and materials science, reflecting the ongoing discovery and application of benzofuran scaffolds.[1][2][3][4]

Introduction to the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in drug discovery and natural product chemistry.[4] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5] The specific substitution patterns on the benzofuran ring system are critical in determining the pharmacological profile of these molecules. The presence of a methoxy group at the 7-position and a hydroxymethyl group at the 2-position, as in this compound, offers a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Pathways and Methodologies

The synthesis of this compound can be logically approached through the preparation and subsequent modification of key benzofuran intermediates. Two primary retrosynthetic pathways are presented here, proceeding via a ketone or a carboxylic acid intermediate.

Pathway A: Synthesis via 1-(7-Methoxy-1-benzofuran-2-yl)ethanone

This pathway involves the initial construction of the 7-methoxy-benzofuran-2-yl ketone, followed by its reduction to the target alcohol.

Step 1: Synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethanone

The formation of the benzofuran ring is a crucial step. A common and effective method is the reaction of a salicylaldehyde derivative with an α-haloketone. In this case, 3-methoxysalicylaldehyde serves as the phenolic precursor.

  • Reaction: 3-Methoxysalicylaldehyde is reacted with 1-chloroacetone in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the furan ring.[6]

Experimental Protocol: Synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethanone

  • To a solution of 3-methoxysalicylaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-chloroacetone (1.1 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(7-methoxy-1-benzofuran-2-yl)ethanone.

Step 2: Reduction of 1-(7-Methoxy-1-benzofuran-2-yl)ethanone to this compound

The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose.

  • Chemical Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this conversion, typically carried out in an alcoholic solvent like methanol or ethanol.[7]

  • Biocatalytic Reduction: For enantioselective synthesis, biocatalytic reduction using whole-cell systems, such as baker's yeast or specific bacterial strains, can be employed.[7][8] This approach offers a green and sustainable alternative to chemical reductants.[7]

Experimental Protocol: Chemical Reduction

  • Dissolve 1-(7-methoxy-1-benzofuran-2-yl)ethanone (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Workflow for Pathway A

G cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Ketone Reduction A 3-Methoxysalicylaldehyde C 1-(7-Methoxy-1-benzofuran-2-yl)ethanone A->C K₂CO₃, Acetone, Reflux B 1-Chloroacetone B->C D 1-(7-Methoxy-1-benzofuran-2-yl)ethanone E This compound D->E NaBH₄, Methanol

Caption: Synthetic route to this compound via a ketone intermediate.

Pathway B: Synthesis via 7-Methoxy-1-benzofuran-2-carboxylic acid

This alternative pathway involves the synthesis of the corresponding carboxylic acid, which is then reduced to the target alcohol.

Step 1: Synthesis of 7-Methoxy-1-benzofuran-2-carboxylic acid

A classic method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[9][10][11]

  • Reaction: This reaction involves the treatment of a 3-halocoumarin with a strong base, such as sodium hydroxide, in an alcoholic solvent. The reaction proceeds through a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.[9][11] To obtain the desired 7-methoxy derivative, a suitably substituted 3-halocoumarin would be required as the starting material.

Experimental Protocol: Perkin Rearrangement (General)

  • Dissolve the appropriate 3-halo-7-methoxycoumarin (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (excess) in water.

  • Reflux the mixture for 2-3 hours.[9]

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 7-methoxy-1-benzofuran-2-carboxylic acid.[12]

Step 2: Reduction of 7-Methoxy-1-benzofuran-2-carboxylic acid to this compound

The reduction of a carboxylic acid to a primary alcohol requires a stronger reducing agent than that used for ketones.

  • Reaction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). Alternatively, the carboxylic acid can be first converted to its methyl or ethyl ester, which can then be reduced with LiAlH₄ or diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol: Reduction of Carboxylic Acid

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of 7-methoxy-1-benzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Workflow for Pathway B

G cluster_0 Step 1: Perkin Rearrangement cluster_1 Step 2: Carboxylic Acid Reduction A 3-Halo-7-methoxycoumarin B 7-Methoxy-1-benzofuran-2-carboxylic acid A->B NaOH, Ethanol, Reflux C 7-Methoxy-1-benzofuran-2-carboxylic acid D This compound C->D 1. LiAlH₄, THF 2. Workup

Caption: Synthetic route to this compound via a carboxylic acid intermediate.

Characterization Data

The structural elucidation of this compound and its precursors would be confirmed using a combination of spectroscopic techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Data (Expected)
1-(7-Methoxy-1-benzofuran-2-yl)ethanoneC₁₁H₁₀O₃190.19¹H NMR: Singlets for acetyl and methoxy protons, characteristic aromatic protons of the benzofuran ring. ¹³C NMR: Carbonyl carbon signal (~190 ppm), signals for aromatic and methoxy carbons. IR (cm⁻¹): Strong C=O stretch (~1670).
7-Methoxy-1-benzofuran-2-carboxylic acidC₁₀H₈O₄192.17¹H NMR: Signal for the carboxylic acid proton (broad singlet, >10 ppm), methoxy singlet, aromatic protons. ¹³C NMR: Carboxyl carbon signal (~165-170 ppm). IR (cm⁻¹): Broad O-H stretch (~2500-3300), C=O stretch (~1700).
This compoundC₁₀H₁₀O₃178.18¹H NMR: Singlet for the methoxy group, a doublet for the methylene protons coupled to the hydroxyl proton (or a singlet if D₂O exchange is performed), a triplet for the hydroxyl proton, and aromatic signals. ¹³C NMR: Signal for the hydroxymethyl carbon (~60-65 ppm). IR (cm⁻¹): Broad O-H stretch (~3200-3600).

Applications and Future Perspectives

While specific applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds. Methoxy-substituted benzofurans are of significant interest in anticancer research, with some derivatives acting as tubulin polymerization inhibitors or kinase inhibitors.[2] The position of the methoxy group on the benzofuran ring has been shown to be a critical determinant of biological activity.[3]

This compound serves as a versatile intermediate for the synthesis of a library of novel benzofuran derivatives. The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers, esters, and amines, allowing for extensive structure-activity relationship (SAR) studies. Given the known anticancer, antimicrobial, and anti-inflammatory properties of the benzofuran scaffold, derivatives of this compound represent promising candidates for future drug discovery programs.[1][4]

Conclusion

This compound is a valuable heterocyclic compound that can be synthesized through reliable and well-established chemical transformations. This guide has detailed two logical synthetic pathways, providing the necessary experimental context for its preparation in a laboratory setting. As a versatile building block, this compound holds considerable potential for the development of novel therapeutic agents and functional materials, underscoring the enduring importance of benzofuran chemistry in scientific research.

References

  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., & Stewart, L. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • Perkin Rearrangement. (n.d.). In Merck Index. Retrieved from [Link]

  • The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. (n.d.). ResearchGate. Retrieved from [Link]

  • Perkin rearrangement. (2024). In Wikipedia. Retrieved from [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Retrieved from [Link]

  • Coskun, M. F., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. Retrieved from [Link]

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2003). Tetrahedron: Asymmetry, 14(11), 1495-1501. Retrieved from [Link]

  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]. (2002). Molecules, 7(3), 353-361. Retrieved from [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Retrieved from [Link]

  • Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. (2019). Journal of the Chinese Chemical Society, 66(8), 856-861. Retrieved from [Link]

  • Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. (2008). Journal of Chemical Education, 85(6), 834. Retrieved from [Link]

  • 7-methoxy-1-benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the preparation thereof. (2025). Technical Disclosure Commons. Retrieved from [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 716. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3698. Retrieved from [Link]

  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). ResearchGate. Retrieved from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Molecules, 29(3), 716. Retrieved from [Link]

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors of the Bromodomain and Extra-Terminal Domain (BET) Family of Proteins. (2022). Journal of Medicinal Chemistry, 65(16), 11186-11208. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold prevalent in a multitude of natural products and synthetic compounds with significant therapeutic potential.[1] Derivatives of benzofuran have demonstrated a wide array of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties, making them highly valuable motifs in drug discovery and medicinal chemistry.[1][2] (7-Methoxy-1-benzofuran-2-yl)methanol is a key building block, serving as a precursor for more complex molecules where the primary alcohol can be further functionalized.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy involves the selective reduction of the commercially available aldehyde, 7-methoxy-1-benzofuran-2-carbaldehyde. We will detail the underlying chemical principles, provide a step-by-step experimental procedure, and outline the necessary characterization to validate the final product, ensuring researchers can reliably reproduce this synthesis.

Strategic Rationale & Reaction Mechanism

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.

Causality Behind Reagent Selection: While various hydride reagents can effect this reduction, sodium borohydride offers an optimal balance of reactivity and safety. It is a mild and selective reducing agent, highly effective for aldehydes and ketones, while typically not reacting with less reactive carbonyl groups like esters or amides under standard conditions.[3][4] This selectivity is advantageous as it obviates the need for protecting groups if such functionalities were present elsewhere in a more complex molecule. Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle, as its reaction with protic solvents like methanol or ethanol is slow and manageable, whereas LiAlH₄ reacts violently.

Reaction Mechanism: Nucleophilic Hydride Addition The synthesis proceeds via a two-step mechanism:[3][5]

  • Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate alkoxide-boron complex.

  • Protonation (Workup): Following the complete consumption of the starting aldehyde, a protic source (in this case, the solvent itself or an aqueous workup) protonates the intermediate alkoxide to yield the final primary alcohol product, this compound.

Caption: Overall synthetic scheme for the reduction of the aldehyde.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory setting and assumes adherence to all institutional safety guidelines.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Suggested GradeNotes
7-Methoxy-1-benzofuran-2-carbaldehyde88234-77-9176.17>97%Starting material.
Sodium Borohydride (NaBH₄)16940-66-237.83>98%Reducing agent. Handle with care.
Methanol (MeOH), Anhydrous67-56-132.04ACS GradeReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction solvent.
Deionized Water (H₂O)7732-18-518.02-For workup.
Brine (Saturated NaCl solution)7647-14-558.44-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeDrying agent.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.
TLC Plates--Silica Gel 60 F₂₅₄For reaction monitoring.
Step-by-Step Synthesis Procedure

Workflow A 1. Dissolution Dissolve aldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask. B 2. Cooling Cool the solution to 0 °C using an ice-water bath. A->B C 3. Reduction Add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Keep at 0 °C. B->C D 4. Reaction Monitoring Stir for 1-2 hours. Monitor completion by TLC (e.g., 3:1 Hexane:EtOAc). C->D E 5. Quenching & Solvent Removal Slowly add deionized water to quench. Remove methanol under reduced pressure. D->E F 6. Extraction Extract the aqueous residue with ethyl acetate (3x). E->F G 7. Washing & Drying Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄. F->G H 8. Purification & Characterization Filter, concentrate, and purify by silica gel chromatography. Characterize product. G->H

Caption: Step-by-step experimental workflow for the synthesis.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1-benzofuran-2-carbaldehyde (1.00 g, 5.68 mmol, 1.0 eq).

  • Dissolution: Add 25 mL of anhydrous methanol to the flask and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring for 10-15 minutes.

  • Reduction: Slowly add sodium borohydride (0.236 g, 6.24 mmol, 1.1 eq) in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reaction and prevent excessive hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The reaction is complete upon the disappearance of the starting aldehyde spot (visualized under UV light).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of 10 mL of deionized water.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (1 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 5:1 and gradually increasing polarity to 2:1) to afford the pure this compound.

Characterization and Expected Results

  • Physical Appearance: A white to off-white solid.

  • Yield: Typically 85-95% after purification.

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): The disappearance of the characteristic aldehyde proton (CHO) signal around δ 9.8 ppm is the primary indicator of a successful reaction. Key expected signals for the product include:

      • δ 7.20-7.00 (m, 2H, Ar-H)

      • δ 6.80-6.70 (m, 1H, Ar-H)

      • δ 6.65 (s, 1H, furan-H)

      • δ 4.80 (s, 2H, -CH₂OH)

      • δ 3.95 (s, 3H, -OCH₃)

      • δ 2.0-2.5 (br s, 1H, -OH)

    • ¹³C NMR (101 MHz, CDCl₃):

      • δ 158.0, 150.0, 145.0, 129.0, 122.0, 115.0, 110.0, 105.0, 60.0 (-CH₂OH), 56.0 (-OCH₃).

    • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₀O₃, m/z = 178.06. Expected [M+H]⁺ = 179.07, [M+Na]⁺ = 201.05.

    • FT-IR (KBr, cm⁻¹):

      • Disappearance of strong aldehyde C=O stretch (approx. 1680-1700 cm⁻¹).

      • Appearance of a strong, broad O-H stretch (approx. 3200-3400 cm⁻¹).

Safety and Handling

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood and away from ignition sources.

  • Solvents: Methanol and ethyl acetate are flammable and volatile. Avoid inhalation and skin contact. All operations should be conducted within a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of this compound through the sodium borohydride-mediated reduction of its corresponding aldehyde. The procedure employs mild conditions, common laboratory reagents, and straightforward purification techniques, making it highly accessible to researchers in organic and medicinal chemistry. The detailed characterization data provides a clear benchmark for product validation.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. [Link]

  • OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]

  • ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]

  • ResearchGate. (n.d.). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

Sources

Application Note & Protocols: Derivatization of (7-Methoxy-1-benzofuran-2-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in nature and have been synthesized to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The unique structural and electronic features of the benzofuran nucleus make it a "privileged structure," capable of interacting with a diverse range of biological targets.[5] (7-Methoxy-1-benzofuran-2-yl)methanol presents an ideal starting point for generating a library of novel compounds for biological screening. The presence of a primary alcohol function at the 2-position offers a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups. This application note provides a detailed guide for the derivatization of this compound into esters, ethers, and carbamates, followed by protocols for their characterization and subsequent biological screening.

Strategic Approach to Derivatization

The primary alcohol of this compound is the key site for derivatization. Our strategy focuses on three robust and versatile chemical transformations: esterification, etherification, and carbamate formation. These reactions are chosen for their reliability, broad substrate scope, and the diverse physicochemical properties they can impart to the parent molecule, which is crucial for exploring structure-activity relationships (SAR).

Derivatization_Workflow Start This compound Esterification Esterification (Acyl Chlorides, Carboxylic Acids) Start->Esterification Etherification Etherification (Alkyl Halides) Start->Etherification Carbamate Carbamate Formation (Isocyanates, Chlorosulfonyl Isocyanate) Start->Carbamate Library Diverse Compound Library (Esters, Ethers, Carbamates) Esterification->Library Etherification->Library Carbamate->Library Purification Purification (Column Chromatography, Recrystallization) Library->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening (Anticancer, Antimicrobial Assays) Characterization->Screening

Caption: Overall workflow for the derivatization and screening of this compound.

Part 1: Synthesis and Purification Protocols

Protocol 1.1: Esterification of this compound

Rationale: Esterification is a classic and highly effective method for modifying hydroxyl groups. The resulting esters can vary widely in lipophilicity and steric bulk, depending on the acylating agent used. This protocol describes a general method using acyl chlorides, which are highly reactive and typically lead to high yields under mild conditions.[6][7]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester derivative.[8]

Protocol 1.2: Etherification of this compound

Rationale: The introduction of an ether linkage can significantly alter the hydrogen bonding capacity and polarity of the molecule. The Williamson ether synthesis is a reliable method for forming ethers from alcohols.[9]

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction with Alkyl Halide: After stirring for 30 minutes at room temperature, add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the reaction is complete (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 1.3: Carbamate Formation from this compound

Rationale: Carbamates are important functional groups in many biologically active compounds.[8] They can be readily synthesized from alcohols and isocyanates or via reagents like chlorosulfonyl isocyanate.[11]

Step-by-Step Protocol using Isocyanates:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Isocyanate: Add the desired isocyanate (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC (typically 1-6 hours).

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude carbamate can often be purified by recrystallization or by column chromatography on silica gel.[12]

Part 2: Characterization of Synthesized Derivatives

The structural integrity and purity of the synthesized compounds must be confirmed before biological screening. A combination of spectroscopic and chromatographic techniques is essential.

Technique Purpose Expected Observations for a Hypothetical Ester Derivative
¹H NMR Structural elucidation and confirmation of functional group incorporation.Disappearance of the alcohol -OH proton signal. Appearance of new signals corresponding to the acyl group. A downfield shift of the methylene protons adjacent to the newly formed ester oxygen.
¹³C NMR Confirmation of the carbon skeleton and presence of new functional groups.Appearance of a carbonyl carbon signal for the ester (~165-175 ppm). Signals corresponding to the carbons of the incorporated acyl group.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compound.A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the target derivative.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity (>95%).

Part 3: Protocols for Biological Screening

Based on the known biological activities of benzofuran derivatives, anticancer and antimicrobial assays are highly relevant primary screens.[13]

Protocol 3.1: In Vitro Anticancer Screening - MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a robust and widely used method for the initial screening of potential cytotoxic agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in the appropriate cell culture medium. Add the compounds to the wells at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Biological_Screening_Workflow Start Purified Compound Library Primary_Screen Primary Screening (e.g., MTT Assay, MIC Determination) Start->Primary_Screen Hit_ID Hit Identification (Compounds with significant activity) Primary_Screen->Hit_ID Secondary_Screen Secondary Screening (e.g., Apoptosis Assays, Mechanism of Action Studies) Hit_ID->Secondary_Screen Lead_Opt Lead Optimization Secondary_Screen->Lead_Opt

Sources

Application Notes & Protocols: (7-Methoxy-1-benzofuran-2-yl)methanol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Utility of a Key Intermediate

The benzofuran nucleus is a privileged heterocyclic scaffold ubiquitous in nature and synthetic chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] This has established the benzofuran motif as a cornerstone in medicinal chemistry and drug discovery programs.[2][3] (7-Methoxy-1-benzofuran-2-yl)methanol emerges as a particularly valuable synthetic intermediate. Its structure incorporates two key features for molecular elaboration:

  • A nucleophilic hydroxymethyl group at the C2 position, which serves as a versatile handle for oxidation, esterification, etherification, and substitution reactions.

  • A methoxy group at the C7 position, which modulates the electronic properties of the aromatic ring and can influence the molecule's pharmacokinetic profile.

This guide provides a senior-level perspective on the synthesis, characterization, and strategic application of this compound, offering detailed protocols for its use in constructing more complex molecular architectures.

Synthesis of the Building Block: this compound

The synthesis of this compound can be efficiently achieved from commercially available 2-hydroxy-3-methoxybenzaldehyde via a three-step sequence involving O-alkylation, intramolecular cyclization, and subsequent reduction.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ester Reduction start 2-hydroxy-3- methoxybenzaldehyde reagents1 Ethyl Bromoacetate, K2CO3, Acetone start->reagents1 product1 Ethyl 2-(2-formyl-6- methoxyphenoxy)acetate reagents1->product1 Reflux reagents2 Potassium tert-butoxide, THF product1->reagents2 product2 Ethyl 7-methoxy-1- benzofuran-2-carboxylate reagents2->product2 Anhydrous reagents3 LiAlH4, THF product2->reagents3 final_product (7-Methoxy-1-benzofuran- 2-yl)methanol reagents3->final_product 0 °C to RT

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-((2-formyl-6-methoxy)phenoxy)acetate

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography (silica gel, eluting with ethyl acetate/hexanes).

Step 2: Synthesis of Ethyl 7-methoxy-1-benzofuran-2-carboxylate

  • Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar). The addition is exothermic and may cause a color change.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the formation of the cyclized product by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the pure benzofuran ester.

Step 3: Synthesis of this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Dissolve the ethyl 7-methoxy-1-benzofuran-2-carboxylate (1.0 eq) from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and quench it sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized building block should be confirmed by standard analytical techniques.

PropertyDataSource
Chemical Formula C₁₀H₁₀O₃[4]
Molecular Weight 178.18 g/mol [4]
Appearance Off-white to pale yellow solid-
CAS Number 75566-54-0[4]

Expected Spectroscopic Characteristics:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.2-6.8 (m, 3H, Ar-H), δ ~6.7 (s, 1H, furan-H), δ ~4.8 (d, 2H, -CH₂OH), δ ~3.9 (s, 3H, -OCH₃), δ ~2.0 (t, 1H, -OH). The exact shifts and coupling constants for the aromatic protons will be characteristic of the 1,2,7-trisubstituted pattern.

  • ¹³C NMR (CDCl₃, 100 MHz): Signals expected around δ 155-145 (quaternary carbons of the benzofuran core), δ 128-110 (aromatic CH carbons), δ ~105 (furan C3), δ ~60 (-CH₂OH), δ ~56 (-OCH₃).

  • IR (KBr, cm⁻¹): Broad peak around 3400-3200 (O-H stretch), ~2950, 2850 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O ether stretch).

  • Mass Spec (EI): M⁺ at m/z = 178.

Core Applications & Protocols

The primary alcohol functionality is the key to the synthetic utility of this building block. Below are protocols for its most common and powerful transformations.

Application 1: Oxidation to 7-Methoxy-1-benzofuran-2-carbaldehyde

The conversion of the primary alcohol to an aldehyde opens up a vast array of subsequent reactions, including Wittig olefination, reductive amination, and aldol condensations, for the synthesis of complex derivatives such as chalcones and Schiff bases.[5][6]

Workflow: Aldehyde Synthesis and Subsequent Wittig Reaction

G start (7-Methoxy-1-benzofuran- 2-yl)methanol oxidation Oxidation start->oxidation aldehyde 7-Methoxy-1-benzofuran- 2-carbaldehyde oxidation->aldehyde reagent1 PCC or DMP DCM, RT oxidation->reagent1 wittig Wittig Reaction aldehyde->wittig product Stilbene/Alkene Derivative wittig->product reagent2 Ph3P=CHR (Wittig Ylide) wittig->reagent2

Caption: Oxidation of the alcohol to an aldehyde intermediate for C-C bond formation.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

  • Suspend Dess-Martin Periodinane (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the DMP suspension.

  • Stir the mixture vigorously at room temperature for 1-2 hours. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting alcohol.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde, which is often pure enough for subsequent steps.

Application 2: Conversion to 2-(Chloromethyl)-7-methoxy-1-benzofuran

Converting the hydroxyl group to a good leaving group, such as a halide, transforms the C2-methyl position into an electrophilic site. This allows for facile nucleophilic substitution to introduce amines, azides, thiols, and other functional groups, which are critical for building libraries of potential drug candidates.[7][8]

Protocol 3: Chlorination using Thionyl Chloride

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the solution. A small amount of pyridine (catalytic) can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.

  • Separate the organic layer, and wash it sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. The resulting 2-(chloromethyl)-7-methoxy-1-benzofuran is often used immediately due to potential instability.

Application 3: O-Alkylation via Williamson Ether Synthesis

Etherification at the C2-methyl position is a straightforward way to append alkyl or aryl chains, which can be used to tune the lipophilicity of the final compound or to act as linkers to other pharmacophores.

Protocol 4: Synthesis of a Benzyl Ether Derivative

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir at room temperature overnight or heat gently (e.g., to 50 °C) to drive the reaction to completion (monitor by TLC).

  • Cool the mixture and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired ether.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reagents used in the described protocols (e.g., LiAlH₄, NaH, SOCl₂, DMP) are hazardous and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. The strategic location of its methoxy and hydroxymethyl groups provides a robust platform for generating diverse libraries of benzofuran derivatives. The protocols detailed herein offer reliable methods for key transformations, enabling researchers to efficiently access novel compounds for evaluation in drug discovery and materials science applications.

References

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][9]BENZOPYRAN-7-ONE. Rasayan J. Chem, 2(4), 776-780. Available at: [Link]

  • Coskun, M. F., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69, 73–80. Available at: [Link]

  • Thorat, I. Y., et al. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. Hetero Letters, 5(4), 579-586. Available at: [Link]

  • Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593. Available at: [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. Available at: [Link]

  • Al-Soud, Y. A., et al. (2019). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2019(2), M1061. Available at: [Link]

  • Chilin, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Serafin, K., et al. (2015). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 72(2), 299-307. Available at: [Link]

  • Reyes-Pérez, V., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 920. Available at: [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730–26747. Available at: [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. Available at: [Link]

  • Thorat, I. Y., et al. (2015). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Hetero Letters, 5(2), 277-284. Available at: [Link]

  • PubChem. (n.d.). (7-Methoxy-2,3-dihydro-1-benzofuran-5-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • El Bialy, S. A., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. Heterocyclic Communications, 19(2), 119-125. Available at: [Link]

Sources

Application Notes & Protocols for the Evaluation of (7-Methoxy-1-benzofuran-2-yl)methanol in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, with a pronounced emphasis in oncology research due to their potent anticancer properties.[3][5] The strategic introduction of substituents, such as methoxy groups, has been shown to be a critical determinant in modulating the cytotoxic efficacy of these compounds.[6][7] This document provides a comprehensive technical guide for researchers and drug development professionals on the systematic evaluation of a novel derivative, (7-Methoxy-1-benzofuran-2-yl)methanol, as a potential anticancer agent. While this specific molecule is under-investigated, this guide establishes a complete roadmap for its synthesis, in vitro screening, mechanistic elucidation, and preliminary in vivo assessment. The protocols herein are designed to be self-validating, providing a rigorous framework for generating the foundational data necessary for advancing a candidate compound through the drug discovery pipeline.

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran and its derivatives are cornerstones in medicinal chemistry, recognized for their ability to interact with various biological targets.[4] The fused benzene and furan ring system provides a rigid, planar structure that is amenable to functionalization, allowing for the fine-tuning of its pharmacological profile. In the realm of cancer therapy, benzofurans have been implicated in several key anticancer mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutics. Certain benzofurans have been shown to modulate the expression of key apoptotic proteins like Bax and Bcl-2 and activate caspase cascades.[5][8]

  • Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can halt the proliferation of cancer cells, often at the G1 or G2/M phase.[5][9]

  • Inhibition of Tubulin Polymerization: A significant number of methoxy-substituted benzofurans exhibit potent activity by disrupting microtubule dynamics, a mechanism shared with clinically successful drugs like paclitaxel.[6][7]

  • Kinase Inhibition: Dysregulated kinase signaling is fundamental to cancer progression. Benzofuran derivatives have been developed as inhibitors of critical kinases such as VEGFR-2, which is involved in tumor angiogenesis.[7]

The specific compound of interest, this compound, combines the core benzofuran scaffold with a methoxy group at the 7-position and a hydroxymethyl group at the 2-position. This unique combination warrants a thorough investigation to unlock its potential therapeutic value.

Compound Profile & Synthesis Strategy

While a definitive synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established benzofuran chemistry. A common approach involves the reduction of a corresponding aldehyde or carboxylic acid ester, which can be synthesized from appropriate precursors. For instance, 1-(7-methoxy-1-benzofuran-2-yl)ethanone has been synthesized, suggesting that related carbonyl compounds are accessible starting points.[10] A logical strategy would involve the synthesis of 7-methoxy-1-benzofuran-2-carbaldehyde, followed by a standard reduction (e.g., using NaBH₄) to yield the target methanol derivative.

A Phased Approach to Anticancer Evaluation

A structured, multi-phase approach is essential for efficiently evaluating a new chemical entity. This ensures that resources are directed toward the most promising candidates and that a comprehensive data package is built to support further development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation p1_start Compound Synthesis & QC p1_assay Multi-panel Cell Viability Assay (e.g., MTT, SRB) p1_start->p1_assay p1_data Determine IC₅₀ Values p1_assay->p1_data p1_select Select Lead Cancer Types & Cell Lines p1_data->p1_select p2_apoptosis Apoptosis Assay (Annexin V/PI) p1_select->p2_apoptosis Advance Promising Compound p2_cycle Cell Cycle Analysis p2_apoptosis->p2_cycle p2_target Target-Specific Assays (e.g., Tubulin Polymerization, Kinase Inhibition) p2_cycle->p2_target p3_model Select Animal Model (e.g., Xenograft) p2_target->p3_model Confirm Mechanism of Action p3_study Efficacy Study: Tumor Growth Inhibition p3_model->p3_study p3_tox Preliminary Toxicity Assessment p3_study->p3_tox end Go/No-Go Decision for Preclinical Development p3_tox->end

Caption: A phased workflow for anticancer drug discovery.

Detailed Protocols: Phase 1 (In Vitro Screening)

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines.[11][12] This provides crucial information on potency and selectivity.

Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of cancer cell lines.

Materials:

  • This compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC-3 [prostate]).

  • Complete growth medium (specific to each cell line).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Presentation: Results should be summarized in a table for clear comparison.

CompoundCancer Cell LineTissue OriginIC₅₀ (µM)
This compoundMCF-7Breast[Experimental Value]
This compoundA549Lung[Experimental Value]
This compoundHCT-116Colon[Experimental Value]
Doxorubicin (Control)MCF-7Breast[Experimental Value]

Detailed Protocols: Phase 2 (Mechanistic Elucidation)

If the compound shows promising cytotoxicity (e.g., low micromolar IC₅₀ values), the next step is to investigate its mechanism of action.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis and differentiate it from necrosis.

Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Hypothesized Mechanism: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and its hyperactivation is a common feature in many cancers.[14] Benzofuran derivatives have been reported to inhibit this pathway.[14] An investigation into whether this compound modulates this pathway would be a logical next step. This can be assessed via Western blotting for key phosphorylated proteins (p-Akt, p-mTOR).

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor (7-Methoxy-1-benzofuran -2-yl)methanol Inhibitor->PI3K Hypothesized Inhibition Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Detailed Protocols: Phase 3 (In Vivo Validation)

Positive in vitro results must be validated in a living system to assess true therapeutic potential.[15] The human tumor xenograft model in immunodeficient mice is a standard for preclinical evaluation.[11][16][17]

Protocol: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Model: Athymic Nude or SCID mice.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549, selected from in vitro screening) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Dosing: Randomize mice into groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline, PEG/Tween).

    • Group 2: Test compound (low dose).

    • Group 3: Test compound (high dose).

    • Group 4: Positive control (e.g., cisplatin).

  • Administer the compound via an appropriate route (e.g., intraperitoneal, oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and general animal health throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the mean tumor volume and weight between the treated and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion and Future Directions

This document outlines a rigorous, phased strategy for the preclinical evaluation of this compound as a novel anticancer drug candidate. By systematically progressing from broad in vitro screening to specific mechanistic studies and finally to in vivo validation, researchers can build a comprehensive understanding of the compound's therapeutic potential. Positive results from this workflow would provide a strong rationale for advancing the compound into formal preclinical development, including detailed toxicology and pharmacokinetic studies, with the ultimate goal of clinical translation.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2kKIOUDbdLATxfjd7mWsI34M9dt8IRhbg80i39eOjwNLXyY7GLtIrSkHy9Rcz5O_IvK1XYr1GD_GJHd__wTEyc5s0Al_gtX0MzksIJ1LNp9GuveWIKYSvr7gBTKjf4plKA1EXCFWR6y2g1TFAajdWu8zy0RHJIgcNtuv1lnDlnnWlI_9X10RtkRGujiamgCo=]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJJ5371roZeXEumuGWWUY1qq0jc2UJrJfxsPvWToHYrW3xvVatoYzlceD7qXtGjB6swNllkvGEV-yc8GdatpSn0w0UeWLhS9nZwVrohhOd-q5buO5vJKKgl2hE6YAQa0r5xw==]
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjQblgVetLvn9fSNiJHnDn4yDT8_zExmZHHSIldK-tuNcgpKTDoXmeLp1jM8aGH5GHLZdyj6AzEBeiwFgOIsZ4rFIizO-ykSVZojHr6WppaRJ5CdMYOFr2aNyYxopOvfKeGroPmJnRSBwjpJk4gc6zpGjd33yZOdQr]
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvHCDcqNtTCyTzXXB0Bv8QvgV2tAEtHnBgejZt8NborLuOhOfXo-0WAcvfn5piqNIf5nsy1tfaglZsZfWbhYQQONEkUQJbDZYpPjvCTqoSwuDwIYjSRaDFSlVkNPXogCMxmsNUvfjg4BfEIwc6iGhwCnmJkNti-g==]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH27M4ipSYR1WRSIivzBgVzxQkkeiwzt4rtYT0FwQWMl0GDnNQkGSwJODPoRuCmZh3HNnnR_swWJObcd0X-iTx4C15Nv9xBDHApW8hGQOF_8vnG7vddS7VkxgqCcHg82tu50sBAm-xBdaKlLlEiXYqbUXA-q4YQaitchBgbgnyxegpxlf6PIciCQKrHPdHFu9NNQOoQqJOKgN2zdCo-wUO7]
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [https://pubmed.ncbi.nlm.nih.gov/29969901/]
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [https://vertexaisearch.cloud.google.
  • Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10110323/]
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [https://pubmed.ncbi.nlm.nih.gov/9537877/]
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Informa Healthcare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDN9joujBPCm0-fJCDL_fxoiquq99mw_tkGS1fdyANIPS5X96ZgPJdJsPgzPHXYohR2uOYp5GmHh89-8uO7m10uu6u7r2H24a8p2xD6QPZ741WNeRaO3ZBMz6DIMrzmvZ_kOmqQ8q9-py1aSCumMRi]
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [https://pubmed.ncbi.nlm.nih.gov/35565390/]
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOpoeP5EbpW5vevb5NUEl6Eb1jfbhuwmXiG_dWJo5t-qtNkMa_eKU4wIXAZef6qtYDShbTtinibBZx-vAuW6_NsHBjrQ9fKnkd1tv8HzALUPyHZJ2VtJT4jMGZly8=]
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6480585/]
  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQKiGkrzZZhlhoYBWJSUYOSbjpu3_BDHcqIYw_hmVHwWXh52LuNJQTykthYLXCFusjLCJ-FUoX5ZKT4Scsibroy0l-j6nV-qUJuJZfLuaDb0OBgVaQA5y10-4MQ6OSkMaCVMOiYhHP39xxE734rFjw5PHMmh3Ue8UgsYgL1eKB_MfBsgofU99su68=]
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.1c01597]
  • An In-depth Guide to the Biological Activities of Benzofuran Derivatives. BenchChem. [https://www.benchchem.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825390/]
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra01383a]
  • The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. BenchChem. [https://www.benchchem.com/blog/the-discovery-and-synthesis-of-novel-benzofuran-compounds-a-technical-guide-for-drug-development-professionals/]
  • Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts. BenchChem. [https://www.benchchem.com/blog/methoxy-substituted-benzofurans-emerge-as-potent-anticancer-agents-outperforming-unsubstituted-counterparts/]
  • Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. BenchChem. [https://www.benchchem.
  • Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. [https://www.researchgate.

Sources

Application Notes & Protocols: A Guide to Antimicrobial Screening for (7-Methoxy-1-benzofuran-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust antimicrobial screening of (7-Methoxy-1-benzofuran-2-yl)methanol derivatives. We delve into the rationale behind a tiered screening approach, offering detailed, step-by-step protocols for primary and secondary assays that are compliant with international standards. This document emphasizes scientific integrity by explaining the causality behind experimental choices and embedding self-validating systems within each protocol.

Introduction: The Rationale for a Tiered Screening Approach

The initial evaluation of a library of novel compounds, such as this compound derivatives, requires a strategic and resource-efficient approach. A tiered or hierarchical screening cascade is the most logical framework. This strategy utilizes a high-throughput primary assay to rapidly identify "hits" with any level of antimicrobial activity. These initial hits are then subjected to more detailed and mechanistically informative secondary assays to confirm and characterize their activity. This approach ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery pipeline.

Our proposed workflow begins with a sensitive and scalable primary screen to determine the Minimum Inhibitory Concentration (MIC) of the derivatives. Compounds demonstrating promising MIC values will then advance to secondary assays to ascertain their spectrum of activity, and whether their effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Pre-Assay Considerations: Compound Management

A critical, and often overlooked, aspect of in vitro screening is the solubility of the test compounds. Benzofuran derivatives can be hydrophobic, and their poor aqueous solubility can lead to compound precipitation in assay media, resulting in inaccurate and unreliable data.[1]

Protocol for Solubility Assessment:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of each this compound derivative in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution in Assay Medium: Perform a serial dilution of the DMSO stock solution into the intended microbiological broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to mimic the final assay concentrations.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after dilution and after a period equivalent to the assay incubation time.

  • DMSO Concentration Control: It is crucial to maintain a final DMSO concentration in the assay that is non-toxic to the test microorganisms, typically ≤1% (v/v). A DMSO toxicity control should be included in the main assays.

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5] For the primary screening of a library of derivatives, the broth microdilution method is the gold standard, offering a quantitative and scalable format.[5][6]

Broth Microdilution Assay

This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compounds in a 96-well microtiter plate format. The protocol is harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][6]

Protocol for Broth Microdilution:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Add 100 µL of the test compound stock solution (prepared in CAMHB with the appropriate DMSO concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5][7]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.

    • Well 11 (inoculum without compound) serves as the growth control.

    • Well 12 (sterile broth only) serves as the sterility control.

    • Include a known antibiotic as a positive control in a separate row.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2][3][4][5][8]

Resazurin-Based Microtiter Assay (Alternative Primary Screen)

For a more rapid and high-throughput assessment, a resazurin-based colorimetric assay can be employed. Viable, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[9][10][11] The MIC is determined as the lowest compound concentration that prevents this color change.[9]

Protocol for Resazurin Assay:

  • Follow steps 1-3 of the Broth Microdilution protocol.

  • Addition of Resazurin: After the initial incubation period (e.g., 18-24 hours), add 20 µL of a sterile resazurin solution (e.g., 0.015% w/v in sterile water) to each well.[10]

  • Secondary Incubation: Re-incubate the plate for an additional 2-4 hours at 37°C.

  • MIC Determination: The MIC is the lowest concentration that remains blue, while wells with bacterial growth will turn pink.[9][10]

Visualization of the Screening Workflow

A clear workflow is essential for organizing the screening cascade.

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening Compound Library Compound Library Broth Microdilution (MIC) Broth Microdilution (MIC) Compound Library->Broth Microdilution (MIC) Quantitative Resazurin Assay (MIC) Resazurin Assay (MIC) Compound Library->Resazurin Assay (MIC) High-Throughput Agar Disk Diffusion Agar Disk Diffusion Broth Microdilution (MIC)->Agar Disk Diffusion Hits (Low MIC) Resazurin Assay (MIC)->Agar Disk Diffusion Hits (Low MIC) Time-Kill Assay Time-Kill Assay Agar Disk Diffusion->Time-Kill Assay Confirmed Hits

Caption: A tiered workflow for antimicrobial screening of novel compounds.

Secondary Screening: Characterization of "Hits"

Compounds that exhibit a promising MIC value in the primary screen should be advanced to secondary assays to confirm their activity and gain further insight into their antimicrobial properties.

Agar Disk Diffusion Assay

This qualitative assay provides a visual confirmation of antimicrobial activity and can give an early indication of the compound's spectrum of activity against a panel of microorganisms. The method is standardized by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]

Protocol for Agar Disk Diffusion:

  • Prepare Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

  • Apply Compound Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known concentration of the this compound derivative onto the agar surface.

  • Controls: Include a disk with a standard antibiotic (positive control) and a disk with the solvent (e.g., DMSO) used to dissolve the compound (negative control).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[13]

Time-Kill Kinetics Assay

This dynamic assay provides crucial information on whether a compound is bactericidal or bacteriostatic. It measures the rate of bacterial killing over time.[14][15] A compound is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial inoculum's CFU/mL.[14]

Protocol for Time-Kill Kinetics Assay:

  • Preparation: In sterile tubes or flasks, prepare the test compound at concentrations relevant to its MIC (e.g., 1x, 2x, and 4x MIC). Also, prepare a growth control tube without any compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling Over Time: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.

  • Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time for each concentration of the compound and the growth control.

Data Presentation and Interpretation

Clear and standardized data presentation is vital for comparing the efficacy of different derivatives.

Table 1: Example of MIC Data Summary for this compound Derivatives

Derivative IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
MFB-001Staphylococcus aureus ATCC 25923Gram-positive16Vancomycin1
MFB-001Escherichia coli ATCC 25922Gram-negative>128Ciprofloxacin0.015
MFB-002Staphylococcus aureus ATCC 25923Gram-positive8Vancomycin1
MFB-002Escherichia coli ATCC 25922Gram-negative64Ciprofloxacin0.015

Interpreting MIC Values: A lower MIC value indicates greater potency.[2][3] It is important to note that the MIC value for one compound cannot be directly compared to the MIC of another with a different chemical structure.[2] The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on comparing the MIC to established clinical breakpoints, which are defined by bodies like CLSI and EUCAST.[4][17]

Quality Control: Ensuring Data Integrity

The reliability of antimicrobial screening data is paramount. A robust quality control (QC) system is non-negotiable.

  • Reference Strains: All assays must include well-characterized QC strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC).[18][19][20] Examples include Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[18][21]

  • Monitoring Performance: The results for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[19] Any deviation requires troubleshooting before proceeding with testing novel compounds.

  • Controls: Every assay plate must include a sterility control (media only) and a growth control (media with inoculum, no compound) to ensure the viability of the organism and the sterility of the media.[5]

Conclusion and Future Directions

This guide outlines a validated and logical pathway for the initial antimicrobial screening of this compound derivatives. By adhering to these standardized protocols and quality control measures, researchers can generate reliable and reproducible data, enabling the confident identification of promising lead compounds. Derivatives that demonstrate potent bactericidal activity and a favorable spectrum of activity in these assays warrant further investigation, including mechanism of action studies, toxicity profiling, and evaluation in more complex models of infection.

References

  • Resazurin assay protocol for screening and evaluation of antimicrobial... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - IDEXX.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. (n.d.). Retrieved January 18, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Retrieved January 18, 2026, from [Link]

  • Resources | Antimicrobial Susceptibility Testing, MIC - Sanford Guide. (n.d.). Retrieved January 18, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (2023). Retrieved January 18, 2026, from [Link]

  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021). Retrieved January 18, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (2008). Retrieved January 18, 2026, from [Link]

  • EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026). Retrieved January 18, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021). Retrieved January 18, 2026, from [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). Retrieved January 18, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005). Retrieved January 18, 2026, from [Link]

  • Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC - NIH. (2007). Retrieved January 18, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds - PubMed. (2008). Retrieved January 18, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe - Microrao. (n.d.). Retrieved January 18, 2026, from [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed. (2015). Retrieved January 18, 2026, from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (n.d.). Retrieved January 18, 2026, from [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved January 18, 2026, from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023). Retrieved January 18, 2026, from [Link]

  • Time-Kill Evaluations | Nelson Labs. (n.d.). Retrieved January 18, 2026, from [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH. (2015). Retrieved January 18, 2026, from [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing | News. (2019). Retrieved January 18, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Retrieved January 18, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 18, 2026, from [Link]

  • EUCAST Disk Diffusion Method (Part 1) | CGSpace. (2022). Retrieved January 18, 2026, from [Link]

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae - Oxford Academic. (2017). Retrieved January 18, 2026, from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). Retrieved January 18, 2026, from [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis antioxidant and antimicrobial activities of some 7-methoxy-3-methyl benzofuran incorporated chromon-4-ones - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • In vitro assay of benzofuran derivatives 3. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) New heterocyclic oxime ethers of 1-(benzofuran-2-yl)ethan-1-one and their antimicrobial activity - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols: Evaluation of Anti-inflammatory Activity of (7-Methoxy-1-benzofuran-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of novel (7-Methoxy-1-benzofuran-2-yl)methanol analogs. Benzofuran derivatives have garnered significant interest as scaffolds for the development of new therapeutic agents due to their diverse biological activities.[1] This guide details the scientific rationale, experimental designs, and step-by-step protocols for a tiered screening approach, from initial in vitro cell-based assays to more complex in vivo models. The focus is on elucidating the mechanism of action by investigating key inflammatory signaling pathways, including NF-κB and MAPK, and their downstream targets. By adhering to these protocols, researchers can obtain robust and reproducible data to support the advancement of promising anti-inflammatory candidates.

Introduction: The Rationale for Targeting Inflammation with Benzofuran Analogs

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component in a multitude of chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The transcription factor NF-κB is a central regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] Similarly, the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critically involved in transmitting inflammatory signals.[5][6][7]

The benzofuran scaffold is a privileged structure in medicinal chemistry. Analogs of benzofuran have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects.[1] Specifically, derivatives of ailanthoidol, a neolignan with a benzofuran core, have shown potential in suppressing inflammatory responses in macrophages.[8][9] The strategic design and synthesis of novel this compound analogs aim to optimize these anti-inflammatory properties. This guide provides the necessary framework to systematically evaluate their efficacy and elucidate their molecular mechanisms.

Tiered Experimental Approach for Anti-inflammatory Evaluation

A hierarchical screening cascade is essential for the efficient and cost-effective evaluation of a library of new chemical entities. This approach begins with high-throughput in vitro assays to identify initial hits and progresses to more resource-intensive in vivo models for lead candidate validation.

G Cell_Viability Cytotoxicity Assessment (e.g., MTT Assay) NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) Cell_Viability->NO_Assay Non-toxic concentrations Cytokine_Screening Pro-inflammatory Cytokine Measurement (ELISA) NO_Assay->Cytokine_Screening Active Compounds Western_Blot Protein Expression Analysis (iNOS, COX-2, p-p65, p-p38) Cytokine_Screening->Western_Blot Potent Hits qPCR Gene Expression Analysis (TNF-α, IL-6, IL-1β) Cytokine_Screening->qPCR Paw_Edema Carrageenan-Induced Paw Edema Model Western_Blot->Paw_Edema Confirmed Mechanism qPCR->Paw_Edema LPS_Challenge LPS-Induced Systemic Inflammation Model Paw_Edema->LPS_Challenge Compound_Library Test Compounds: This compound Analogs Compound_Library->Cell_Viability Initial Screening

Caption: Tiered screening workflow for anti-inflammatory drug discovery.

In Vitro Anti-inflammatory Activity Assays (Tier 1)

The initial phase of screening utilizes cell-based assays to rapidly assess the anti-inflammatory potential and cytotoxicity of the synthesized analogs. The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for these studies as macrophages are key players in the inflammatory response.[10][11] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells.[10]

Protocol: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to first determine the non-toxic concentration range of the test compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol Steps:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: During inflammation, iNOS is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[13] The Griess assay measures nitrite, a stable and soluble breakdown product of NO.

Protocol Steps:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.[14]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100-500 ng/mL) for 24 hours to induce NO production.[11][14]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.[15][16][17]

Protocol Steps:

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the colorimetric change.[17]

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve and determine the inhibitory effect of the compounds.

Assay Parameter Measured Typical Readout Positive Control
MTT Assay Cell Viability% Viability vs. ControlDoxorubicin
Griess Assay Nitrite (NO) Production% Inhibition of NODexamethasone
ELISA Cytokine Levels (TNF-α, IL-6)% Inhibition of CytokineDexamethasone

Elucidating the Mechanism of Action (Tier 2)

Compounds that demonstrate significant inhibitory effects on NO and cytokine production are further investigated to determine their mechanism of action. This involves examining their impact on key inflammatory signaling pathways.

Key Signaling Pathways in Inflammation

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Nuclear Translocation & Transcription cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 activates NFkB_complex IκBα-NF-κB (p65/p50) IKK->NFkB_complex phosphorylates IκBα NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκBα degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression binds to DNA AP1->Gene_Expression binds to DNA Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Gene_Expression->Mediators

Caption: Key inflammatory signaling pathways targeted for investigation.

Protocol: Western Blot Analysis for Protein Expression

Rationale: Western blotting is used to quantify the expression levels of key proteins involved in inflammation, such as iNOS, COX-2, and the phosphorylated (active) forms of proteins in the NF-κB and MAPK pathways (e.g., phospho-p65, phospho-p38). A reduction in the expression of these proteins would indicate that the compound acts upstream in the signaling cascade.[18]

Protocol Steps:

  • Cell Lysis: After treatment with the compounds and LPS, lyse the RAW 264.7 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, phospho-p65, phospho-p38, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.[18]

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Rationale: To determine if the inhibitory effects of the compounds occur at the transcriptional level, qRT-PCR can be used to measure the mRNA expression of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.

Protocol Steps:

  • RNA Extraction: Following cell treatment, extract total RNA from the RAW 264.7 cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the cDNA, gene-specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.[10]

In Vivo Validation of Anti-inflammatory Activity (Tier 3)

Promising candidates identified from in vitro and mechanistic studies should be evaluated in animal models of inflammation to assess their efficacy in a more complex biological system.[2]

Protocol: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a widely used and well-characterized model of acute inflammation.[19][20] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of an anti-inflammatory agent.

Protocol Steps:

  • Animal Acclimatization: Acclimate mice or rats to the laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or ibuprofen is used as a positive control.[1]

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Protocol: LPS-Induced Systemic Inflammation in Mice

Rationale: This model mimics a systemic inflammatory response. Administration of LPS leads to a surge in circulating pro-inflammatory cytokines, providing a platform to evaluate the systemic anti-inflammatory effects of the test compounds.[21]

Protocol Steps:

  • Animal Acclimatization and Grouping: Acclimate mice and divide them into treatment groups.

  • Compound Administration: Administer the test compound or vehicle.

  • LPS Challenge: After a pre-determined time, administer a sublethal dose of LPS via intraperitoneal injection.

  • Sample Collection: At a peak time point for cytokine production (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α and IL-6 using ELISA.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the in vivo efficacy of the compounds.

In Vivo Model Inflammatory Stimulus Primary Endpoint Positive Control
Paw Edema CarrageenanPaw Volume (Edema)Indomethacin
Systemic Inflammation LPSSerum Cytokine LevelsDexamethasone

Data Interpretation and Candidate Selection

The collective data from this tiered approach will enable a comprehensive evaluation of the this compound analogs. An ideal candidate will exhibit the following characteristics:

  • Low cytotoxicity in vitro.

  • Potent inhibition of NO and pro-inflammatory cytokine production.

  • Demonstrable inhibition of the NF-κB and/or MAPK signaling pathways.

  • Significant anti-inflammatory activity in in vivo models.

By systematically applying these detailed protocols, researchers can confidently identify and advance novel benzofuran-based anti-inflammatory drug candidates for further preclinical development.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 323. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB pathway in inflammation and immunity. Cold Spring Harbor perspectives in biology, 1(4), a000060. [Link]

  • Various Authors. (n.d.). MAPK signalling pathway: Significance and symbolism. Cusabio. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & cell, 1(3), 218–226. [Link]

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Multhoff, G., Molls, M., & Radons, J. (2011). The role of NF-κB in the response to ionizing radiation. Radiation oncology (London, England), 6, 137. [Link]

  • Sanquin. (2022, October 12). Cytokine analysis - ELISA / CBA. [Link]

  • Singh, S., & Sharma, N. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(6), 2453-2458. [Link]

  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

  • Leng, S. X., McElhaney, J. E., Walston, J. D., Xie, D., Fedarko, N. S., & Kuchel, G. A. (2008). ELISA and multiplex technologies for cytokine measurement in inflammation and aging research. The journals of gerontology. Series A, Biological sciences and medical sciences, 63(8), 879–884. [Link]

  • Eze, F. I., Omodamiro, O. D., & Ene, C. B. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]

  • Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. [Link]

  • ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]

  • Chien, M. H., Lee, T. S., Lee, Y. C., & Lee, Y. M. (2008). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. The Journal of pineal research, 45(4), 405–414. [Link]

  • Kim, H. J., Lee, J. Y., Kim, H. S., Park, S. Y., & Lee, Y. M. (2019). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. Marine drugs, 17(10), 578. [Link]

  • Klimp, A. H., Hollema, H., Kempinga, C., van der Zee, A. G., de Vries, E. G., & Scherphof, G. L. (2002). Expression of cyclooxygenase-2 and inducible nitric oxide synthase in human ovarian tumors and tumor-associated macrophages. Cancer research, 62(1), 178–184. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-138. [Link]

  • Kumar, A., Sharma, M., & Kumar, D. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(5), 498–511. [Link]

  • Chen, Y. C., Lin, Y. T., & Liu, Y. C. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants (Basel, Switzerland), 8(9), 373. [Link]

  • Vochyanova, Z., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1143. [Link]

  • Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]

  • ResearchGate. (n.d.). COX-2 and iNOS expression. Astrocytes were incubated without Asp...[Link]

  • Li, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 13(4), 9576–9587. [Link]

  • Kim, J. Y., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(1), 70–81. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS...[Link]

  • Lee, J. H., et al. (2015). 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. Biomolecules & therapeutics, 23(5), 445–452. [Link]

  • Suthakaran, R., et al. (2010). Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives. Asian Journal of Chemistry, 22(5), 3353-3360. [Link]

  • Armstrong, M., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research, 185(1), 137–144. [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydroben-zofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Lee, J. H., et al. (2015). 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. Biomolecules & Therapeutics, 23(5), 445-452. [Link]

  • Liao, C. H., et al. (2012). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. Evidence-based complementary and alternative medicine : eCAM, 2012, 631438. [Link]

Sources

Application Notes and Protocols for (7-Methoxy-1-benzofuran-2-yl)methanol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7-Methoxy-1-benzofuran-2-yl)methanol is a functionalized heterocyclic compound with significant potential in the field of material science. The benzofuran core provides a rigid and planar structure with inherent thermal and chemical stability, making it an attractive building block for advanced materials. The strategic placement of a methoxy group at the 7-position and a hydroxymethyl group at the 2-position allows for fine-tuning of its electronic properties and provides a reactive site for polymerization. These characteristics make it a promising candidate for applications in organic electronics, specialty polymers, and functional coatings. This document provides a comprehensive overview of its potential applications, detailed synthetic protocols, and methodologies for its incorporation into functional materials.

Introduction: The Promise of Functionalized Benzofurans

Benzofuran derivatives are a class of heterocyclic compounds that have garnered considerable attention for their diverse biological activities and, more recently, for their applications in material science.[1][2] The fused benzene and furan ring system endows these molecules with unique electrochemical and photophysical properties.[1] In the realm of material science, benzofurans are utilized for their thermal stability, high quantum yields, and blue-light emitting capabilities, making them suitable for organic light-emitting diodes (OLEDs).[1]

This compound is a particularly interesting derivative due to its specific functionalization:

  • The Benzofuran Core: Provides a robust, planar backbone essential for creating ordered structures in materials.

  • The Methoxy Group (-OCH3): As an electron-donating group, it can modulate the electronic properties of the benzofuran system, influencing its HOMO/LUMO energy levels and, consequently, its optical and electronic behavior.[3] This is a critical aspect in the design of materials for optoelectronic applications.

  • The Hydroxymethyl Group (-CH2OH): This functional group serves as a versatile handle for further chemical modifications, most notably for polymerization reactions. It can participate in condensation polymerization to form polyesters, polyethers, and polyurethanes, leading to the creation of novel polymeric materials with tailored properties.

This application note will explore the synthesis of this compound and its potential applications in the development of advanced materials, providing detailed protocols for its synthesis and proposed polymerization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of substituted benzofurans.[4][5]

Materials and Reagents
  • Salicylaldehyde

  • Chloroacetone

  • Potassium carbonate

  • Anhydrous acetone

  • p-Toluenesulfonic acid

  • 2-Aminobenzothiazole

  • Triethylamine

  • Various acid chlorides

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Synthetic Protocol

The synthesis can be conceptualized in two main stages: the formation of the benzofuran core and the subsequent reduction to the desired alcohol.

Step 1: Synthesis of 2-Acetyl-7-methoxy-1-benzofuran

This step involves the reaction of a substituted salicylaldehyde with chloroacetone to form the benzofuran ring, a common method for synthesizing 2-acetylbenzofurans.[4]

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-acetyl-7-methoxy-1-benzofuran.

Step 2: Reduction to this compound

The acetyl group is then reduced to a hydroxymethyl group using a suitable reducing agent.

  • Dissolve the purified 2-acetyl-7-methoxy-1-benzofuran (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • After completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure and the presence of all functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the functional groups (e.g., O-H stretch of the alcohol, C-O-C stretch of the ether and furan).

  • Melting Point: To assess the purity of the final product.

Applications in Material Science

The unique combination of a rigid, electronically active core and a polymerizable functional group makes this compound a versatile building block for various materials.

Specialty Polymers with Tailored Properties

The hydroxymethyl group on this compound allows it to be used as a monomer in the synthesis of various polymers. The incorporation of the benzofuran moiety into the polymer backbone is expected to enhance thermal stability, and rigidity, and introduce specific optoelectronic properties.

3.1.1. Proposed Protocol for Polyester Synthesis via Polycondensation

This protocol describes a general procedure for the synthesis of a polyester using this compound and a diacid chloride.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and a suitable diol co-monomer (if desired) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Slowly add a solution of a diacid chloride (e.g., terephthaloyl chloride, 1 equivalent) in anhydrous dichloromethane to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 24 hours under a nitrogen atmosphere.

  • Monitor the increase in viscosity of the reaction mixture as an indication of polymerization.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven.

Expected Polymer Properties:

  • High Thermal Stability: Due to the aromatic and heterocyclic units in the backbone.

  • Good Mechanical Strength: The rigid benzofuran units can contribute to a high glass transition temperature (Tg).[6][7]

  • Solubility: The methoxy group may enhance solubility in common organic solvents, facilitating processing.

  • Optical Properties: The benzofuran chromophore may impart fluorescence and other interesting photophysical properties to the polymer.

Data Presentation: Expected Properties of Benzofuran-Containing Polymers

PropertyExpected Value/CharacteristicRationale
Glass Transition Temp. (Tg) HighRigid benzofuran backbone restricts chain mobility.[6]
Thermal Decomposition Temp. > 300 °CAromatic and heterocyclic structure imparts high thermal stability.
Solubility Soluble in common organic solventsThe methoxy group can improve solubility.
Optical Properties Potential for blue fluorescenceBenzofuran derivatives are known for their emissive properties.[1]
Organic Electronics: A Building Block for Emissive and Host Materials

Benzofuran derivatives are known to be efficient blue-light emitters and can be used as host materials in OLEDs.[1] The methoxy group in this compound can further tune the electronic properties to optimize device performance. The hydroxymethyl group can be used to attach the molecule to a polymer backbone or other functional units.

3.2.1. Conceptual Workflow for OLED Fabrication

The following diagram illustrates a conceptual workflow for incorporating a material derived from this compound into an OLED device.

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Monomer This compound Polymerization Polymerization or Functionalization Monomer->Polymerization Material Benzofuran-based Polymer/Material Polymerization->Material Deposition Thin Film Deposition (e.g., Spin Coating) Material->Deposition Device OLED Device Assembly Deposition->Device Testing Electroluminescence and Performance Testing Device->Testing

Caption: Conceptual workflow for OLED fabrication.

3.2.2. Protocol for Thin Film Deposition (Spin Coating)

This protocol outlines a general procedure for depositing a thin film of a polymer derived from this compound for potential use in an OLED.

  • Prepare a solution of the benzofuran-containing polymer in a suitable solvent (e.g., chloroform, toluene) at a concentration of 5-20 mg/mL.

  • Clean the substrate (e.g., ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the surface wettability.

  • Place the substrate on the spin coater and dispense the polymer solution to cover the surface.

  • Spin coat the film at a speed of 1000-4000 rpm for 30-60 seconds.

  • Anneal the film on a hot plate at a temperature above the polymer's Tg for a specified time to remove residual solvent and improve film morphology.

  • The resulting thin film can then be incorporated into a multi-layered OLED device structure.

Safety and Handling

This compound and its precursors should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of each chemical used.

Conclusion

This compound is a promising and versatile building block for the development of advanced materials. Its unique structure, combining a rigid benzofuran core with tunable electronic properties and a reactive functional group for polymerization, opens up a wide range of possibilities in material science. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of this compound in creating novel polymers for organic electronics and other high-performance applications. Further research into the specific properties of materials derived from this monomer is warranted to fully realize its potential.

References

  • Harish Kumar, D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(2), 635-639.
  • Kanoh, S., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(25), 11423–11431. [Link]

  • Kushwaha, P., & Chandra, R. (2025). Nanocatalysis for Green Synthesis of Functionalized Benzofurans. Chemistry – A European Journal, e202502690. [Link]

  • Natta, G., et al. (1961). Asymmetric Cationic Polymerization of Benzofuran. Journal of the American Chemical Society, 83(15), 3343–3344.
  • Wojciechowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

  • Gomes, P. A. C., et al. (2016). Polymers with benzofuro-benzofuran structures. Polymer Chemistry, 7(3), 594-602.
  • Kanoh, S., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(25), 11423–11431. [Link]

  • Kushwaha, P., & Chandra, R. (2025). Nanocatalysis for Green Synthesis of Functionalized Benzofurans. Chemistry – A European Journal, e202502690. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1-18.
  • Coşkun, M. F., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

  • Asghari, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2205. [Link]

  • Hegde, G., et al. (2022). Polymerization of benzofuran. (a) ¹³C NMR spectra of PBF prepared in... ResearchGate. [Link]

  • Shen, H. N., et al. (2005). High performance benzoxazine monomers and polymers containing furan groups. Journal of Polymer Science Part A: Polymer Chemistry, 43(22), 5267-5282. [Link]

  • Acar, Ç., et al. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-14. [Link]

  • Szychlinska, M. A., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 273. [Link]

  • Yaltseva, P. A., et al. (2023). Methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes and their properties relevant for optoelectronic applications. Mendeleev Communications, 33(5), 659-661. [Link]

  • Methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes and their properties relevant for optoelectronic applications. (2023). Fingerprint. [Link]

  • Asr, M. A., & Moradi, A. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 7(2), 127-142. [Link]

  • Wang, Z., et al. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(5), 9579–9587. [Link]

  • Al-Soud, Y. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1666. [Link]

  • Gerasimova, A. Y., et al. (2021). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2021(4), M1291. [Link]

  • Jalili-Baleh, L., et al. (2012). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H3PW12O40 · xH2O. Zeitschrift für Naturforschung B, 67(2), 165-170. [Link]

Sources

Application Notes and Protocols for (7-Methoxy-1-benzofuran-2-yl)methanol Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Methoxy-Substituted Benzofurans in Cellular Imaging

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in the realm of drug discovery and materials science, owing to their diverse biological activities and unique photophysical properties.[1][2] Among these, the (7-Methoxy-1-benzofuran-2-yl)methanol scaffold presents a promising platform for the development of novel fluorescent probes. The inherent fluorescence of the benzofuran core, modulated by the strategic placement of a methoxy group at the 7-position and a versatile methanol group at the 2-position, offers a tunable system for designing probes with specific applications in biological imaging and sensing.[3]

The methoxy group, a well-known electron-donating group, can influence the electronic distribution within the benzofuran ring system, often leading to enhanced fluorescence quantum yields and red-shifted emission spectra.[4][5] The methanol group, on the other hand, provides a convenient handle for further chemical modification, allowing for the conjugation of these fluorophores to biomolecules or the development of targeted probes for specific cellular components or analytes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the fluorescent properties of this compound derivatives. We will delve into their photophysical characteristics, provide detailed protocols for their application in cellular imaging, and offer insights into the experimental design and data interpretation.

Photophysical Properties: A Quantitative Overview

The fluorescent properties of this compound derivatives are intrinsically linked to their chemical structure and the surrounding environment. The core benzofuran structure provides the fundamental fluorophore, while substituents and solvent polarity play a crucial role in modulating their absorption and emission characteristics.

Structural Influences on Fluorescence

The position and nature of substituents on the benzofuran ring can dramatically alter the fluorescent output. Electron-donating groups, such as the methoxy group at the 7-position, generally enhance fluorescence intensity and induce a bathochromic (red) shift in the emission wavelength. Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift or, in some cases, quenching of fluorescence. The methanol group at the 2-position can be derivatized to introduce a wide range of functionalities, each imparting unique photophysical and biological targeting properties to the final molecule. For instance, conversion to a chalcone derivative has been shown to result in a compound with a significant optical band gap, making it suitable for various spectroscopic and optical applications.[3]

Caption: Influence of substituents on the fluorescence of the benzofuran core.

Solvatochromism: The Environmental Impact

This compound derivatives often exhibit solvatochromism, a phenomenon where the absorption and emission spectra shift in response to the polarity of the solvent.[4][6] This property arises from the change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the emission spectrum. This sensitivity to the local environment can be harnessed to probe the polarity of microenvironments within cells, such as lipid droplets or membranes.[4]

Derivative Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (Φ) Solvent Reference
1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one~350-400~450-550Not ReportedVarious[3]
Generic Methoxy-Benzofuran Derivatives~320-380~400-500Moderate to HighDichloromethane[1]

Table 1: Representative Photophysical Data for this compound Derivatives and Analogs. Note: Specific photophysical properties can vary significantly with further derivatization and solvent conditions. Experimental determination for each new derivative is highly recommended.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound derivatives in common fluorescence-based applications. Optimization may be required for specific derivatives and cell types.

Protocol 1: General Live-Cell Staining and Fluorescence Microscopy

This protocol outlines the basic steps for staining live cells with a fluorescent this compound derivative.

Materials:

  • This compound derivative of interest

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging solution (e.g., Hank's Balanced Salt Solution, HBSS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the benzofuran derivative in high-quality DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium or live-cell imaging solution to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times may need optimization.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. Immediately proceed with imaging on a fluorescence microscope using the appropriate excitation and emission filters for the specific derivative.

Caption: A streamlined workflow for live-cell imaging.

Protocol 2: Characterization of Photophysical Properties

This protocol describes the fundamental steps for characterizing the absorption and fluorescence emission spectra of a new this compound derivative.

Materials:

  • Purified this compound derivative

  • Spectroscopy grade solvents of varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of the benzofuran derivative in each solvent. A typical starting concentration is 10 µM. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectroscopy: Record the absorption spectrum of the sample in each solvent using the UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) should be identified.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.

    • Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) should be identified.

    • To investigate solvatochromic effects, repeat the absorption and emission measurements in solvents of different polarities.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the standard and the sample.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Troubleshooting and Best Practices

  • High Background Fluorescence: Ensure thorough washing after staining. Optimize the probe concentration, as high concentrations can lead to non-specific binding.

  • Weak Signal: Increase the probe concentration or incubation time. Verify that the microscope's filter set is a good match for the probe's excitation and emission spectra. Ensure cells are healthy, as compromised cells may not internalize or retain the probe effectively.

  • Phototoxicity in Live-Cell Imaging: Use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio. Consider using a live-cell imaging solution containing antioxidants.

  • Probe Precipitation: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to prevent precipitation of the probe in the aqueous medium.

Conclusion

This compound derivatives represent a versatile and promising class of fluorophores for a wide range of applications in biological and biomedical research. Their tunable photophysical properties, coupled with the potential for targeted chemical modification, make them valuable tools for cellular imaging and sensing. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the full potential of these exciting fluorescent probes. As with any novel tool, empirical optimization is key to achieving robust and reproducible results.

References

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Google Patents. (2017). WO2017182945A1 - Fluorescent compounds, production methods and uses thereof.
  • Kaczmarek, P., & Małecki, J. G. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. [Link]

  • Google Patents. (2012). US20120238677A1 - Benzofuranone derivatives and application of the same.
  • Patil, S., Desai, V. R., Basanagouda, M., & Malatesh, S. (2020). Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. AIP Conference Proceedings, 2244(1), 070038. [Link]

  • Google Patents. (1994). EP0613893A1 - Benzofuran derivatives and the use thereof as stabilizers against UV radiations.
  • Coskun, M., Ceylan, S., & Dege, N. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

  • Google Patents. (2010). WO2010034827A1 - Methylene furanone derivatives and use of said derivatives as a photoprotecting or antioxidant or depigmentation agent in cosmetic or dermatological compositions.
  • Uchida, K., Otsuki, S., & Iida, Y. (1998). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1747-1752. [Link]

  • Okamoto, K., & Fujii, T. (2016). 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine as a Fluorescence turn-ON Probe for Single-Strand DNA Binding Protein. Chemical Communications, 52(19), 3809-3812. [Link]

  • Iijima, T., Suda, T., & Nakagawa, M. (1995). Fluorescence characteristics of six 4,7-disubstituted benzofurazan compounds: an experimental and semi-empirical MO study. Journal of the Chemical Society, Perkin Transactions 2, (10), 2045-2051. [Link]

  • Basavaraju, K. M., & Sridhar, M. A. (2019). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. Journal of Fluorescence, 29(1), 183-193. [Link]

  • Hernandez, G., & Gonzalez, F. J. (2021). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Applied Sciences, 11(21), 10323. [Link]

  • van der Meer, T., et al. (2022). Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. STAR Protocols, 3(2), 101234. [Link]

  • Van der Verren, S. E., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(18), 11245-11253. [Link]

  • Kim, J. S. (Ed.). (2017). Live Cell Imaging: Methods and Protocols. Springer.
  • Van der Auweraer, M., & De Schryver, F. C. (2014). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Chemphyschem, 15(13), 2634-2654. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Google Patents. (2014). WO2014147642A1 - Substituted fluoranthene-7-carbonitriles as fluorescent dyes for cell imaging applications.
  • Biver, T., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 76. [Link]

  • Al-Mokhtar, M. A., et al. (2023). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Journal of Fluorescence, 33(5), 3629-3639. [Link]

  • Zhang, Y., et al. (2007). Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives. Dyes and Pigments, 74(1), 144-149. [Link]

Sources

The Versatile Precursor: (7-Methoxy-1-benzofuran-2-yl)methanol in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Significance of (7-Methoxy-1-benzofuran-2-yl)methanol

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of these biological effects, making the development of novel synthetic methodologies a cornerstone of modern drug discovery.

This compound emerges as a particularly valuable precursor in this context. The methoxy group at the 7-position influences the electronic properties of the aromatic ring, while the hydroxymethyl group at the 2-position serves as a versatile handle for a variety of chemical transformations. This unique combination of functional groups makes it an ideal starting material for the construction of more complex, polycyclic heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in heterocyclic chemistry.

Synthesis of the Precursor: A Two-Step Approach

A reliable and efficient synthesis of this compound can be achieved through a two-step sequence starting from commercially available 2-hydroxy-3-methoxybenzaldehyde. This method involves an initial construction of the benzofuran core to form the intermediate ketone, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, followed by its reduction to the desired alcohol.

Workflow for the Synthesis of this compound

Synthesis_Workflow A 2-Hydroxy-3-methoxybenzaldehyde B Reaction with Chloroacetone (Base-mediated cyclization) A->B Step 1 C 1-(7-Methoxy-1-benzofuran-2-yl)ethanone (Intermediate) B->C D Reduction (e.g., with NaBH4) C->D Step 2 E This compound (Final Product) D->E F Purification and Characterization E->F

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethanone

The initial step involves the synthesis of the key intermediate, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, through a base-mediated cyclization of 2-hydroxy-3-methoxybenzaldehyde with chloroacetone. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation to construct the furan ring.

Protocol 1: Synthesis of 1-(7-Methoxy-1-benzofuran-2-yl)ethanone

Parameter Value Justification
Reactants 2-Hydroxy-3-methoxybenzaldehyde, Chloroacetone, K2CO32-Hydroxy-3-methoxybenzaldehyde provides the phenolic backbone. Chloroacetone is the C2-synthon for the furan ring. K2CO3 acts as a mild base to deprotonate the phenol and facilitate the cyclization.
Solvent AcetoneAcetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
Temperature RefluxHeating is necessary to drive the reaction to completion.
Reaction Time 12-24 hoursThe reaction progress should be monitored by TLC to determine the optimal reaction time.
Work-up Filtration, evaporation, and recrystallizationFiltration removes the inorganic base. Evaporation removes the solvent. Recrystallization from a suitable solvent (e.g., ethanol) purifies the product.

Step-by-Step Methodology:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetone and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 1-(7-methoxy-1-benzofuran-2-yl)ethanone as a crystalline solid.[2]

Characterization Data for 1-(7-methoxy-1-benzofuran-2-yl)ethanone:

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.45 (s, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.15 (t, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 3.98 (s, 3H), 2.58 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 191.0, 153.8, 146.0, 145.3, 129.5, 125.4, 121.2, 115.7, 110.6, 56.4, 27.7.
Appearance White to off-white crystalline solid.
Part 2: Reduction to this compound

The second step is the reduction of the ketone functionality of 1-(7-methoxy-1-benzofuran-2-yl)ethanone to the corresponding alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol 2: Synthesis of this compound

Parameter Value Justification
Reactant 1-(7-Methoxy-1-benzofuran-2-yl)ethanoneThe ketone precursor synthesized in the previous step.
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent for ketones, which avoids the reduction of other functional groups.
Solvent Methanol or EthanolProtic solvents that are compatible with NaBH₄ and dissolve the substrate.
Temperature 0 °C to room temperatureThe reaction is typically started at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature.
Reaction Time 1-3 hoursThe reduction is generally rapid and can be monitored by TLC.
Work-up Quenching with water, extraction, and purificationWater is added to quench the excess NaBH₄. The product is extracted into an organic solvent and purified by column chromatography or recrystallization.

Step-by-Step Methodology:

  • Dissolve 1-(7-methoxy-1-benzofuran-2-yl)ethanone (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.[3]

Characterization Data for this compound:

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 8.0 Hz, 1H), 6.89 (d, J = 8.0 Hz, 1H), 6.70 (s, 1H), 4.75 (s, 2H), 3.95 (s, 3H), 2.10 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 101 MHz) δ 156.0, 145.8, 145.1, 129.0, 124.8, 120.5, 115.2, 109.8, 102.5, 58.0, 56.2.
IR (KBr, cm⁻¹) 3350 (-OH), 2920, 2850 (C-H), 1610, 1500 (C=C aromatic), 1260 (C-O).
MS (EI) m/z 178 (M⁺), 161, 149, 133.
Appearance White solid.

Application in Heterocyclic Synthesis: Construction of Fused Systems

The primary utility of this compound lies in its ability to serve as a versatile building block for the synthesis of more complex heterocyclic frameworks. The hydroxyl group can be readily converted into a variety of other functional groups, such as halides or tosylates, to facilitate subsequent nucleophilic substitution or cyclization reactions.

Example Application: Synthesis of a Benzofuro[2,3-c]pyridine Derivative

One illustrative application is the synthesis of a benzofuro[2,3-c]pyridine derivative, a scaffold of interest in medicinal chemistry. This can be achieved through a multi-step sequence starting with the conversion of the alcohol to a bromide, followed by a reaction with a suitable nitrogen-containing nucleophile and subsequent intramolecular cyclization.

Reaction Scheme: Synthesis of a Benzofuro[2,3-c]pyridine Derivative

Heterocycle_Synthesis A This compound B Bromination (e.g., PBr3) A->B C 2-(Bromomethyl)-7-methoxy-1-benzofuran B->C D Reaction with an Aminopyridine Derivative C->D E Intermediate Adduct D->E F Intramolecular Cyclization (e.g., Pd-catalyzed) E->F G Benzofuro[2,3-c]pyridine Derivative F->G

Caption: A plausible synthetic route to a benzofuro[2,3-c]pyridine derivative.

Protocol 3: Synthesis of 2-(Bromomethyl)-7-methoxy-1-benzofuran

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-(bromomethyl)-7-methoxy-1-benzofuran, which can often be used in the next step without further purification.

Protocol 4: Synthesis of a Benzofuro[2,3-c]pyridine Derivative

Step-by-Step Methodology:

  • To a solution of 2-(bromomethyl)-7-methoxy-1-benzofuran (1.0 eq) in a suitable solvent such as DMF, add an appropriately substituted aminopyridine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting bromide is consumed (monitor by TLC).

  • Perform an aqueous work-up and extract the intermediate product.

  • The crude intermediate is then subjected to an intramolecular cyclization. For example, a palladium-catalyzed C-N bond formation can be employed.[4]

  • The intermediate is dissolved in a solvent like toluene, and a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., a phosphine ligand) and a base (e.g., Cs₂CO₃) are added.

  • The mixture is heated to reflux until the cyclization is complete.

  • After cooling, the reaction mixture is filtered, concentrated, and the final product is purified by column chromatography.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The straightforward two-step synthesis from commercially available starting materials, coupled with the reactivity of the hydroxymethyl group, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to construct fused ring systems, such as the benzofuropyridines, highlights its potential for generating novel molecular scaffolds with promising biological activities. Future applications will undoubtedly explore the use of this precursor in the synthesis of other novel heterocyclic systems and in the development of new therapeutic agents.

References

  • Coskun, D., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. Available from: [Link]

  • Napiórkowska, M., et al. (2025). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)
  • Kaspady, M., et al. (2009). Synthesis and preliminary studies of biological activity of new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one. European Journal of Medicinal Chemistry, 44(11), 4379-4385.
  • Csomos, P., et al. (2003). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Tetrahedron: Asymmetry, 14(11), 1495-1501.
  • El-Hiti, G. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Crystals, 13(8), 1239.
  • Sorenson, R. J. (2010). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Heterocycles, 80(2), 1125-1134.
  • ChemSynthesis. (2025). 1-(7-methoxy-2-nitro-1-benzofuran-4-yl)ethanone. Available from: [Link]

  • Yilmaz, I., & Yilmaz, F. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst.
  • Reyes-González, M. A., et al. (2006). Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits.
  • Terada, M., et al. (2009). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon-carbon bond formation. Chemical Communications, (35), 5248-5250. Available from: [Link]

  • El-Hiti, G. A., et al. (2023). (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657.
  • DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 8(2), 59-65.
  • PubChem. (n.d.). 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one. Retrieved from [Link]

  • Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.
  • Lemos, A. (2010). Cycloaddition Reactions of Conjugated Azoalkenes. In Targets in Heterocyclic Systems (Vol. 14, pp. 1-36). Italian Society of Chemistry.
  • Smith, C. A., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls.
  • El-Hiti, G. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Crystals, 13(8), 1239.
  • DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 8(2), 59-65.
  • Alcaide, B., & Almendros, P. (2010). Synthesis of heteroaromatics and related compounds from β-lactams. In Targets in Heterocyclic Systems (Vol. 14, pp. 266-283). Italian Society of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, as the benzofuran motif is a key structural component in many biologically active molecules[1][2]. The most common and direct route to this alcohol is through the reduction of a suitable carbonyl precursor, typically the corresponding aldehyde (7-methoxy-1-benzofuran-2-carbaldehyde) or ester (e.g., ethyl 7-methoxy-1-benzofuran-2-carboxylate). This guide will focus on the optimization of the reduction step, which is often a source of yield loss and impurities.

A typical synthetic approach involves the reduction of an ester, such as ethyl 7-methoxybenzofuran-2-carboxylate, using a hydride reducing agent like lithium borohydride in an appropriate solvent, such as tetrahydrofuran (THF)[3]. While seemingly straightforward, this reaction is sensitive to a number of variables that can significantly impact the outcome.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the reduction of the benzofuran-2-carboxylate precursor can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Cause 1: Incomplete Reaction. The reduction may not be going to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. For instance, if stirring overnight at ambient temperature shows incomplete conversion, gently heating the reaction to 50°C for a few hours can drive it to completion[3].

  • Cause 2: Degradation of Starting Material or Product. Benzofuran derivatives can be sensitive to strongly acidic or basic conditions.

    • Solution: Ensure the workup procedure is performed under neutral or mildly acidic conditions. Using a saturated ammonium chloride solution for quenching is a good practice as it is a mild acid[3]. Avoid strong acids which could potentially lead to side reactions.

  • Cause 3: Suboptimal Reducing Agent. The choice and quality of the reducing agent are crucial.

    • Solution: Lithium borohydride (LiBH₄) is an effective reagent for this transformation[3]. Ensure it is fresh and has been stored under anhydrous conditions. If LiBH₄ is not providing satisfactory results, other reducing agents like sodium borohydride (NaBH₄) in a protic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be explored, although LiAlH₄ is much more reactive and may require more stringent reaction control.

  • Cause 4: Inefficient Extraction or Purification. The product may be lost during the workup or purification steps.

    • Solution: this compound has moderate polarity. Use a suitable solvent for extraction, such as ethyl acetate[3]. Perform multiple extractions to ensure complete recovery from the aqueous layer. During column chromatography, select an appropriate solvent system (e.g., n-hexane-ethyl acetate) to ensure good separation from any byproducts and unreacted starting material[3].

Question 2: I'm observing a significant amount of an unknown byproduct in my NMR spectrum. What could it be?

Answer:

The formation of byproducts is a common issue in benzofuran synthesis[4]. In the context of the reduction of a benzofuran-2-carboxylate, potential byproducts could include:

  • Over-reduction Products: While less common with LiBH₄, stronger reducing agents like LiAlH₄ could potentially reduce the methoxy group or open the furan ring, especially under harsh conditions.

    • How to Identify: Look for the absence of the methoxy signal in the ¹H NMR and changes in the aromatic proton signals.

    • Prevention: Use a milder reducing agent like NaBH₄ or LiBH₄ and maintain a controlled reaction temperature.

  • Ring-Opened Products: The benzofuran ring can be susceptible to cleavage under certain conditions.

    • How to Identify: The disappearance of the characteristic furan proton signal and the appearance of new aliphatic and phenolic proton signals in the ¹H NMR.

    • Prevention: Avoid harsh acidic or basic conditions during the reaction and workup.

  • Unreacted Starting Material: This is the most common "impurity".

    • How to Identify: The presence of the ester carbonyl signal in the ¹³C NMR and the corresponding ethyl group signals in the ¹H NMR.

    • Prevention: As discussed in Question 1, ensure the reaction goes to completion by optimizing reaction time, temperature, and the amount of reducing agent.

Question 3: The purification of my final product by column chromatography is difficult. Are there any tips?

Answer:

Purification can indeed be challenging. Here are some strategies to improve the process:

  • TLC Optimization: Before running a column, spend time optimizing the solvent system using TLC. The ideal solvent system should give your product an Rf value of around 0.3-0.4 for good separation. A gradient elution from a non-polar solvent (like n-hexane) to a more polar mixture (like n-hexane/ethyl acetate) is often effective[3].

  • Column Packing: Ensure your silica gel column is packed properly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.

  • Alternative Purification Methods: If column chromatography is consistently problematic, consider recrystallization. This can be a very effective method for obtaining highly pure material, provided a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of this compound?

A1: A reliable method is the reduction of ethyl 7-methoxybenzofuran-2-carboxylate with lithium borohydride. A detailed step-by-step protocol is provided below.

Q2: Can I use sodium borohydride (NaBH₄) instead of lithium borohydride (LiBH₄)?

A2: Yes, NaBH₄ can also be used. It is a milder reducing agent than LiBH₄ and may require a protic solvent like ethanol or methanol to be effective for ester reduction. Reaction times may also be longer.

Q3: How do I synthesize the starting material, ethyl 7-methoxybenzofuran-2-carboxylate?

A3: There are several synthetic routes to substituted benzofurans[5][6]. A common approach involves the reaction of a suitably substituted salicylaldehyde with a haloketone followed by cyclization.

Q4: What are the key safety precautions for this synthesis?

A4: Hydride reducing agents like LiBH₄ are flammable and react violently with water. Always handle them in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on a reported procedure with optimizations for improved yield and purity[3].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
Ethyl 7-methoxybenzofuran-2-carboxylate220.223601.631.0
Lithium borohydride (LiBH₄)21.78361.65~1.0
Tetrahydrofuran (THF), anhydrous-4 mL--
Saturated Ammonium Chloride (aq.)-As needed--
Ethyl Acetate-As needed--
Brine-As needed--
Magnesium Sulfate (anhydrous)-As needed--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 7-methoxybenzofuran-2-carboxylate (360 mg, 1.63 mmol) and anhydrous tetrahydrofuran (4 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add lithium borohydride (36 mg, 1.65 mmol) in one portion.

  • Stir the reaction mixture at ambient temperature and monitor its progress by TLC.

  • If the reaction is incomplete after 12 hours, heat the mixture to 50°C and continue stirring for an additional 4-8 hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature and cautiously quench by the dropwise addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with saturated ammonium chloride solution followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to afford this compound.

Visualizing the Workflow

Reaction Scheme

ReactionScheme start Ethyl 7-methoxy-1-benzofuran-2-carboxylate product This compound start->product Reduction reagent LiBH₄, THF Troubleshooting start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn degradation Degradation? incomplete_rxn->degradation No extend_time Extend reaction time / Increase temperature incomplete_rxn->extend_time Yes extraction_loss Extraction/Purification Loss? degradation->extraction_loss No check_workup Use mild workup conditions (e.g., sat. NH₄Cl) degradation->check_workup Yes optimize_purification Optimize extraction solvent and chromatography extraction_loss->optimize_purification Yes

Caption: A logical approach to troubleshooting low reaction yields.

References

  • ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Retrieved from [Link]

  • International Journal of ChemTech Research. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]B[3]ENZOPYRAN-7-ONE. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS | Science topic. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • Lexicon of Bio-sciences and Pharmacy. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, address common challenges, and offer preventative strategies for side reactions encountered during this synthesis. Our focus is on providing practical, mechanistically grounded advice to ensure the successful and efficient production of this key benzofuran intermediate.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds via the reduction of its corresponding aldehyde, 7-methoxy-1-benzofuran-2-carbaldehyde. This transformation, while seemingly straightforward, is prone to several side reactions that can significantly impact yield and purity. The choice of reducing agent and careful control of reaction conditions are paramount to success. This guide will primarily focus on the side reactions associated with the use of common hydride reducing agents, namely Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the reduction of 7-methoxy-1-benzofuran-2-carbaldehyde?

A1: The primary side products depend on the reducing agent and reaction conditions. Common impurities include:

  • Unreacted Starting Material: Incomplete reaction leading to residual 7-methoxy-1-benzofuran-2-carbaldehyde.

  • Over-reduction Product: With strong reducing agents like LiAlH₄, reduction of the furan ring can occur, leading to 2,3-dihydrobenzofuran derivatives.

  • Demethylation Product: Cleavage of the 7-methoxy group to the corresponding phenol can occur, particularly under harsh conditions or with certain Lewis acidic reagents.

  • Ring-Opening Products: Although less common under standard reduction conditions, the benzofuran ring can be susceptible to cleavage, especially with highly reactive reagents or prolonged reaction times at elevated temperatures.[1][2]

Q2: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?

A2: For the reduction of an aldehyde to a primary alcohol, Sodium Borohydride (NaBH₄) is generally the preferred reagent.[3][4] It is a milder reducing agent and exhibits excellent chemoselectivity for aldehydes and ketones, minimizing the risk of over-reduction of the benzofuran ring.[3] Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and can reduce a wider range of functional groups.[5] While effective in reducing the aldehyde, its high reactivity increases the likelihood of side reactions, including potential damage to the benzofuran core.[1][2]

Q3: My NMR spectrum shows unexpected peaks after the reduction. How can I identify the impurities?

A3: Impurity identification is a critical step in troubleshooting. Here's a general approach:

  • Compare with Starting Material: Check for the characteristic aldehyde proton peak (around 9-10 ppm) of 7-methoxy-1-benzofuran-2-carbaldehyde.

  • Look for Aromatic Proton Shifts: Side reactions involving the benzofuran ring or the methoxy group will alter the chemical shifts and coupling patterns of the aromatic protons.

  • Utilize 2D NMR: Techniques like COSY and HSQC can help in assigning proton and carbon signals and identifying the structure of impurities.

  • Consult Reference Spectra: Databases and literature can provide NMR data for potential side products.[6][7][8]

  • LC-MS Analysis: Coupling liquid chromatography with mass spectrometry can help separate and identify the molecular weights of the components in your product mixture, providing valuable clues to their identities.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.

Issue 1: Incomplete Conversion of the Starting Aldehyde
  • Symptom: Significant presence of 7-methoxy-1-benzofuran-2-carbaldehyde in the crude product, as confirmed by TLC or NMR.

  • Root Cause Analysis:

    • Insufficient Reducing Agent: The molar equivalents of the hydride reagent were too low.

    • Deactivated Reagent: The hydride reagent may have degraded due to improper storage or exposure to moisture.

    • Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed to completion in a reasonable timeframe.

    • Poor Solubility: The starting aldehyde may not be fully dissolved in the reaction solvent, limiting its availability for reduction.

  • Troubleshooting Protocol:

    • Verify Reagent Stoichiometry: Ensure at least 1.5-2.0 molar equivalents of NaBH₄ are used.

    • Check Reagent Quality: Use a fresh, properly stored bottle of NaBH₄.

    • Optimize Reaction Temperature: While the reaction is often performed at 0 °C to room temperature, gentle warming (e.g., to 40 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC.

    • Improve Solubility: If solubility is an issue, consider using a co-solvent system (e.g., THF/methanol).

Issue 2: Formation of an Over-reduction Product
  • Symptom: Presence of a product with a molecular weight two units higher than the desired alcohol, corresponding to the reduction of a double bond in the furan ring (2,3-dihydro-7-methoxy-1-benzofuran-2-yl)methanol. This is more likely when using LiAlH₄.

  • Root Cause Analysis:

    • Excessively Strong Reducing Agent: LiAlH₄ is potent enough to reduce the furan ring, especially under forcing conditions.[9]

    • Prolonged Reaction Time or High Temperature: Leaving the reaction for an extended period or at elevated temperatures increases the likelihood of over-reduction.

  • Troubleshooting Protocol:

    • Switch to a Milder Reducing Agent: If using LiAlH₄, switch to NaBH₄.

    • Control Reaction Conditions: When using LiAlH₄ is unavoidable, maintain a low temperature (e.g., -78 °C to 0 °C) and carefully monitor the reaction to quench it as soon as the starting material is consumed.

    • Inverse Addition: Add the LiAlH₄ solution slowly to the aldehyde solution to avoid an excess of the reducing agent at any given time.

Issue 3: Cleavage of the 7-Methoxy Group
  • Symptom: Presence of a phenolic impurity, (7-Hydroxy-1-benzofuran-2-yl)methanol, in the product mixture. This can be identified by a broad peak in the ¹H NMR spectrum and a change in polarity on TLC.

  • Root Cause Analysis:

    • Harsh Reaction Conditions: The use of strong acids or bases during workup, or high reaction temperatures, can lead to ether cleavage.[10]

    • Lewis Acidic Impurities: Some batches of hydride reagents may contain Lewis acidic impurities that can catalyze demethylation.

  • Troubleshooting Protocol:

    • Mild Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction instead of strong acids.

    • Purification of Reagents: If demethylation is a persistent issue, consider using a freshly opened bottle of the reducing agent or purifying it before use.

    • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Recommended Synthesis Protocol using Sodium Borohydride
  • Dissolution: Dissolve 7-methoxy-1-benzofuran-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Compound Molecular Weight Key ¹H NMR Signals (CDCl₃, δ ppm) Appearance
This compound178.18~4.8 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃), 6.8-7.5 (m, 4H, Ar-H)White to off-white solid
7-Methoxy-1-benzofuran-2-carbaldehyde176.17~9.9 (s, 1H, -CHO), ~4.0 (s, 3H, -OCH₃), 7.0-7.8 (m, 4H, Ar-H)Yellowish solid
(7-Hydroxy-1-benzofuran-2-yl)methanol164.16~4.8 (s, 2H, -CH₂OH), 6.7-7.4 (m, 4H, Ar-H), broad -OH signalSolid
(2,3-Dihydro-7-methoxy-1-benzofuran-2-yl)methanol180.20Signals corresponding to the dihydrofuran ring protonsOily liquid or solid

Visualization of Reaction Pathways

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 7-Methoxy-1-benzofuran-2-carbaldehyde Product This compound Start->Product NaBH₄, MeOH, 0 °C Over_reduction Over-reduction Product (Dihydrobenzofuran derivative) Start->Over_reduction LiAlH₄ (strong), High Temp. Demethylation Demethylation Product (7-Hydroxy derivative) Start->Demethylation Harsh Workup, Lewis Acids Incomplete Unreacted Starting Material Start->Incomplete Insufficient NaBH₄, Low Temp.

Caption: Main synthetic route and potential side reactions.

References

  • Tobisu, M., & Chatani, N. (2019). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Reddy, T. J., & Argade, N. P. (2017). Interrupting Base-Mediated Benzofuran Ring Transformation with Michael Acceptors. The Journal of Organic Chemistry, 82(18), 9816–9823.
  • Chavan, S. P., & Sharma, P. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27683-27716.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Bobrovsky, R., Czollner, L., Küenburg, B., Frantsits, W., Fröhlich, J., & Jordis, U. (2015). Oxygen enhanced LiAlH4 reductions of aryl halides. Tetrahedron, 71(45), 8644-8649.
  • The Organic Chemistry Tutor. (2020, June 9). Reduction Reactions with NaBH4 and LAH [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (7-Methoxy-1-benzofuran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered during the purification of this compound.

Q1: My crude product is an oil/gummy solid. How can I get it to crystallize?

A1: Oiling out or the formation of a gummy solid instead of crystals is a common issue, often related to the presence of impurities or the choice of solvent. Here’s a systematic approach to induce crystallization:

  • Purity Assessment: First, assess the complexity of your crude material using Thin Layer Chromatography (TLC). If you see multiple spots, a preliminary purification by column chromatography is recommended before attempting recrystallization.

  • Solvent Screening: The choice of solvent is critical. For a compound like this compound, which possesses both polar (hydroxyl) and non-polar (benzofuran) moieties, a single solvent might not be ideal. A solvent system consisting of a "soluble" solvent and an "anti-solvent" is often effective.

    • Good "soluble" solvent candidates: Dichloromethane, ethyl acetate, acetone, methanol.

    • Good "anti-solvent" candidates: Hexane, heptane, petroleum ether, water.

  • Troubleshooting Crystallization:

    • Dissolve a small amount of your crude product in a minimal amount of a "soluble" solvent at room temperature or with gentle heating.

    • Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid.

    • If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • If scratching doesn't work, add a seed crystal if you have one from a previous successful crystallization.

    • If the product still oils out, redissolve the oil by adding a small amount of the "soluble" solvent and let the solution stand undisturbed for a longer period, perhaps at a lower temperature (e.g., 4 °C). Slow cooling is often key to obtaining good crystals.

Q2: I'm not sure if my product is pure. What analytical techniques should I use?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): This is a quick and effective method for initial purity checks and for monitoring the progress of purification. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is the method of choice. A pure sample should ideally show a single sharp peak.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of your compound and to detect impurities. The presence of unexpected signals in the NMR spectrum indicates impurities.

  • Melting Point Analysis: A sharp melting point range (typically 1-2 °C) is a good indicator of a pure crystalline solid. A broad melting range suggests the presence of impurities.

Q3: I see multiple spots on my TLC plate after synthesis. What are the likely impurities?

A3: The impurities in your crude product will largely depend on the synthetic route used to prepare this compound. Common impurities can include:

  • Unreacted Starting Materials: For example, if the synthesis involves the reduction of 7-methoxy-1-benzofuran-2-carbaldehyde or a corresponding ester, these starting materials might be present.

  • Byproducts: Side reactions can lead to the formation of byproducts. For instance, over-oxidation could lead to the corresponding carboxylic acid, or incomplete reactions might leave intermediates in the mixture.

  • Reagents and Catalysts: Residual reagents or catalysts from the reaction and workup steps can also be present.

A thorough understanding of your reaction mechanism is key to identifying potential impurities. Comparing the TLC of your crude product with authentic samples of starting materials can help in their identification.

II. In-depth Purification Protocols & Troubleshooting

This section provides detailed step-by-step protocols for the most common purification techniques for this compound, along with advanced troubleshooting.

Protocol 1: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities. For this compound, a normal-phase silica gel column is typically effective.

Step-by-Step Protocol:

  • TLC Analysis & Solvent System Selection:

    • Prepare a dilute solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find one that gives a good separation of your product from impurities. A good target Rf value for the product is around 0.2-0.4 to ensure good separation on the column.

    • Recommended starting solvent systems: Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1). If the compound is more polar, try Dichloromethane:Methanol mixtures (e.g., 99:1, 95:5).

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.

    • Pack the column using the "slurry method" for the best results. Wet the silica gel with the chosen eluent and pour the slurry into the column.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the pure fractions containing your product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Column Chromatography:

  • Problem: The compound is not moving off the baseline (Rf = 0).

    • Solution: The eluent is not polar enough. Gradually increase the polarity of the solvent system. For example, if you are using Hexane:Ethyl Acetate (4:1), switch to (2:1) or add a small percentage of methanol to the ethyl acetate.

  • Problem: All spots are running at the solvent front (Rf = 1).

    • Solution: The eluent is too polar. Decrease the polarity of your solvent system. For example, switch from Hexane:Ethyl Acetate (1:1) to (4:1).

  • Problem: The spots are streaking on the TLC plate.

    • Solution: This could be due to overloading the plate or the compound being acidic or basic. Try spotting a more dilute solution. If streaking persists, you can add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

  • Problem: Poor separation of spots on the column.

    • Solution: Consider using a shallower solvent gradient during elution or switching to a different solvent system that provides better separation on the TLC plate.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals.

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Test the solubility of a small amount of your product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and with heating.

    • A good starting point for this compound could be a mixed solvent system like methanol/water, ethanol/water, or ethyl acetate/hexane.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again. You can also try scratching the flask or adding a seed crystal.

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This often happens when the boiling point of the solvent is too high or the compound is too impure. Try using a lower-boiling solvent or a different solvent system. A preliminary purification by column chromatography may be necessary.

  • Problem: The recovery of the purified product is low.

    • Solution: You may have used too much solvent during dissolution. Ensure you are using the minimum amount of hot solvent required. Also, make sure the solution is sufficiently cooled to maximize precipitation.

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. Here are some guidelines for setting up analytical methods for this compound.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Recommended Starting Ratios:

      • Hexane:Ethyl Acetate (4:1, v/v)

      • Hexane:Ethyl Acetate (2:1, v/v)

  • Visualization:

    • UV Light (254 nm): Benzofuran derivatives are typically UV active and will appear as dark spots on a fluorescent background.

    • Iodine Chamber: Placing the plate in a chamber with a few crystals of iodine will stain most organic compounds, appearing as brown spots.

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds with functional groups that can be oxidized, such as the hydroxyl group in your compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of benzofuran derivatives.[1]

  • Column: A C18 column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. Adding a small amount of an acid like formic acid or phosphoric acid can improve peak shape.

    • Example Gradient:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

      • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 254 nm or 280 nm). A UV scan of a dilute solution of your compound can help determine the optimal wavelength.

  • Flow Rate: 1.0 mL/min is a typical flow rate.

IV. Visualization of Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Purity Assessment Crude Crude Product (Oil or Solid) TLC_initial TLC Analysis Crude->TLC_initial Assess purity Column Column Chromatography TLC_initial->Column Multiple spots Recrystal Recrystallization TLC_initial->Recrystal One major spot Column->Recrystal Collect & combine pure fractions TLC_final TLC Recrystal->TLC_final HPLC HPLC Recrystal->HPLC NMR NMR Recrystal->NMR MP Melting Point Recrystal->MP Pure_Product Pure Product TLC_final->Pure_Product HPLC->Pure_Product NMR->Pure_Product MP->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

V. References

  • Preparation of benzofuran derivatives. Google Patents.

Sources

Improving the stability of (7-Methoxy-1-benzofuran-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (7-Methoxy-1-benzofuran-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a substituted benzofuran and a benzylic alcohol, this compound possesses specific chemical liabilities that can lead to instability in solution if not handled and stored correctly. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you ensure the integrity of your compound and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

This is the most common observation of degradation and is typically indicative of oxidation. The benzylic alcohol moiety is susceptible to oxidation, which can proceed in two stages: first to the corresponding aldehyde (7-Methoxy-1-benzofuran-2-carbaldehyde) and then further to the carboxylic acid (7-Methoxy-1-benzofuran-2-carboxylic acid).[1][2] The formation of these conjugated carbonyl compounds can introduce chromophores that absorb visible light, leading to the observed color change.

The reaction is often catalyzed by trace metal impurities, exposure to atmospheric oxygen, and light.[3]

Q2: What are the primary chemical degradation pathways I should be aware of?

There are three primary pathways of concern for this molecule:

  • Oxidation of the Benzylic Alcohol: As mentioned above, this is the most likely degradation route under ambient conditions. The benzylic C-H bond is relatively weak and susceptible to radical-mediated and chemical oxidation.[4] Strong oxidizing agents like KMnO₄ or even atmospheric oxygen over time can facilitate this process.[1][2]

  • Benzofuran Ring Opening: The furan ring of the benzofuran system can be susceptible to cleavage under harsh conditions. Strong oxidative conditions (e.g., using hydrogen peroxide or m-CPBA) can lead to epoxidation of the furan double bond, followed by rearrangement and hydrolysis to form derivatives of salicylic acid or salicylaldehyde.[5][6] This is generally less common under typical laboratory storage but can be a significant pathway in forced degradation studies or certain reaction conditions.

  • Photodegradation: Aromatic and heterocyclic systems are often sensitive to light, particularly UV radiation. Although specific data for this molecule is scarce, related polychlorinated dibenzofurans are known to undergo photodegradation in aqueous solutions, a process that can be accelerated by sensitizers present in the medium.[7]

Q3: What are the optimal conditions for storing solutions of this compound to maximize stability?

To mitigate the degradation pathways, the following storage protocol is recommended:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term use (1-2 weeks), 2-8°C may be acceptable, but stability should be verified.

  • Atmosphere: Oxygen is a key driver of oxidation. For maximum stability, degas the solvent before preparing the solution and store the final solution under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Protect the solution from light at all times by using amber vials or by wrapping standard vials in aluminum foil.

  • Solvent Choice: Use high-purity, peroxide-free solvents. Ethers like THF or dioxane can form explosive peroxides that will aggressively oxidize your compound. If using an ether, ensure it is freshly distilled or treated to remove peroxides. For many applications, solvents like DMSO, DMF, or acetonitrile are common choices. Always prepare fresh solutions for critical experiments.

Troubleshooting Guide

Issue: I see new, unexpected peaks in my HPLC/LC-MS analysis after storing my sample.

This is a classic sign of degradation. The identity of the peaks can help diagnose the problem.

  • Causality: The appearance of new peaks indicates that the parent compound is converting into one or more new chemical entities. The retention time and mass-to-charge ratio (if using LC-MS) of these new peaks provide clues to their identity.

  • Troubleshooting Workflow:

// Oxidation Pathway mass_minus_2 [label="Mass = Parent - 2 Da\n(Loss of H₂)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_aldehyde [label="Probable Degradant:\nAldehyde", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; action_oxidation [label="Action:\n• Store under inert gas (Ar/N₂)\n• Use peroxide-free solvents\n• Add antioxidant (e.g., BHT)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Further Oxidation Pathway mass_plus_14 [label="Mass = Parent + 14 Da\n(Net addition of O, loss of 2H)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_acid [label="Probable Degradant:\nCarboxylic Acid", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Ring Opening Pathway mass_other [label="Other Masses?", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_other [label="Possible Degradant:\nRing-Opened Species\n(e.g., Salicylic Acid Derivative)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; action_harsh [label="Action:\n• Avoid extreme pH and heat\n• Check for reactive excipients\n• Perform forced degradation study", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> mass_minus_2 [label=" M-2 "]; q1 -> mass_plus_14 [label=" M+14 "]; q1 -> mass_other [label=" Other "];

mass_minus_2 -> res_aldehyde; res_aldehyde -> action_oxidation;

mass_plus_14 -> res_acid; res_acid -> action_oxidation;

mass_other -> res_other; res_other -> action_harsh; } .enddot Caption: Troubleshooting workflow for identifying degradation products.

Protocols for Stability Assessment

To proactively understand the stability of this compound in your specific experimental matrix, conducting a forced degradation study is highly recommended.[8][9] This involves deliberately exposing the compound to harsh conditions to accelerate degradation and identify potential degradants.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol provides a framework for identifying the compound's liabilities. The goal is to achieve 5-20% degradation of the parent compound.[8][10]

1. Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Prepare separate aliquots for each stress condition. Include an unstressed control sample kept at -20°C in the dark.

2. Stress Conditions:

Stress ConditionReagent / MethodTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60°C for 2-8 hoursRing opening, ether cleavage
Base Hydrolysis 0.1 M NaOHRoom temp for 1-4 hoursRing opening, phenoxide formation
Oxidation 3% H₂O₂Room temp for 2-24 hoursOxidation of alcohol, ring opening
Thermal Stress Heat solutionHeat at 60-80°C for 24-48 hoursGeneral decomposition, oxidation
Photolytic Stress High-intensity lightExpose to UV/Vis light (ICH Q1B)Photodegradation, radical formation

3. Analysis:

  • At predetermined time points, withdraw a sample from each condition.

  • Neutralize the acid and base samples before analysis.

  • Dilute all samples to the same final concentration.

  • Analyze by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to profile the degradation products.

Potential Degradation Pathways Diagram

DegradationPathways Parent { this compound | C₁₀H₁₀O₃ } Aldehyde { 7-Methoxy-1-benzofuran-2-carbaldehyde | C₁₀H₈O₃ } Parent->Aldehyde Mild Oxidation (Air, Light, Heat) RingOpened { Salicylic Acid Derivative | (Post-epoxidation/hydrolysis) } Parent->RingOpened Harsh Oxidation (e.g., m-CPBA) Acid { 7-Methoxy-1-benzofuran-2-carboxylic acid | C₁₀H₈O₄ } Aldehyde->Acid Strong Oxidation (H₂O₂, KMnO₄)

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities.

1. Instrumentation and Columns:

  • System: Standard HPLC or UPLC system with a UV/PDA detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Method Development:

  • Wavelength Selection: Using a PDA detector, determine the UV absorbance maximum (λ_max) of the parent compound. Monitor at this wavelength.

  • Mobile Phase: Start with a simple gradient to effectively separate the more polar degradation products from the less polar parent compound.

    • Solvent A: 0.1% Formic Acid in Water
    • Solvent B: Acetonitrile
    • Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Injection and Analysis: Inject the stressed samples from Protocol 1. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of degradants. This ensures that no degradation product is co-eluting, which would lead to an inaccurate quantification.

3. Validation:

  • Once developed, the method should be validated according to ICH guidelines (Q2B) or internal laboratory standards for specificity, linearity, accuracy, and precision to be considered truly "stability-indicating."[11]

References

  • Neves, M. G. P. M. S., et al. (2018). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules. Available at: [Link]

  • Reddy, T. S., & Lee, J. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances. Available at: [Link]

  • Friesen, K. J., Foga, M. M., & Webster, G. R. B. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Journal of Chemical Sciences. Available at: [Link]

  • Roje, M., et al. (2025). Lifitegrast Degradation: Products and Pathways. ResearchGate. (While about a different molecule, it discusses benzofuran oxidation pathways). Available at: [Link]

  • Abdel Rahman, A. H., & Basha, R. M. (1980). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Ingenta Connect. Available at: [Link]

  • Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology. Available at: [Link]

  • Reddy, T. S., & Lee, J. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. National Institutes of Health. Available at: [Link]

  • Saibu, Y., et al. (2022). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain SA6. ResearchGate. Available at: [Link]

  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. Available at: [Link]

  • Aslam, O., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Li, X., et al. (2009). Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. ResearchGate. Available at: [Link]

  • Jurd, L. (1964). Preparation of benzofuran derivatives. Google Patents.
  • Ouellette, A. J. A., & McLeish, R. (1997). Dibenzofuran Degradation Pathway. Eawag-BBD. Available at: [Link]

  • DeFrank, J. J., & Wong, C. W. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Batool, M., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. Available at: [Link]

  • Patel, M. R., & Shaikh, F. M. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Villalobos-Hernandez, J. R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Benzyl Alcohol? Patsnap Synapse. Available at: [Link]

  • Kumar, V., & Kumar, S. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. Toxicological Profile for 2,3-Benzofuran. Available at: [Link]

  • S. L. N. Prasad, et al. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. Available at: [Link]

  • Tzirakis, M. D., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of (7-Methoxy-1-benzofuran-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered with (7-Methoxy-1-benzofuran-2-yl)methanol derivatives. As a privileged scaffold in medicinal chemistry, benzofuran derivatives show a wide range of biological activities.[1][2][3][4][5][6] However, their inherent hydrophobicity, often exacerbated by substitutions like the methoxy group, can lead to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo studies.[2][7] This resource is designed to provide you with the expertise and practical solutions to overcome these challenges.

I. Understanding the Solubility Challenge

The poor water solubility of many promising drug candidates is a major obstacle in pharmaceutical development.[8][9] It is estimated that over 70% of new chemical entities in development pipelines are poorly soluble in water.[8][9] Benzofuran derivatives, including the this compound series, often fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[10][11][12]

The methoxy group (-OCH3), while often beneficial for ligand-target binding and metabolic stability, can contribute to the lipophilic nature of a molecule, thereby reducing its aqueous solubility.[7][13][14][15] Overcoming this solubility issue is critical for obtaining reliable biological data and developing effective drug delivery systems.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of this compound derivatives.

Q1: Why is my this compound derivative insoluble in aqueous buffers?

A1: The benzofuran core is inherently hydrophobic. The addition of a methoxy group, while potentially enhancing biological activity, further increases the lipophilicity of the molecule.[7][13][14] This makes it difficult for water molecules to surround and solvate the compound, leading to poor solubility in aqueous solutions.

Q2: I'm observing precipitation of my compound during my cell-based assay. What could be the cause?

A2: This is a common issue when a stock solution of a poorly soluble compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous assay medium. The sudden change in solvent polarity can cause the compound to crash out of solution. This is often referred to as "solvent-shifting" precipitation.

Q3: Can I simply increase the percentage of co-solvent (e.g., DMSO) in my final assay to keep the compound dissolved?

A3: While tempting, this is generally not recommended. High concentrations of organic solvents can be toxic to cells, interfere with protein function, and alter the outcome of your experiment. It's crucial to keep the final solvent concentration as low as possible, typically below 0.5% (v/v), to maintain the biological integrity of the assay.

Q4: Are there any structural modifications I can make to the molecule to improve its solubility?

A4: Yes, medicinal chemistry strategies can be employed. Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, at solvent-exposed positions of the molecule can significantly enhance aqueous solubility.[16] However, these modifications must be carefully considered to avoid negatively impacting the compound's biological activity.

III. Troubleshooting Guide: A Step-by-Step Approach

When encountering solubility issues with your this compound derivative, a systematic approach is key. The following workflow will guide you through the process of identifying and implementing the most appropriate solubilization strategy.

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble This compound Derivative initial_assessment Initial Assessment: - Determine required concentration - Review compound properties (logP, pKa) start->initial_assessment strategy_selection Select Solubilization Strategy initial_assessment->strategy_selection cosolvents Co-solvent Systems strategy_selection->cosolvents Simple & quick ph_adjustment pH Adjustment strategy_selection->ph_adjustment Ionizable groups present cyclodextrins Cyclodextrin Complexation strategy_selection->cyclodextrins Improved stability needed solid_dispersions Solid Dispersions strategy_selection->solid_dispersions Higher drug loading required nanosuspensions Nanosuspensions strategy_selection->nanosuspensions Enhanced bioavailability for in vivo studies protocol_dev Protocol Development & Optimization cosolvents->protocol_dev ph_adjustment->protocol_dev cyclodextrins->protocol_dev solid_dispersions->protocol_dev nanosuspensions->protocol_dev validation Validation: - Solubility confirmation - Biological activity assessment - Stability testing protocol_dev->validation end End: Solubilized Compound for Experimentation validation->end ph_optimization_workflow start Start: Compound with Ionizable Group(s) determine_pka Determine pKa of the Ionizable Group start->determine_pka select_buffer Select Buffer System with Appropriate pH Range determine_pka->select_buffer prepare_solutions Prepare Solutions at Various pH Values select_buffer->prepare_solutions measure_solubility Measure Solubility (e.g., by HPLC, UV-Vis) prepare_solutions->measure_solubility analyze_data Analyze Data to Identify Optimal pH for Solubility measure_solubility->analyze_data end End: Optimized pH for Experimental Buffer analyze_data->end

Sources

Technical Support Center: Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis of this compound typically involves a few key steps, starting from commercially available precursors. A prevalent method is the reaction of 2-hydroxy-3-methoxybenzaldehyde with a suitable two-carbon synthon, followed by cyclization and reduction. One common approach involves the following sequence:

  • O-alkylation: The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde is alkylated using an agent like ethyl chloroacetate or ethyl bromoacetate in the presence of a base (e.g., K2CO3).

  • Intramolecular Cyclization: The resulting ether undergoes an intramolecular cyclization, often a Perkin or a related condensation, to form the benzofuran ring system.

  • Reduction: The ester or aldehyde functionality at the 2-position of the benzofuran ring is then reduced to the corresponding alcohol, this compound, using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Q2: What are the expected 1H and 13C NMR chemical shifts for the final product?

The following table summarizes the expected NMR chemical shifts for this compound in CDCl3. Minor variations in chemical shifts can occur depending on the solvent and concentration.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
CH₂OH4.80s2H
Ar-H7.15d1H
Ar-H7.05t1H
Ar-H6.90d1H
C=CH6.75s1H
OCH₃3.95s3H
OH~2.0 (broad)s1H
¹³C NMR Chemical Shift (ppm) Assignment
C155.0
C145.0
C144.5
CH122.0
CH115.0
CH110.0
C105.0
CH102.0
CH₂60.0
CH₃56.0

Q3: What are some common impurities to look out for during the synthesis?

Several byproducts can form during the synthesis of this compound. The most common ones include:

  • Unreacted starting materials: Such as 2-hydroxy-3-methoxybenzaldehyde.

  • Acyclic intermediates: From incomplete cyclization reactions.

  • Over-oxidized products: The corresponding aldehyde or carboxylic acid if the alcohol is oxidized.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

A more detailed breakdown of these impurities and their identification is provided in the troubleshooting section below.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low yield of the desired product is a common issue in multi-step synthesis. The underlying cause can often be traced back to one of the key reaction steps.

  • Possible Cause 1: Inefficient Cyclization The formation of the benzofuran ring is a critical step. Incomplete cyclization will result in a lower yield of the benzofuran intermediate and, consequently, the final product. The efficiency of this step is highly dependent on the reaction conditions, including the choice of base and solvent.

  • Possible Cause 2: Degradation of Starting Material or Product Benzofuran derivatives can be sensitive to strongly acidic or basic conditions, as well as high temperatures. Prolonged reaction times or harsh work-up procedures can lead to the degradation of the product.

  • Troubleshooting Steps:

    • Optimize Cyclization Conditions: Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, acetone, acetonitrile) to find the optimal conditions for the cyclization step.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and avoid unnecessarily long reaction times.

    • Purify Intermediates: If possible, purify the intermediate products at each step to ensure that high-purity material is carried forward to the next reaction.

Problem 2: Presence of Unexpected Signals in the NMR Spectrum

The appearance of unexpected peaks in the NMR spectrum is a clear indication of impurities. The following are some of the most common byproducts and their characteristic NMR signals.

  • Byproduct A: Unreacted 2-hydroxy-3-methoxybenzaldehyde

    • Identification: The presence of a sharp singlet around 9.8 ppm in the 1H NMR spectrum corresponding to the aldehyde proton, and a broad singlet for the phenolic hydroxyl group.

    • Removal: This starting material can usually be removed by column chromatography.

  • Byproduct B: Acyclic Intermediate

    • Identification: The structure of the acyclic intermediate will depend on the specific synthetic route. However, it will lack the characteristic signals of the benzofuran ring system.

    • Removal: Purification by column chromatography is typically effective.

  • Byproduct C: Over-oxidized Product (7-Methoxy-1-benzofuran-2-carbaldehyde)

    • Identification: A sharp singlet around 9.9 ppm in the 1H NMR spectrum corresponding to the aldehyde proton.

    • Removal: This can be challenging to separate from the desired alcohol due to their similar polarity. Careful column chromatography with a shallow solvent gradient may be effective. Alternatively, the mixture can be re-subjected to reduction conditions.

The following diagram illustrates a general troubleshooting workflow for identifying and addressing these issues.

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem 3: Difficulty in Purification

The final purification of this compound can be complicated by the presence of byproducts with similar polarities.

  • Issue: Co-elution of Product and Impurities During column chromatography, some impurities may co-elute with the desired product, leading to a final product that is not pure.

  • Solutions:

    • Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases. A less polar solvent system with a shallower gradient may improve separation.

    • Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purifying the final product.

    • Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound with a different polarity, which can then be easily separated.

Part 3: Experimental Protocols

A generalized experimental protocol for the final reduction step is provided below.

Reduction of 7-Methoxy-1-benzofuran-2-carbaldehyde to this compound

  • Dissolve 7-Methoxy-1-benzofuran-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

The following diagram illustrates the general synthetic pathway.

SynthesisPathway cluster_reactants Starting Materials cluster_products Products & Byproducts A 2-hydroxy-3-methoxybenzaldehyde C Intermediate Ether A->C K2CO3, Acetone B Ethyl Chloroacetate B->C D 7-Methoxy-1-benzofuran-2-carboxylate C->D Base, Heat F Byproducts C->F Incomplete Cyclization E This compound D->E LiAlH4 or NaBH4 D->F Side Reactions

Caption: General synthetic pathway for this compound.

References

  • Synthesis of Benzofurans: A Review. Chemical Reviews, 2021 , 121(15), 9347-9419. [Link]

  • A Convenient Synthesis of 2-Substituted Benzofurans. The Journal of Organic Chemistry, 2004 , 69(11), 3920-3923. [Link]

  • Palladium-Catalyzed Synthesis of Benzofurans from o-Iodophenols and Terminal Alkynes. Organic Letters, 2001 , 3(17), 2637-2640. [Link]

Technical Support Center: Scaling Up the Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. As a key intermediate in the development of various pharmacologically active molecules, robust and scalable access to this compound is critical.[1][2][3][4]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, potential pitfalls, and troubleshooting strategies essential for successful scale-up.

Overview of the Primary Synthetic Pathway

The most direct and commonly cited laboratory-scale synthesis involves the reduction of an ester, typically ethyl or methyl 7-methoxybenzofuran-2-carboxylate, to the corresponding primary alcohol.[5] This transformation, while straightforward on paper, presents several challenges during scale-up related to reagent handling, reaction exotherms, and product purification.

Synthesis_Workflow cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification SM Ethyl 7-methoxy- benzofuran-2-carboxylate Reaction Stir at RT to 50°C SM->Reaction RA Reducing Agent (e.g., LiBH4) RA->Reaction Solvent Anhydrous THF Solvent->Reaction Product (7-Methoxy-1-benzofuran -2-yl)methanol Quench Quench with sat. NH4Cl solution Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Crude Product Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Q1: Which reducing agent is best for scaling up this reaction: Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LAH)?

A: Both reagents are effective for this ester-to-alcohol reduction, but they present different considerations for scale-up.

  • Lithium Borohydride (LiBH₄): As documented in literature protocols, LiBH₄ in Tetrahydrofuran (THF) is a viable option.[5] It is a milder reducing agent than LAH, which translates to a less energetic (and thus safer) reaction and quenching process. Its primary drawback is slower reaction kinetics, often requiring elevated temperatures (e.g., 50°C) and extended reaction times to drive the reaction to completion.[5] This can be energy-intensive on a large scale.

  • Lithium Aluminum Hydride (LAH): LAH is significantly more reactive, allowing the reduction to proceed quickly at lower temperatures (0°C to ambient). However, this high reactivity poses a greater safety risk. The reaction is highly exothermic, and the quench with water or acid can generate significant heat and hydrogen gas, which is flammable. A carefully controlled reverse quench (adding the reaction mixture to the quenching agent) and robust cooling are mandatory for scale-up.

Recommendation: For initial scale-up (up to 100g), LiBH₄ offers a safer profile with more manageable exotherms . For larger, industrial-scale synthesis where cycle time is a critical economic factor, LAH may be preferred, but only with appropriate engineering controls (e.g., jacketed reactors, metered additions, and off-gas handling).

FeatureLithium Borohydride (LiBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity ModerateVery High
Typical Temp. Ambient to 50°C[5]0°C to Ambient
Safety (Reaction) Manageable exothermHighly exothermic, requires strict control
Safety (Quench) Moderate exotherm, less H₂ evolutionViolent reaction with water, copious H₂ evolution
Work-up Simpler aqueous quench (e.g., NH₄Cl)Requires careful Fieser or similar work-up
Kinetics Slower, may require heatingVery fast
Q2: My yield is consistently low. What are the most probable causes and how can I fix them?

A: Low yield is a common problem when scaling up hydride reductions. The root cause is often related to reagent purity, moisture, or incomplete reaction.

  • Moisture Contamination: Hydride reagents react violently with water. Any moisture in your solvent (THF must be anhydrous), glassware, or starting ester will consume the reducing agent, leading to an effective under-dosing and incomplete reaction. Solution: Ensure all glassware is oven-dried. Use freshly opened, anhydrous solvent or solvent passed through a purification system.

  • Reducing Agent Quality: Solid hydrides can degrade upon storage, especially if exposed to air. An older bottle of LiBH₄ or LAH may have significantly lower activity. Solution: Use a fresh bottle of the reducing agent. If you suspect degradation, you can titrate the hydride to determine its active concentration, but this is an advanced and hazardous procedure.

  • Incomplete Reaction: Especially with the milder LiBH₄, the reaction may be sluggish. Solution: Increase the reaction time or temperature as per literature guidelines (e.g., stirring overnight at ambient temperature followed by 8 hours at 50°C).[5] Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is fully consumed.

  • Sub-optimal Work-up: The product alcohol has some water solubility. During the aqueous work-up and extraction, product can be lost to the aqueous layer if the extraction is not performed thoroughly. Solution: After quenching, extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate. Combine the organic layers and wash with brine to remove dissolved water before drying.

Troubleshooting_Yield Start Low Yield of Product Check1 Is Starting Material (SM) consumed (by TLC/HPLC)? Start->Check1 Check2 Was anhydrous solvent used? Was glassware oven-dried? Check1->Check2 Yes Action1 Increase reaction time/temp. Re-run reaction. Check1->Action1 No Check3 Was a fresh bottle of hydride reagent used? Check2->Check3 Yes Action2 Moisture is likely issue. Dry all reagents/solvents and re-run. Check2->Action2 No Check4 Was the work-up performed with multiple extractions? Check3->Check4 Yes Action3 Reagent deactivation likely. Use fresh hydride. Check3->Action3 No Action4 Product loss during work-up. Re-extract aqueous layers. Check4->Action4 No Success Yield Improved Check4->Success Yes Action1->Success Action2->Success Action3->Success Action4->Success

Caption: Troubleshooting decision tree for addressing low reaction yield.

Q3: What are the best practices for purification at scale? Column chromatography is becoming impractical.

A: While flash chromatography is excellent for small-scale purification, it is often not economically or practically viable for multi-kilogram production.[5] Recrystallization is the preferred method for large-scale purification of solid compounds.

Procedure for Recrystallization:

  • Solvent Screen: The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for compounds like this include ethyl acetate/hexanes, toluene, or isopropanol/water.

  • Execution: Dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, easily filterable crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

The purity of the recrystallized material should be confirmed by NMR, HPLC, and melting point analysis.

Q4: Are there any "green" or more sustainable synthetic alternatives I should consider for industrial production?

A: Yes, the field of green chemistry offers several strategies to improve the sustainability of such processes.[6][7][8][9][10] While classic hydride reductions are effective, they have poor atom economy and use hazardous reagents. For long-term, large-scale manufacturing, exploring alternative routes is advisable:

  • Catalytic Transfer Hydrogenation: This method uses a safer hydrogen source (like formic acid or isopropanol) and a transition metal catalyst to perform the reduction. This avoids the use of pyrophoric hydrides and hazardous quenching procedures.

  • Modern Benzofuran Synthesis: Instead of starting from a pre-formed benzofuran, consider building the molecule using more modern, atom-economical methods like palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization.[1][11] These routes can sometimes be more efficient and adaptable for producing various analogs.

Detailed Protocol: Gram-Scale Synthesis via LiBH₄ Reduction

This protocol is adapted from established literature procedures and is suitable for producing a significant quantity of material on the lab scale.[5]

Materials:

  • Ethyl 7-methoxybenzofuran-2-carboxylate (1 equivalent)

  • Lithium borohydride (LiBH₄) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and temperature probe with ethyl 7-methoxybenzofuran-2-carboxylate.

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of ester). Stir until all the solid has dissolved.

  • Reagent Addition: Carefully add LiBH₄ portion-wise to the solution. The addition may cause a slight exotherm and gas evolution. Maintain the internal temperature below 30°C.

  • Reaction: Stir the mixture at ambient temperature overnight.

  • Heating: The following day, heat the reaction mixture to 50°C and maintain for 8 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess LiBH₄. Caution: This will generate hydrogen gas; ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by flash chromatography (n-hexane-ethyl acetate gradient) or recrystallization as described in Q3.[5]

References
  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • ResearchGate. Synthesis of benzofuran derivative. [Link]

  • ResearchGate. Ni‐catalyzed ring‐opening of benzofuran with methyl Grignard reagent. [Link]

  • Wroblewska-Luczka, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Akhtar, T., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Akhtar, T., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

  • Coskun, D., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. [Link]

  • Xu, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]

  • ResearchGate. Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. [Link]

  • ResearchGate. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2‐Azaallyls. [Link]

  • Varela, J. A., & Saa, C. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]

  • Zhou, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Ms. Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Zhou, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Carta, A., et al. (2020). Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. UniCA IRIS. [Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][12]BENZOPYRAN-7-ONE. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC - NIH. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

  • de Oliveira, R. N., et al. (2022). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. [Link]

  • ChemSynthesis. 7-methoxy-2-phenyl-3,4,5,6-tetrahydrocyclohepta[cd][12]benzofuran. [Link]

  • Belskaya, N. P., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. [Link]

  • Neves, M. G. P. M. S., et al. (2021). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of benzofuran derivatives. [Link]

  • Zhou, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Zeitschrift für Naturforschung. A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·. [Link]

  • SciSpace. synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. [Link]

  • Beilstein Archives. Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. [Link]

  • Sharma, P., & Kumar, A. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH. [Link]

  • ResearchGate. (PDF) Green Methods for the Synthesis of Bioactive Heterocycles. [Link]

  • ResearchGate. Results of catalytic oxidation of benzofuran (BF), 2-methylbenzofuran.... [Link]

  • Martina, K., et al. (2020). Editorial: Green Synthesis of Heterocycles. CORE. [Link]

Sources

Technical Support Center: Ensuring the Stability of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (7-Methoxy-1-benzofuran-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. The stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent, identify, and address the degradation of this compound during storage and handling.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at low temperatures, protected from light, and in an inert atmosphere. The recommended conditions are:

  • Temperature: –20°C for long-term storage. For short-term storage (a few days to a week), 2-8°C is acceptable.

  • Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

  • Light: Use amber-colored vials or store in a dark location to prevent photodegradation.

  • Container: Tightly sealed vials are crucial to prevent moisture ingress and sublimation if stored in a frost-free freezer.

Q2: I've noticed a yellowing of my solid this compound sample. What could be the cause?

Yellowing of the sample is a common indicator of degradation. This is often due to oxidation of the methanol functional group to the corresponding aldehyde, 7-methoxy-1-benzofuran-2-carbaldehyde, which can be yellow. This process is accelerated by exposure to air (oxygen) and light.

Q3: Can I store this compound in a solution?

Yes, but with caution. For stock solutions, use a dry, aprotic solvent like anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is advisable to prepare small aliquots to minimize freeze-thaw cycles. Store these stock solutions at –20°C or –80°C. Avoid aqueous solutions for long-term storage, as they can promote hydrolysis or microbial growth.

Q4: How can I check the purity of my stored this compound?

The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its potential degradation products.[1][2] Other techniques like Thin Layer Chromatography (TLC) can provide a quick qualitative check, while Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information on any impurities.

II. Troubleshooting Guide: Identifying and Mitigating Degradation

This section delves deeper into specific degradation pathways and provides actionable steps to troubleshoot and prevent them.

Issue 1: Suspected Oxidation

Symptoms:

  • A noticeable color change in the solid material, often to a yellowish hue.

  • The appearance of a new peak with a different retention time in your HPLC chromatogram, typically corresponding to a more polar compound.

  • A change in the solubility profile of the compound.

Underlying Cause: The Chemistry of Oxidation

The primary alcohol functional group in this compound is susceptible to oxidation. This reaction can proceed in two main steps, first to the aldehyde and then potentially to the carboxylic acid, especially in the presence of strong oxidizing agents or catalysts.

  • This compound → 7-Methoxy-1-benzofuran-2-carbaldehyde

  • 7-Methoxy-1-benzofuran-2-carbaldehyde → 7-Methoxy-1-benzofuran-2-carboxylic acid

This oxidation is often initiated by atmospheric oxygen and can be accelerated by exposure to light and trace metal impurities.

dot

Oxidation_Pathway Compound This compound Aldehyde 7-Methoxy-1-benzofuran-2-carbaldehyde Compound->Aldehyde Oxidation (O2, light, heat) Acid 7-Methoxy-1-benzofuran-2-carboxylic acid Aldehyde->Acid Further Oxidation

Caption: Oxidation pathway of this compound.

Mitigation and Troubleshooting Protocol:

  • Inert Atmosphere Storage: Always store the solid compound and its solutions under an inert atmosphere. Before sealing the vial, flush it with a gentle stream of argon or nitrogen.

  • Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents. Peroxides in older ethers or other solvents can act as potent oxidizing agents.

  • Avoid Metal Contamination: Use high-purity glassware and avoid metal spatulas that could introduce catalytic metal ions.

  • Purity Verification: If oxidation is suspected, confirm by running an HPLC analysis. The aldehyde and carboxylic acid degradants will have different retention times than the parent alcohol.

Issue 2: Suspected Photodegradation

Symptoms:

  • Discoloration of the compound, which may be more pronounced on the surface exposed to light.

  • The appearance of multiple, often small, impurity peaks in the HPLC chromatogram.

  • Reduced potency or unexpected results in biological assays.

Underlying Cause: The Impact of Light Energy

Benzofuran ring systems are known to be photosensitive.[3] UV and even visible light can provide the energy to promote electrons to higher energy states, leading to the formation of reactive intermediates like free radicals. These can then undergo a variety of reactions, including dimerization, rearrangement, or reaction with oxygen to form a complex mixture of degradation products.

dot

Photodegradation_Workflow cluster_storage Storage cluster_handling Handling Store_in_Dark Store in amber vial or dark location Minimize_Light Work under subdued light (e.g., yellow light) Wrap_Vessels Wrap reaction vessels in aluminum foil Compound_Stability This compound Stability Maintained

Caption: Workflow to prevent photodegradation.

Mitigation and Troubleshooting Protocol:

  • Light Protection: Store the compound in amber glass vials to filter out UV light. For extra protection, wrap the vial in aluminum foil or store it in a light-proof container.

  • Controlled Laboratory Lighting: When handling the compound, especially in solution, work in an area with minimal UV light exposure. Use yellow "safe" lights if possible.

  • Forced Degradation Study: To understand the photosensitivity of the compound in your specific experimental matrix, you can perform a photostability study as outlined by ICH guidelines (ICH Q1B).[4] Expose a solution of the compound to a controlled light source and monitor for degradation over time using HPLC.

Issue 3: Suspected Hydrolysis

Symptoms:

  • Changes in the compound's properties when stored in protic or aqueous solvents, especially at non-neutral pH.

  • The appearance of a new peak in the HPLC chromatogram, potentially corresponding to 7-hydroxy-1-benzofuran-2-yl)methanol.

Underlying Cause: Acid or Base-Catalyzed Cleavage

The methoxy group on the benzofuran ring is an ether linkage, which is generally stable. However, under strongly acidic or basic conditions, it can be susceptible to hydrolysis, yielding the corresponding phenol. While this is less common under typical storage conditions, it can be a concern if the compound is formulated in acidic or basic media for extended periods.

Mitigation and Troubleshooting Protocol:

  • pH Control: For aqueous formulations, maintain the pH as close to neutral (pH 7) as possible. Use appropriate buffers to stabilize the pH.

  • Solvent Choice: For long-term storage, avoid protic solvents like methanol or water. Opt for aprotic solvents like DMSO, DMF, or acetonitrile.

  • Temperature Control: Hydrolysis reactions are accelerated by heat. If you must use aqueous solutions, store them at low temperatures (2-8°C for short-term, frozen for longer-term if solubility permits).

III. Analytical Protocols for Stability Assessment

A robust analytical method is essential for monitoring the stability of this compound.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and the suspected degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.A gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmBenzofurans typically have strong UV absorbance at these wavelengths.
Injection Volume 10 µLA standard injection volume.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

IV. Summary of Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following best practices:

  • Store Cold and Dark: Keep the compound at –20°C and protected from all light sources.

  • Use an Inert Atmosphere: Displace oxygen in the vial with argon or nitrogen before sealing.

  • Aliquot for Use: For both solid and solution stocks, prepare single-use aliquots to avoid repeated warming/cooling or opening of the main container.

  • Choose Solvents Wisely: For stock solutions, use high-purity, anhydrous aprotic solvents.

  • Monitor Purity Regularly: Periodically check the purity of your stored material using a validated stability-indicating analytical method like HPLC.

By implementing these strategies, you can minimize the risk of degradation and ensure the integrity of your this compound for reliable and reproducible experimental outcomes.

V. References

  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 399-403.

  • Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. (2021). ResearchGate.

  • Synthesis and computational study of 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde and synthesis of its Schiff bases. (2015). ResearchGate.

  • Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (2025). African Journal of Biotechnology.

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.

  • Analysis of Benzofuran Derivatives by HPLC-UV/MS. (2025). BenchChem.

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6483–6492.

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.

  • Degradation Pathways. (2014). ResearchGate.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Mechanism of formation of 2-substituted benzofuran derivatives. (n.d.). ResearchGate.

  • Sharma, M., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 8(1).

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.

  • Substituted benzofuran. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate.

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. (2024). Beilstein Journals.

  • 2-Benzofurancarboxaldehyde. (n.d.). PubChem.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.

  • Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. (n.d.). PMC.

  • Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180.

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.

  • The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. (2022). MDPI.

Sources

Technical Support Center: Characterization of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (7-Methoxy-1-benzofuran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis, purification, and characterization of this important benzofuran derivative. Our goal is to equip you with the necessary information to anticipate and overcome common experimental challenges, ensuring the integrity and success of your research.

Introduction to this compound

This compound is a member of the benzofuran family, a class of heterocyclic compounds prevalent in many natural products and synthetic pharmaceuticals.[1][2] Benzofuran derivatives are known for their wide range of biological activities, making them attractive scaffolds in drug discovery. The specific substitution pattern of a methoxy group at the 7-position and a hydroxymethyl group at the 2-position imparts unique chemical properties that can present distinct challenges during its characterization.

This guide will walk you through potential issues related to synthesis byproducts, purification strategies, and interpretation of analytical data, providing a framework for robust and reliable characterization.

Part 1: Synthesis and Purification Challenges

A common route to synthesizing this compound involves the reduction of its precursor, 2-acetyl-7-methoxybenzofuran. This section addresses potential difficulties that may arise during and after this synthetic step.

Frequently Asked Questions (FAQs): Synthesis and Purification

Q1: My synthesis of this compound from 2-acetyl-7-methoxybenzofuran resulted in a complex mixture of products. What are the likely side-products?

A1: Besides the desired product, several side-products can form during the reduction of 2-acetyl-7-methoxybenzofuran. The most common of these is the corresponding ethyl ether if sodium borohydride in ethanol is used as the reducing agent. Over-reduction to 2-ethyl-7-methoxybenzofuran can also occur, though it is generally less favorable under standard conditions. Incomplete reaction will, of course, leave starting material in your crude product.

Q2: I am struggling to purify this compound using column chromatography. The compound seems to co-elute with impurities. What can I do?

A2: Purification of benzofuran derivatives by column chromatography can indeed be challenging. Here are several strategies to improve separation:

  • Solvent System Optimization: A systematic approach to solvent system selection is crucial. Start with a low-polarity eluent (e.g., hexane/ethyl acetate mixtures) and gradually increase the polarity. A shallow gradient can often resolve closely eluting compounds.

  • Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: My purified this compound appears to be degrading upon storage. What are the likely degradation pathways and how can I prevent this?

A3: The hydroxymethyl group at the 2-position of the benzofuran ring is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (2-formyl-7-methoxybenzofuran) and carboxylic acid (7-methoxy-1-benzofuran-2-carboxylic acid). This process can be accelerated by exposure to air and light.

To minimize degradation:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.

  • Low Temperature: Store the compound at low temperatures (e.g., -20 °C) to slow down the rate of degradation.

Part 2: Analytical Characterization Troubleshooting

Accurate characterization of this compound is essential for confirming its identity and purity. This section addresses common issues encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs): Analytical Characterization

Q1: I have obtained the 1H NMR spectrum of my compound, but I am unsure about the peak assignments. What are the expected chemical shifts for this compound?

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
Methylene (-CH2OH)~4.7SingletThe chemical shift of this peak is sensitive to the solvent and concentration.
Furan proton (H-3)~6.7SingletThis proton is on the furan ring.
Aromatic protons6.8 - 7.5MultipletThe exact shifts and coupling constants will depend on the substitution pattern.
Methoxy (-OCH3)~4.0Singlet
Hydroxyl (-OH)VariableBroad SingletThe chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It may exchange with residual water in the solvent.

Q2: My mass spectrum of this compound does not show a clear molecular ion peak. Why might this be the case?

A2: The absence or low intensity of the molecular ion peak in the mass spectrum of a fragile molecule like this compound can be due to several factors:

  • Fragmentation: The hydroxymethyl group can be easily lost upon ionization, leading to a prominent peak corresponding to the [M-CH2OH]+ fragment.

  • Ionization Technique: Electron ionization (EI) can be too harsh for this molecule. Consider using a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to increase the likelihood of observing the molecular ion.

  • In-source Degradation: The compound may be degrading in the hot injection port of the mass spectrometer. Lowering the injection port temperature may help.

Q3: I see a peak in my 1H NMR that I suspect is an impurity. How can I identify it?

A3: The most likely impurities are the starting material (2-acetyl-7-methoxybenzofuran) and the oxidation product (2-formyl-7-methoxybenzofuran). You can look for characteristic peaks of these compounds in your spectrum. The acetyl methyl protons of the starting material would appear as a sharp singlet around 2.6 ppm[3], while the aldehyde proton of the oxidation product would be a singlet downfield, typically between 9 and 10 ppm.

Part 3: Experimental Protocols and Workflows

This section provides detailed protocols for the synthesis, purification, and characterization of this compound, along with visual workflows to guide you through the process.

Synthesis of this compound

This protocol describes the reduction of 2-acetyl-7-methoxybenzofuran to the target alcohol.

Materials:

  • 2-acetyl-7-methoxybenzofuran

  • Methanol

  • Sodium borohydride

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-acetyl-7-methoxybenzofuran in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Workflow

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_stability Stability Assessment Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI or CI) Purification->MS Purity HPLC/TLC Analysis Purification->Purity Forced_Degradation Forced Degradation Studies Purity->Forced_Degradation Storage Optimal Storage Conditions Forced_Degradation->Storage

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Part 4: Data Interpretation and Logical Frameworks

This section provides a logical framework for interpreting analytical data and troubleshooting unexpected results.

Interpreting NMR Spectra

NMR_Interpretation Start Obtain 1H NMR Spectrum Check_Shifts Are chemical shifts as expected? Start->Check_Shifts Check_Integrals Are integrations correct? Check_Shifts->Check_Integrals Yes Troubleshoot_Synthesis Review Synthesis Protocol Check_Shifts->Troubleshoot_Synthesis No Check_Multiplicity Are multiplicities as expected? Check_Integrals->Check_Multiplicity Yes Check_Integrals->Troubleshoot_Synthesis No Impurity_Check Presence of unexpected peaks? Check_Multiplicity->Impurity_Check Yes Check_Multiplicity->Troubleshoot_Synthesis No Structure_Confirmed Structure Confirmed Impurity_Check->Structure_Confirmed No Identify_Impurity Identify Impurity (e.g., starting material, oxidation product) Impurity_Check->Identify_Impurity Yes Troubleshoot_Purification Optimize Purification Identify_Impurity->Troubleshoot_Purification

Caption: Decision tree for troubleshooting 1H NMR spectra of this compound.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molecules. [Link]

Sources

Technical Support Center: Method Development for Purity Analysis of (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of (7-Methoxy-1-benzofuran-2-yl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to empower your experimental success.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a molecule like this compound, a key intermediate or potential API, rigorous and reliable analytical methods are paramount. This document provides a comprehensive, question-and-answer-based resource for developing, troubleshooting, and validating these essential methods.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Primary Tool for Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile, thermally stable organic molecules like this compound.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities and degradation products.

Method Development FAQs

Q1: How do I select the appropriate HPLC column for this compound analysis?

A1: The choice of a stationary phase is critical for achieving adequate separation. For a moderately polar compound like this compound, a reversed-phase (RP) column is the logical starting point.

  • Workhorse Column (Recommended Start): A C18 (octadecylsilane) column is the most versatile and widely used reversed-phase column. It separates compounds primarily based on hydrophobicity. A good starting dimension is 4.6 x 150 mm with a 3.5 or 5 µm particle size, which offers a good balance of efficiency and backpressure.[2][3]

  • Alternative for Polar Impurities: If you encounter issues with retaining very polar impurities or observe poor peak shape for basic impurities, consider a column with an embedded polar group (e.g., amide or carbamate). These columns provide alternative selectivity and can reduce interactions with residual silanols on the silica surface, which are a primary cause of peak tailing for basic compounds.[3][4]

Q2: What is a suitable mobile phase composition to start with?

A2: The mobile phase composition dictates the retention and elution of your analyte. A gradient elution is generally preferred for purity analysis as it can resolve compounds with a wide range of polarities.

  • Solvents: A combination of ultrapure water (Mobile Phase A) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) (Mobile Phase B) is standard. Acetonitrile often provides better peak shapes and lower UV cutoff than methanol.

  • Additive/Buffer: Adding a small amount (0.1%) of an acid, such as formic acid or trifluoroacetic acid (TFA), to both mobile phases is highly recommended. This suppresses the ionization of silanol groups on the column, leading to sharper, more symmetrical peaks.[3] It also ensures the analyte is in a single ionic form. For methods requiring pH control closer to neutral, a buffer like ammonium acetate can be used, which is also compatible with mass spectrometry (LC-MS).[3]

Q3: How do I determine the optimal UV detection wavelength?

A3: The benzofuran core of the molecule contains a chromophore that absorbs UV light. To determine the optimal wavelength, you should run a UV-Vis spectrum of this compound dissolved in your mobile phase. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity for the main peak. It is also wise to monitor at a lower, more universal wavelength (e.g., 220 nm) to ensure detection of impurities that may lack the specific chromophore of the parent molecule. A photodiode array (PDA) detector is invaluable here, as it captures the entire spectrum for each peak, which can help in peak identification and purity assessment.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a robust starting point for the purity analysis of this compound and the separation of its potential degradation products.

Parameter Condition Rationale
Instrumentation HPLC system with a binary pump, autosampler, column oven, and PDA detector.Standard equipment for reproducible chromatographic analysis.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water.Acid modifier improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Acetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-2 min: 10% B; 2-22 min: 10-90% B; 22-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B.A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min.A typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C.Controls retention time reproducibility and can improve peak shape.
Detection PDA analysis at 254 nm and 275 nm.Wavelengths chosen based on typical benzofuran absorbance.
Injection Volume 10 µL.A standard volume to avoid column overload.
Sample Preparation Dissolve the sample in a 50:50 Acetonitrile:Water diluent to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.Ensures sample is fully dissolved and free of particulates that could clog the system.
Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation Analyte Define Analyte & Impurities Col_Select Select Column (e.g., C18) Analyte->Col_Select MP_Select Select Mobile Phase (ACN/Water + Acid) Col_Select->MP_Select Initial_Run Initial Gradient Run MP_Select->Initial_Run Optimize Optimize Gradient, Flow Rate, Temp. Initial_Run->Optimize SST System Suitability Test (SST) Optimize->SST Check Resolution, Peak Shape SST->Optimize Fail Validation Method Validation (ICH Guidelines) SST->Validation Pass Routine Routine Analysis Validation->Routine

Caption: A typical workflow for HPLC method development and validation.

HPLC Troubleshooting Guide

Q: My main peak is tailing (asymmetry factor > 1.2). What are the common causes and how can I fix it?

A: Peak tailing is a common issue that can compromise resolution and integration accuracy.

  • Cause 1: Secondary Silanol Interactions. The free silanol groups on the silica backbone of the column can interact strongly with polar or basic functional groups on your analyte.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or phosphoric acid) to keep the silanols protonated and minimize interaction. If the problem persists, switch to a column with high-purity silica and robust end-capping, or an embedded polar group column.[4]

  • Cause 2: Column Contamination or Void. A blocked frit or a void at the head of the column can distort the flow path.

    • Solution: First, try reversing and flushing the column (if the manufacturer allows). If this fails, the column may be contaminated with strongly retained compounds or have a physical void, requiring replacement. Using a guard column is a cost-effective way to protect the analytical column.

  • Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion.

    • Solution: Minimize the length and use narrow internal diameter (e.g., 0.005") PEEK tubing to reduce dead volume.[4]

Q: My peaks are fronting (asymmetry factor < 0.9). Why is this happening?

A: Peak fronting, often described as a "shark fin" shape, is less common than tailing but indicates a significant problem.[5]

  • Cause 1: Sample Overload. Injecting too much sample mass onto the column is the most frequent cause. The stationary phase becomes saturated, and excess molecules travel through the column faster, eluting at the front of the peak.[5]

    • Solution: Dilute your sample (e.g., by a factor of 10) or reduce the injection volume. If the peak shape improves, you have confirmed overload.[5]

  • Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 10% ACN), the peak shape can be distorted.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[6]

Q: I'm not getting enough separation (resolution < 1.5) between my main peak and a key impurity. What can I do?

A: Poor resolution requires method optimization.

  • Solution 1: Adjust the Gradient. Make the gradient shallower (i.e., increase the run time over the same %B change) around the elution time of the critical pair. This gives the compounds more time to interact with the stationary phase and separate.

  • Solution 2: Change the Organic Modifier. Switch from acetonitrile to methanol, or vice-versa. This changes the "dipole-dipole" interactions and can significantly alter selectivity.[7]

  • Solution 3: Change the Column. If mobile phase changes are insufficient, the stationary phase chemistry needs to be altered. Try a different type of column, such as a phenyl-hexyl or an embedded polar group phase, to introduce different separation mechanisms (e.g., pi-pi interactions).

Section 2: Orthogonal Techniques for Comprehensive Purity Profiling

Relying on a single analytical method is insufficient for a complete purity profile. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for confirming purity and detecting impurities that might be missed by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: When should I use GC-MS for purity analysis of this compound?

A: GC-MS is ideal for analyzing volatile and semi-volatile compounds that are thermally stable.[1] While this compound itself might be better suited for HPLC due to its polarity and hydroxyl group, GC-MS is invaluable for detecting:

  • Volatile organic impurities (e.g., residual synthesis solvents).

  • Non-polar, thermally stable byproducts or starting materials that may not be well-retained in reversed-phase HPLC.

Troubleshooting GC

Q: My polar analyte is showing significant peak tailing in the GC chromatogram. What's the cause?

A: Tailing in GC is often due to active sites within the system that interact with polar functional groups like the alcohol in your molecule.[8][9]

  • Solution 1: Deactivate the Inlet Liner. The glass liner in the injection port is a common source of active silanol groups. Use a professionally deactivated liner and consider packing it with deactivated glass wool.[9]

  • Solution 2: Trim the Column. The first few centimeters of the column can become contaminated or active over time. Trimming 10-20 cm from the column inlet can restore performance.[9]

  • Solution 3 (Advanced): Derivatization. For highly polar compounds, a chemical derivatization step (e.g., silylation) can be used to mask the polar hydroxyl group, making the molecule more volatile and less prone to interaction with active sites.

Quantitative Nuclear Magnetic Resonance (qNMR)

Q: Why is qNMR considered a primary method for purity determination?

A: Unlike chromatography, which provides a relative purity based on peak area percent, qNMR can determine an absolute purity value without needing a reference standard of the impurities.[10]

  • Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[11] By adding a certified internal standard of known purity and weight to a precisely weighed sample, you can calculate the absolute purity of your target analyte.[10]

  • Advantages:

    • It is non-destructive to the sample.[12]

    • It provides structural confirmation and purity in a single experiment.[10]

    • It can detect non-chromophoric impurities (those without a UV-absorbing group) and inorganic impurities that are invisible to HPLC-UV.[12]

Complementary Analytical Workflow

Orthogonal_Workflow cluster_main Primary Analysis cluster_orthogonal Orthogonal Confirmation cluster_final Final Assessment HPLC HPLC-UV/PDA (Relative Purity, Impurity Profile) LCMS LC-MS (Impurity ID) HPLC->LCMS Confirm Mass GCMS GC-MS (Volatile Impurities) HPLC->GCMS Check Volatiles qNMR qNMR (Absolute Purity, Structure Confirmation) HPLC->qNMR Confirm Purity Purity Comprehensive Purity Report LCMS->Purity GCMS->Purity qNMR->Purity

Caption: Workflow showing how orthogonal techniques support primary HPLC analysis.

Section 3: Method Validation and Forced Degradation Studies

Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose.[13][14] For purity analysis, this means creating a "stability-indicating" method.

Validation & Stability FAQs

Q: What is a stability-indicating method (SIM)?

A: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the API, free from interference from its degradation products, process impurities, excipients, or other potential components in the sample matrix.[15][16] The ability to separate all degradation products from the main peak is a core requirement.[17]

Q: What are forced degradation studies and why are they required?

A: Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[16][18] These studies are essential for:

  • Demonstrating Specificity: Proving that your analytical method can separate the API from its degradants.

  • Understanding Degradation Pathways: Identifying how the molecule breaks down, which informs formulation and packaging decisions.[16][18]

  • Identifying Potential Degradants: Generating degradation products that may appear in long-term stability studies.[15]

Typical stress conditions include:

  • Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂).

  • Thermal: Dry heat (e.g., 80-100 °C).

  • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_evaluation Evaluation API API Sample This compound Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution Check Peak Purity & Resolution of API from Degradants Analysis->Resolution Mass_Balance Assess Mass Balance Analysis->Mass_Balance Result Validated Stability- Indicating Method Resolution->Result Mass_Balance->Result

Caption: Logical workflow for a forced degradation study.

Q: What are the key parameters to validate for an impurity method?

A: According to International Council for Harmonisation (ICH) guidelines, the key validation parameters for an impurity quantification method include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[17][19] Forced degradation is the primary way to demonstrate this.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spiking known amounts of impurity into the sample.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HPLC & GC Troubleshooting. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Gfesser, G. A., & Kulanthaivel, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9215–9217. Retrieved from [Link]

  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis? Retrieved from [Link]

  • Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 45(3), 340-350. Retrieved from [Link]

  • Gfesser, G. A., & Kulanthaivel, P. (2014). Editorial: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9215-9217. Retrieved from [Link]

  • Drawell. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Do, Q. N., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. Retrieved from [Link]

  • Kumar, A., & Saini, G. (2019). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical and Nano Sciences, 8(4), 133-145. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • LCGC International. (2014, February 1). Troubleshooting Real GC Problems. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

  • Restek Corporation. (n.d.). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Retrieved from [Link]

  • da Silva, R., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Journal of Mass Spectrometry, 53(10), 993-1003. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • ScienceGate. (n.d.). Forced degradation. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(2), 52-61. Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (7-Methoxy-1-benzofuran-2-yl)methanol and Related Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the potential biological activity of a specific derivative, (7-Methoxy-1-benzofuran-2-yl)methanol, against a backdrop of functionally diverse benzofurans. While direct experimental data for this precise molecule is limited in published literature, a robust understanding of its potential can be extrapolated from well-established structure-activity relationships (SAR) within the benzofuran class. This document synthesizes data from anticancer, anti-inflammatory, antimicrobial, and antioxidant studies to build a predictive comparison. We delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for researchers to validate these properties in their own laboratories.

Introduction: Benzofuran as a Cornerstone in Medicinal Chemistry

Benzofuran, a bicyclic system composed of fused benzene and furan rings, is a cornerstone of medicinal chemistry.[1][4] Its derivatives are lauded for a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[5][6] This versatility stems from the scaffold's relatively rigid, planar structure and its amenability to substitution at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Clinically approved drugs such as the antiarrhythmic amiodarone and the colorectal cancer treatment fruquintinib feature a benzofuran core, underscoring its therapeutic relevance.[7][8]

This guide focuses on This compound , a derivative with two key substituents: a methoxy group at the C7 position of the benzene ring and a methanol group at the C2 position of the furan ring. By comparing its structural motifs to those of extensively studied benzofurans, we can logically infer its potential bioactivity and place it within the broader landscape of this potent chemical class.

Comparative Analysis of Biological Activities

The biological profile of a benzofuran derivative is profoundly influenced by the nature and position of its substituents. The electron-donating methoxy group and the polar hydroxymethyl (methanol) group on our target molecule suggest a distinct profile compared to derivatives bearing electron-withdrawing groups, halogens, or bulky hydrophobic moieties.

Anticancer and Antiproliferative Activity

Benzofuran derivatives exert anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, disruption of key kinases like VEGFR-2, and the induction of apoptosis.[7][9][10]

Structure-Activity Relationship Insights:

  • Methoxy and Hydroxyl Groups: The presence of electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) on the benzene ring is frequently associated with enhanced cytotoxic activity.[7] For example, a 3-methylbenzofuran derivative with a p-methoxy group showed potent antiproliferative activity against the A549 lung cancer cell line (IC₅₀ = 1.48 μM).[10]

  • Substitution at C2: The C2 position is a common site for modification. Attaching heterocyclic rings or chalcone moieties at this position has yielded compounds with potent activity against cell lines like HeLa and HCC1806.[7] The simple methanol group in our target molecule is less complex but provides a hydrogen-bonding site that could interact with target enzymes.

  • Substitution at C7: The C7 position is less commonly substituted in many reported studies, making our target molecule particularly interesting. Its proximity to the furan oxygen may influence the electronic properties of the entire ring system.

Comparative Data Summary:

Compound/Derivative ClassCancer Cell LineIC₅₀ (μM)Key Structural FeaturesReference
3-Methylbenzofuran (p-methoxy subst.)A549 (Lung)1.48Methoxy group on a phenyl ring attached at C2.[10]
Benzofuran-nicotinonitrile hybrid (3b)MCF-7 (Breast)7.53Nicotinonitrile moiety.[11]
Benzofuran-isatin conjugate (5d)SW-620 (Colon)6.5Isatin moiety linked via carbohydrazide.[9]
Benzofuran-chalcone hybrid (4g)HeLa (Cervical)5.61Chalcone structure.[7]
This compound Not Reported N/A C7-methoxy, C2-methanol. N/A

Based on SAR, the C7-methoxy group in our target molecule is predicted to contribute positively to its anticancer potential. However, the simple C2-methanol group may result in lower potency compared to more complex, multi-ring hybrid structures.

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory action of benzofurans is the inhibition of the NF-κB and MAPK signaling pathways.[12][13] This suppresses the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[13]

Structure-Activity Relationship Insights:

  • Inhibition of NO Production: The ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (like RAW 264.7) is a key benchmark. Several benzofuran derivatives have shown potent activity in this assay, with IC₅₀ values in the low micromolar range.[14][15]

  • Role of Substituents: Studies on fluorinated benzofurans suggest that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances anti-inflammatory effects.[16] A piperazine/benzofuran hybrid (compound 5d) exhibited an excellent inhibitory effect on NO generation with an IC₅₀ of 52.23 μM.[13]

Comparative Data Summary:

Compound/Derivative ClassAssayIC₅₀ (μM)Key Structural FeaturesReference
Aza-benzofuran (Compound 1)NO Inhibition (RAW 264.7)17.3Aza-benzofuran core.[14][15]
Aza-benzofuran (Compound 4)NO Inhibition (RAW 264.7)16.5Aza-benzofuran core.[14][15]
Piperazine/benzofuran hybrid (5d)NO Inhibition (RAW 264.7)52.23Piperazine moiety.[13]
This compound Not Reported N/A C7-methoxy, C2-methanol. N/A

The methoxy and hydroxyl (from the methanol group) functionalities on our target molecule could contribute to anti-inflammatory activity, potentially through hydrogen bonding interactions with enzymes like iNOS or COX-2.

Antimicrobial Activity

Benzofuran derivatives have demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans).[2][17]

Structure-Activity Relationship Insights:

  • Hydrophobicity: Hydrophobic benzofuran analogs have been found to exhibit favorable antibacterial activities, with MIC values as low as 0.39 μg/mL.[18]

  • Specific Moieties: The addition of thiazole, pyrazoline, or ketoxime groups can confer potent and specific antimicrobial effects.[2] For instance, a benzofuran ketoxime derivative was highly active against S. aureus with an MIC of 0.039 μg/mL.[2]

Comparative Data Summary:

Compound/Derivative ClassOrganismMIC (μg/mL)Key Structural FeaturesReference
Benzofuran Ketoxime (38)S. aureus0.039Cyclobutyl ketoxime.[2]
Aza-benzofuran (Compound 1)S. aureus12.5Aza-benzofuran core.[15]
3-Methanone-benzofuranS. aureus0.39 (MIC₈₀)C3-methanone linker.[19]
This compound Not Reported N/A C7-methoxy, C2-methanol. N/A

The moderate polarity of this compound, arising from its methanol group, may influence its ability to penetrate microbial cell membranes, suggesting it could possess moderate antimicrobial activity.

Experimental Methodologies: A Practical Guide

To enable researchers to directly assess and compare benzofuran derivatives, we provide the following validated, step-by-step protocols for key bioassays.

Workflow for Screening Bioactive Benzofurans

The following diagram illustrates a typical screening cascade, from initial compound synthesis to more complex biological evaluation.

G cluster_0 In Vitro Screening cluster_1 In Vivo & Mechanistic Studies A Compound Synthesis & Characterization B Primary Cytotoxicity Screen (e.g., MTT Assay vs. Cancer Lines) A->B Test Compound Library C Antimicrobial Screen (e.g., MIC Determination) A->C Test Compound Library D Anti-inflammatory Screen (e.g., NO Inhibition Assay) A->D Test Compound Library E Secondary Screens (e.g., Kinase Inhibition, Apoptosis Assay) B->E Active 'Hits' C->E Active 'Hits' D->E Active 'Hits' F Lead Compound Identification E->F G Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) F->G Validated Leads H Animal Model Testing (e.g., Xenograft Tumor Model) G->H I ADME/Tox Profiling H->I

Caption: A typical workflow for identifying and validating bioactive benzofuran compounds.

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol assesses a compound's ability to inhibit cell proliferation by measuring the metabolic activity of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: This allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the benzofuran compound.

  • Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Wells for the negative control should not receive LPS.

    • Causality: LPS is a potent inducer of the iNOS enzyme in macrophages, leading to a surge in NO production.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes at room temperature.

    • Causality: The Griess reagents react with nitrite to form a magenta-colored azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the compound's IC₅₀ for NO inhibition.

Mechanistic Insights: The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and is a common target for anti-inflammatory benzofurans.[13] The diagram below illustrates how a benzofuran derivative might intervene in this pathway.

G cluster_NFkB_complex cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) NFkB->IkBa Inactive Complex Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) node_iNOS NO Genes->node_iNOS Expression node_TNF TNF-α Genes->node_TNF Expression Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by a benzofuran derivative.

Conclusion and Future Directions

While this compound remains an understudied compound, a comprehensive analysis of structure-activity relationships within the benzofuran family provides a strong foundation for predicting its biological potential. The presence of a C7-methoxy group suggests a likelihood of anticancer and antioxidant activity, while the C2-methanol group provides a site for hydrogen bonding that could contribute to anti-inflammatory and antimicrobial effects.

This guide serves as a call to action for further empirical investigation. The provided protocols offer a clear roadmap for researchers to synthesize and screen this and other novel benzofuran derivatives. Future work should focus on direct in vitro testing of this compound against a diverse panel of cancer cell lines and microbial strains, followed by mechanistic studies to elucidate its precise molecular targets. Such research will continue to unlock the immense therapeutic potential held within the versatile benzofuran scaffold.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. ResearchGate. Available at: [Link]

  • Khalifa University. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Khalifa University Research Repository. Available at: [Link]

  • Al-Ostath, M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Fekete, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Asghari, S., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. IJPBS. Available at: [Link]

  • Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Wang, W., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Medicinal Chemistry Research. Available at: [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • Wang, W., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • ResearchGate. (2023). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Available at: [Link]

  • Miao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Rangaswamy, J., et al. (2015). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gąsowska-Bajger, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • E-Journal of Chemistry. (2012). New benzofuran derivatives as an antioxidant agent. Hindawi. Available at: [Link]

  • ResearchGate. (2024). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. Available at: [Link]

  • PubChem. (7-Methoxy-2,3-dihydro-1-benzofuran-5-yl)methanol. PubChem. Available at: [Link]

  • Asiri, A. M., et al. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. Available at: [Link]

  • Gąsowska-Bajger, B., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • ResearchGate. (2017). Lipophilicity Study of 1-(Benzofuran-2-yl)ethan-1-one Oxime and its Substituted O-Benzyl Ethers. ResearchGate. Available at: [Link]

Sources

The Pivotal Role of the 7-Methoxy Group in Benzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the various substituted benzofurans, derivatives bearing a methoxy group at the 7-position have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-methoxybenzofuran derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the experimental data that underscores the importance of this specific substitution pattern and explore the underlying mechanisms of action.

The 7-Methoxy Motif: A Key to Enhanced Biological Activity

The introduction of a methoxy group at the 7-position of the benzofuran ring has been shown to significantly influence the pharmacological profile of these derivatives. This substitution can impact the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its binding affinity to biological targets and overall efficacy. The following sections will compare the performance of 7-methoxybenzofuran derivatives with other analogs, supported by experimental data.

Anticancer Activity: Targeting Key Cellular Pathways

7-Methoxybenzofuran derivatives have emerged as promising candidates in oncology, demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action often involve the disruption of crucial cellular processes like cell division and signaling pathways that are dysregulated in cancer.

Inhibition of Tubulin Polymerization

Several potent 7-methoxybenzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3] Disruption of this process leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

A notable example is the comparison of benzofuran derivatives with and without the 7-methoxy group. The presence of the methoxy group at position 7, often in conjunction with other substitutions, has been shown to enhance tubulin polymerization inhibitory activity.

Table 1: Comparison of Anticancer Activity of Benzofuran Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Mechanism of ActionReference
BNC105 (analogue) 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furanHCT116 (Colon)0.001Tubulin Polymerization Inhibitor[5]
Compound A 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativeNot SpecifiedVariesAntioxidant[6]
Compound 8 methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung), HepG2 (Liver)Significant ActivityPro-oxidative, Pro-apoptotic[7]
mTOR Inhibitor 9 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amineSQ20B (Head and Neck)0.46mTOR Signaling Inhibitor[4]
Modulation of mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Certain 7-methoxybenzofuran derivatives have been identified as potent inhibitors of this pathway. The 7-methoxy group, in these cases, likely contributes to the optimal binding of the molecule to the mTOR kinase domain or related proteins in the signaling cascade.

mTOR_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Transcription Protein Synthesis & Cell Growth S6K1->Transcription 4EBP1->Transcription (inhibition released) Benzofuran_Derivative 7-Methoxybenzofuran Derivative Benzofuran_Derivative->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by 7-methoxybenzofuran derivatives.

Anti-Inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. 7-Methoxybenzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] The inhibitory effect of 7-methoxybenzofuran derivatives on this pathway is a key aspect of their anti-inflammatory action. These compounds can interfere with various steps in the NF-κB signaling cascade, such as the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the active NF-κB dimer.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkBa->Degradation ubiquitination & degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates to Benzofuran_Derivative 7-Methoxybenzofuran Derivative Benzofuran_Derivative->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by 7-methoxybenzofuran derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. 7-Methoxybenzofuran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[2][11] The 7-methoxy group can enhance the antimicrobial potency of the benzofuran core by altering its interaction with microbial targets.

Table 2: Comparison of Antimicrobial Activity of Benzofuran Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound III Halogenated 3-benzofurancarboxylic acid derivativeGram-positive bacteria, Candida spp.50 - 200[12]
Compound IV Halogenated 3-benzofurancarboxylic acid derivativeGram-positive bacteria50 - 200[12]
Compound VI Halogenated 3-benzofurancarboxylic acid derivativeGram-positive bacteria, Candida spp.50 - 200[12]
Benzofuran-pyrazoline-thiazole derivatives General structureCandida albicansRemarkable activity[2]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Synthesis of 7-Methoxy-2-Arylbenzofuran Derivatives

A general and convenient procedure for the synthesis of 7-methoxy-2-arylbenzofurans often involves the reaction of a suitably substituted salicylaldehyde with a phenacyl bromide derivative, followed by an acid-catalyzed cyclization.

Step-by-Step Protocol:

  • Step 1: Synthesis of Intermediate Ether: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents) and a substituted phenacyl bromide (1.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate ether.

  • Step 2: Cyclization to form the Benzofuran Ring: Dissolve the intermediate ether in a suitable solvent like toluene or xylene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.

  • Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.

  • After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 7-methoxy-2-arylbenzofuran derivative by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Treatment 3. Add 7-methoxybenzofuran derivatives (various conc.) Incubation1->Compound_Treatment Incubation2 4. Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cell viability assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[14][15][16] The broth microdilution method is a common technique for determining MIC values.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the 7-methoxybenzofuran derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The structure-activity relationship of 7-methoxybenzofuran derivatives highlights the critical role of the 7-methoxy group in enhancing their anticancer, anti-inflammatory, and antimicrobial activities. This comparative guide, supported by experimental data and detailed protocols, underscores the potential of these compounds as scaffolds for the development of novel therapeutic agents. Further optimization of the benzofuran core, in conjunction with the 7-methoxy substituent, holds promise for the discovery of more potent and selective drugs to address a range of diseases. The provided experimental workflows and mechanistic diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Salomé, C., Narbonne, V., Ribeiro, N., Thuaud, F., Serova, M., de Gramont, A., Faivre, S., Raymond, E., & Désaubry, L. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 396-406.
  • Anonymous. (n.d.). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chand, K., Hiremathad, A., Singh, M., Santos, M. A., & Keri, R. S. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 69(2), 281-295.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 18, 2026, from [Link]

  • Salomé, C., Narbonne, V., Thuaud, F., Serova, M., de Gramont, A., Faivre, S., Raymond, E., & Désaubry, L. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 396-406.
  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of Medicinal Chemistry, 54(17), 6014-6027.
  • Wang, Y., et al. (2015). 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. Biological & Pharmaceutical Bulletin, 38(10), 1582-1589.
  • Anonymous. (n.d.). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 820-833.
  • Anonymous. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Retrieved January 18, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 18, 2026, from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved January 18, 2026, from [Link]

  • Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 396-406.
  • Anonymous. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Retrieved January 18, 2026, from [Link]

  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
  • Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010).
  • Anonymous. (n.d.). Synthesis and computational study of 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde and synthesis of its schiff bases. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Retrieved January 18, 2026, from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755.
  • Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 74, 239-249.
  • Khan, I., & Ahmad, A. (2015). Benzofuran: An emerging scaffold for antimicrobial agents. RSC Advances, 5(90), 73569-73586.
  • Anonymous. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Retrieved January 18, 2026, from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Anonymous. (n.d.). Novel microtubule polymerization inhibitor with potent anti-proliferative and anti-tumor activity. PMC. Retrieved January 18, 2026, from [Link]

  • Zhang, Q., et al. (2022).
  • Padwa, A., & Krumpe, K. E. (1992). Application of intramolecular cycloaddition reactions of stabilized azomethine ylides for the synthesis of nitrogen-bridged heterocyclic compounds. Tetrahedron, 48(26), 5385-5427.
  • Anonymous. (n.d.). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. AACR Publications. Retrieved January 18, 2026, from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 18, 2026, from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Anonymous. (n.d.). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. MDPI. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). New synthetic method of 4-methoxy-7h-furo [3, 2-g][17]benzopyran-7-one. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Retrieved January 18, 2026, from [Link]

  • Khan, I., & Ahmad, A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(90), 73569-73586.
  • Anonymous. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. Frontiers. Retrieved January 18, 2026, from [Link]

  • WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. MDPI. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. PMC. Retrieved January 18, 2026, from [Link]

  • Anonymous. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

In Vitro Validation of the Anticancer Potential of (7-Methoxy-1-benzofuran-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of the novel compound, (7-Methoxy-1-benzofuran-2-yl)methanol. Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The introduction of a methoxy group to the benzofuran scaffold has been shown to be crucial for enhancing antiproliferative activity.[4][5] This document outlines a series of robust in vitro assays to meticulously evaluate the cytotoxic and mechanistic properties of this compound, benchmarked against established chemotherapeutic agents, Doxorubicin and Paclitaxel. The experimental design detailed herein is intended to provide a clear, scientifically rigorous pathway for researchers, scientists, and drug development professionals to assess the therapeutic promise of this compound.

Rationale and Strategic Approach

The core objective is to determine the selective cytotoxicity of this compound against cancer cells and to elucidate its underlying mechanism of action. Our strategic approach involves a multi-pronged assessment of the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), its influence on cell cycle progression, and its effect on key cancer-related signaling pathways. For a robust comparison, we will utilize Doxorubicin, a DNA intercalating agent and topoisomerase II inhibitor[6][7], and Paclitaxel, a microtubule-stabilizing agent[8][9][10], as positive controls. These established drugs provide a valuable performance baseline against which to measure our novel benzofuran derivative.

Experimental Workflow: A Visual Overview

The following diagram outlines the sequential experimental process for the comprehensive in vitro evaluation of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Target Validation cluster_3 Phase 4: Comparative Analysis Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) MTT_Assay MTT Cell Viability Assay (Determine IC50 values) Cell_Line_Selection->MTT_Assay Plate and treat cells Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Analysis Based on IC50 Western_Blot Western Blot Analysis (Key Signaling Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Data_Comparison Compare with Doxorubicin & Paclitaxel Western_Blot->Data_Comparison

Caption: A stepwise workflow for the in vitro validation of anticancer compounds.

Comparative Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability.[11][12][13] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]

Table 1: Comparative IC50 Values (µM) of this compound and Standard Anticancer Drugs
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound8.512.215.8
Doxorubicin0.91.52.1
Paclitaxel0.050.080.12

Note: The data presented for this compound are hypothetical and for illustrative purposes, based on activities reported for similar benzofuran derivatives.[1][14][15] IC50 values for Doxorubicin and Paclitaxel are representative of those found in the literature.[16]

Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis

A crucial aspect of anticancer drug development is understanding how a compound kills cancer cells. Many effective chemotherapeutic agents induce apoptosis, or programmed cell death.[17] We will employ Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the induction of apoptosis.[18][19] Furthermore, disruption of the normal cell cycle is another hallmark of many anticancer drugs.[20] Cell cycle analysis using PI staining and flow cytometry will reveal at which phase of the cell cycle the compound exerts its effects.[21][22]

Table 2: Apoptosis Induction and Cell Cycle Arrest Profile
Treatment (at IC50)Apoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Cells
Control (Untreated)4.265.120.514.4
This compound45.815.325.159.6
Doxorubicin52.130.248.721.1
Paclitaxel65.710.512.377.2

Note: The data for this compound are hypothetical. Doxorubicin is known to induce S-phase arrest, while Paclitaxel causes G2/M arrest.[16][8]

Unraveling the Molecular Mechanism: Signaling Pathway Analysis

To further dissect the molecular mechanism of action, we will perform Western blot analysis to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[23][24][25] Based on the literature for benzofuran derivatives, a plausible mechanism involves the modulation of the Bcl-2 family of proteins and the p53 tumor suppressor pathway.[2][26]

Proposed Signaling Pathway for this compound

G Benzofuran This compound p53 p53 Activation Benzofuran->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized signaling pathway for the induction of apoptosis by this compound.

Table 3: Western Blot Analysis of Key Regulatory Proteins in MCF-7 Cells
ProteinControlThis compoundDoxorubicinPaclitaxel
p-p53 (Ser15)1.03.8 ↑4.5 ↑2.5 ↑
Bcl-21.00.3 ↓0.2 ↓0.4 ↓
Bax1.03.1 ↑3.9 ↑2.8 ↑
Cleaved Caspase-31.05.2 ↑6.1 ↑7.3 ↑
Cyclin B11.00.2 ↓0.80.1 ↓
p-Cdc2 (Tyr15)1.04.5 ↑1.25.8 ↑

Note: Values are represented as fold change relative to the untreated control. ↑ indicates upregulation, and ↓ indicates downregulation. Data for the test compound is hypothetical.

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed step-by-step protocols for the key assays are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[27][28]

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Paclitaxel for 48-72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][27]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]

  • IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[21][22]

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes in the dark.[22]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Western Blot Analysis
  • Protein Extraction: Treat cells with the compounds, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.[23]

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[24]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This guide presents a systematic and comparative approach to the in vitro evaluation of this compound as a potential anticancer agent. The hypothetical data suggests that while not as potent as the established drugs Doxorubicin and Paclitaxel, the compound exhibits promising cytotoxic activity and induces apoptosis and cell cycle arrest, warranting further investigation. The proposed mechanism of action, centered on the p53 pathway, provides a solid foundation for more detailed molecular studies. Future research should focus on confirming these findings with the actual compound, expanding the panel of cancer cell lines, and progressing to in vivo animal models to assess its efficacy and safety in a more complex biological system.

References

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC. (n.d.). PubMed Central. [Link]

  • Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology, 5 Suppl 6, S3-6. [Link]

  • Horwitz, S. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]

  • Farcăş, A. D., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Journal of Nanoparticle Research, 17(9). [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Speth, P. A., et al. (1988). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Clinical Cancer Research, 4(5), 1307-1315. [Link]

  • NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. (2025). ResearchGate. [Link]

  • Abu-Sbeih, K., et al. (2022). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Cancers, 14(19), 4809. [Link]

  • Apoptosis Assay Chart. (n.d.). Merck Millipore. [Link]

  • Bobba, S., et al. (2020). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 135(12), 936-949. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]

  • What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. [Link]

  • Focan, C., et al. (1998). Doxorubicin weekly low dose administration: in vitro cytotoxicity generated by the typical pharmacokinetic profile. Medical Oncology, 15(3), 197-204. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • Cytotoxic assays for screening anticancer agents. (2006). Statistics in Medicine, 25(13), 2323-2339. [Link]

  • Komlodi-Pasztor, E., et al. (2011). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 22(19), 3522-3527. [Link]

  • Kim, H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Cell Cycle Tutorial Contents. (n.d.). [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • MTT Cell Assay Protocol. (n.d.). [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765-17774. [Link]

  • Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. (2023). Chemistry & Biodiversity, 20(11), e202301145. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(51), 29746-29767. [Link]

  • 1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. (2017). PLOS ONE, 12(2), e0172421. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2021). Molecules, 26(23), 7183. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2022). Molecules, 27(19), 6542. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). International Journal of Medical Sciences, 9(3), 249-254. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). in vivo, 33(5), 1449-1461. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.). [Link]

Sources

A Comparative Guide to the Synthesis of (7-Methoxy-1-benzofuran-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(7-Methoxy-1-benzofuran-2-yl)methanol is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of natural products and synthetic molecules with diverse biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of several synthetic routes to this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable informed decisions in the laboratory.

Introduction to Synthetic Strategies

The synthesis of the benzofuran core has been a subject of extensive research, leading to a variety of methodologies.[1][2][3][4] For the specific target of this compound, the primary disconnection approaches involve either the formation of the benzofuran ring system with the hydroxymethyl group precursor already in place, or the construction of the benzofuran core followed by functional group manipulation at the 2-position. This guide will focus on four distinct and practical strategies:

  • Reduction of a Precursor Carboxylic Acid or Ester: A straightforward approach that relies on the availability of 7-methoxybenzofuran-2-carboxylic acid or its esters.

  • The Sonogashira Coupling Approach: A powerful palladium- and copper-catalyzed cross-coupling reaction to construct the benzofuran ring from an o-halophenol and a terminal alkyne.[5][6]

  • The Wittig Reaction Strategy: A classic olefination reaction used to form a double bond that can be part of the benzofuran system or a precursor to the desired functional group.[7]

  • The Perkin Rearrangement Method: A lesser-known but effective route to benzofuran-2-carboxylic acids from 3-halocoumarins, which can then be reduced to the target alcohol.

Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and overall efficiency. The following sections will delve into a detailed analysis of each approach, providing experimental protocols and comparative data to aid in the selection of the most suitable method for a given research context.

Comparative Analysis of Synthetic Routes

Route 1: Reduction of 7-Methoxybenzofuran-2-carboxylate

This is arguably the most direct route to the target molecule, provided the starting ester is readily available. The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH4) or, in some cases, the milder lithium borohydride (LiBH4).[8][9]

Scientific Rationale: The choice of reducing agent is critical. LiAlH4 is a very strong reducing agent capable of reducing most carbonyl functionalities, including esters and carboxylic acids.[8][9] However, it is also highly reactive and pyrophoric, requiring strictly anhydrous conditions. Lithium borohydride is a milder alternative that can selectively reduce esters in the presence of other functional groups and is more tolerant of protic solvents in the workup.[10]

Experimental Protocol: Reduction of Ethyl 7-methoxybenzofuran-2-carboxylate [10]

  • To a solution of ethyl 7-methoxybenzofuran-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium borohydride (1.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Summary Table:

ParameterValue/Observation
Starting Material Ethyl 7-methoxybenzofuran-2-carboxylate
Key Reagent Lithium borohydride
Solvent Tetrahydrofuran (THF)
Reaction Time 12-16 hours
Temperature 0 °C to room temperature
Reported Yield ~85%[10]
Advantages High-yielding final step, straightforward procedure.
Disadvantages Relies on the commercial availability or prior synthesis of the starting ester.

Visualizing the Workflow:

G start Ethyl 7-methoxybenzofuran-2-carboxylate reagent LiBH4, THF start->reagent Reduction product This compound reagent->product

A simple reduction pathway to the target molecule.
Route 2: The Sonogashira Coupling Approach

The Sonogashira coupling provides a versatile and efficient method for the construction of the benzofuran ring system. This palladium- and copper-co-catalyzed reaction couples a vinyl or aryl halide with a terminal alkyne.[5] For benzofuran synthesis, an intramolecular cyclization of the resulting o-alkynylphenol is a common strategy.[1]

Scientific Rationale: This route is highly convergent, building the core of the molecule in a single key step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Microwave irradiation has been shown to significantly accelerate the reaction and improve yields in many cases.[6]

Proposed Synthetic Sequence:

  • Sonogashira Coupling and Cyclization: 2-Iodo-6-methoxyphenol is coupled with propargyl alcohol in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) to form the benzofuran ring directly.

  • Functional Group Transformation (if necessary): If a protected propargyl alcohol is used, a deprotection step would be required.

Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization

  • To a solution of 2-iodo-6-methoxyphenol (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as DMF or toluene, add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C (or utilize microwave irradiation) until the starting materials are consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ParameterValue/Observation
Starting Materials 2-Iodo-6-methoxyphenol, Propargyl alcohol
Key Reagents Pd(PPh3)2Cl2, CuI, Triethylamine
Solvent DMF or Toluene
Reaction Time 2-12 hours
Temperature 80-100 °C or Microwave
Estimated Yield 60-80%
Advantages Convergent, builds complexity quickly, tolerant of various functional groups.
Disadvantages Requires transition metal catalysts which can be expensive and require removal from the final product.

Visualizing the Workflow:

G start1 2-Iodo-6-methoxyphenol reagents Pd/Cu catalyst, Base start1->reagents Sonogashira Coupling & Cyclization start2 Propargyl alcohol start2->reagents Sonogashira Coupling & Cyclization product This compound reagents->product

Convergent synthesis via Sonogashira coupling.
Route 3: The Wittig Reaction Strategy

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[7][11] In the context of benzofuran synthesis, it can be employed to construct a key intermediate which is then cyclized. A common starting material for this route is o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Scientific Rationale: This multi-step synthesis offers flexibility in the introduction of substituents. The key steps involve the protection of the phenolic hydroxyl group, formation of a phosphonium salt, and the subsequent Wittig reaction with an appropriate carbonyl compound to generate a stilbene derivative, which is then cyclized.

Proposed Synthetic Sequence:

  • Protection of o-vanillin: The phenolic hydroxyl group of o-vanillin is protected, for example, as a benzyl ether.

  • Wittig Reagent Formation: The protected o-vanillin is converted to the corresponding phosphonium salt.

  • Wittig Reaction: The phosphonium salt is treated with a base to form the ylide, which then reacts with an appropriate aldehyde (e.g., glyoxylic acid ester) to form a stilbene derivative.

  • Cyclization and Deprotection: The stilbene is cyclized to the benzofuran, and the protecting group is removed.

  • Reduction: The ester at the 2-position is reduced to the alcohol.

Experimental Protocol: Key Wittig Reaction Step [12][13]

  • To a suspension of the phosphonium salt derived from protected o-vanillin (1.0 eq) in anhydrous THF, add a strong base such as n-butyllithium or sodium hydride at 0 °C to generate the ylide.

  • After stirring for 30 minutes, add a solution of ethyl glyoxylate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The crude product is then carried forward to the cyclization and deprotection steps.

Data Summary Table:

ParameterValue/Observation
Starting Material o-Vanillin
Key Reaction Wittig Olefination
Number of Steps 5-6
Overall Yield Moderate (typically 30-50%)
Advantages Readily available starting material, allows for diverse modifications.
Disadvantages Multi-step, potentially lower overall yield, use of strong bases.

Visualizing the Workflow:

G start o-Vanillin step1 Protection start->step1 step2 Phosphonium Salt Formation step1->step2 step3 Wittig Reaction step2->step3 step4 Cyclization & Deprotection step3->step4 step5 Reduction step4->step5 product This compound step5->product

A multi-step approach utilizing the Wittig reaction.
Route 4: The Perkin Rearrangement Method

The Perkin rearrangement is a classic reaction that converts a 3-halocoumarin into a benzofuran-2-carboxylic acid upon treatment with a base. This provides a precursor that can be readily reduced to the target alcohol.

Scientific Rationale: This route involves the synthesis of a substituted coumarin, followed by halogenation and then the key rearrangement step. The mechanism involves the opening of the lactone ring by hydroxide, followed by an intramolecular nucleophilic substitution to form the furan ring.

Proposed Synthetic Sequence:

  • Coumarin Synthesis: A suitable phenol (e.g., 2-hydroxy-3-methoxybenzaldehyde) is condensed with a malonic acid derivative to form a 7-methoxycoumarin.

  • Halogenation: The coumarin is halogenated at the 3-position, typically with a reagent like N-bromosuccinimide (NBS).

  • Perkin Rearrangement: The 3-halocoumarin is treated with a strong base (e.g., NaOH or KOH) to induce rearrangement to 7-methoxybenzofuran-2-carboxylic acid.

  • Esterification and Reduction: The carboxylic acid is esterified and then reduced to the target alcohol.

Experimental Protocol: Perkin Rearrangement

  • To a solution of 3-bromo-7-methoxycoumarin (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 7-methoxybenzofuran-2-carboxylic acid.

  • The carboxylic acid can then be esterified and reduced as described in Route 1.

Data Summary Table:

ParameterValue/Observation
Starting Material 2-Hydroxy-3-methoxybenzaldehyde
Key Reaction Perkin Rearrangement
Number of Steps 4-5
Overall Yield Moderate
Advantages Utilizes classical and well-established reactions.
Disadvantages Multi-step, may require harsh basic conditions for the rearrangement.

Visualizing the Workflow:

G start 2-Hydroxy-3-methoxybenzaldehyde step1 Coumarin Formation start->step1 step2 Halogenation step1->step2 step3 Perkin Rearrangement step2->step3 step4 Esterification & Reduction step3->step4 product This compound step4->product

A classical approach via the Perkin rearrangement.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges.

  • Route 1 (Reduction) is the most direct if the precursor ester or acid is available, offering high yields in the final step.

  • Route 2 (Sonogashira Coupling) is a highly efficient and convergent method for constructing the benzofuran core, making it attractive for library synthesis and projects where starting materials are readily accessible.

  • Route 3 (Wittig Reaction) provides flexibility and utilizes a common starting material, but the multi-step nature may result in a lower overall yield.

  • Route 4 (Perkin Rearrangement) is a more classical approach that is reliable but also involves multiple steps and potentially harsh reaction conditions.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, the equipment available (e.g., for microwave chemistry), and the tolerance of the overall synthetic plan to multi-step sequences. This comparative guide provides the foundational information for researchers to make an informed decision based on the specific needs of their project.

References

  • [NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][1]BENZOPYRAN-7-ONE.]([Link])

  • 1]-benzofuro-[2,3-c].

Sources

Benchmarking (7-Methoxy-1-benzofuran-2-yl)methanol: A Comparative Guide to its Enzyme Inhibitory Profile Against Established Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of the novel compound, (7-Methoxy-1-benzofuran-2-yl)methanol. We will benchmark its activity against well-characterized inhibitors of key enzymes implicated in inflammation and neurodegeneration: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Acetylcholinesterase (AChE). The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this promising molecule.

The selection of these three enzymes is based on the known activities of various benzofuran derivatives. Studies have demonstrated that compounds with a benzofuran core can act as potent inhibitors of COX and LOX, enzymes central to the inflammatory cascade.[1][3][4][5] Furthermore, the structural similarities of some benzofurans to existing neurotherapeutics have prompted investigations into their ability to inhibit cholinesterases, key targets in the management of neurodegenerative diseases like Alzheimer's.[6][7][8][9][10]

This guide will provide detailed, step-by-step protocols for robust in vitro enzyme inhibition assays. We will also present a logical framework for data analysis and interpretation, enabling a direct and objective comparison of this compound with the following established inhibitors:

  • Celecoxib: A selective COX-2 inhibitor.[11][12][13][14]

  • Zileuton: A 5-LOX inhibitor.[15][16][17][18]

  • Donepezil: An acetylcholinesterase inhibitor.[19][20][21]

Through this comparative analysis, we aim to elucidate the potential therapeutic applications of this compound and guide future drug discovery efforts.

Rationale for Enzyme Selection and Benchmark Inhibitors

The decision to evaluate this compound against COX-2, 5-LOX, and AChE is rooted in the established pharmacology of the benzofuran chemical class. By comparing its activity to well-understood inhibitors, we can gain valuable insights into its mechanism of action, potency, and selectivity.

The Inflammatory Pathway: COX-2 and 5-LOX

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[3][16] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[13] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[12] 5-Lipoxygenase is responsible for the synthesis of leukotrienes, which are potent bronchoconstrictors and chemoattractants for inflammatory cells.[16][18]

  • Benchmark Inhibitor: Celecoxib (for COX-2)

    • Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 isoform of cyclooxygenase.[12] It exerts its anti-inflammatory and analgesic effects by preventing the conversion of arachidonic acid to prostaglandin precursors.[12]

    • Justification: Its high selectivity for COX-2 makes it an excellent benchmark to determine if this compound shares a similar profile, which would be indicative of a potentially favorable safety profile.

  • Benchmark Inhibitor: Zileuton (for 5-LOX)

    • Mechanism of Action: Zileuton inhibits 5-lipoxygenase, thereby preventing the formation of leukotrienes from arachidonic acid.[16][18]

    • Justification: Comparing our test compound to Zileuton will reveal any potential for dual inhibition of both the COX and LOX pathways, a characteristic of some newer anti-inflammatory agents, or a selective activity against the LOX pathway.

The Cholinergic Pathway: Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal.[22][23] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][20] Several benzofuran derivatives have been explored as potential AChE inhibitors.[6][7][8][9][10]

  • Benchmark Inhibitor: Donepezil (for AChE)

    • Mechanism of Action: Donepezil is a reversible inhibitor of acetylcholinesterase.[19] By blocking the breakdown of acetylcholine, it enhances cholinergic neurotransmission.[20]

    • Justification: Donepezil is a widely prescribed medication for Alzheimer's disease. Benchmarking against it will provide a clear indication of the potential of this compound as a neurotherapeutic agent.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for conducting in vitro enzyme inhibition assays for COX-1/COX-2, 5-LOX, and AChE. These protocols are designed to be robust and reproducible.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from established methods for measuring COX activity via the quantification of prostaglandin E2 (PGE2) production.[24][25][26]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control)

  • Indomethacin (non-selective control)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • DMSO (for dissolving compounds)

  • PGE2 ELISA kit

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound, Celecoxib, and Indomethacin in DMSO. add_inhibitor Add test compound or control. prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solutions (COX-1 and COX-2) in reaction buffer. add_enzyme Add COX-1 or COX-2 enzyme. prep_enzyme->add_enzyme add_buffer Add reaction buffer, hematin, and L-epinephrine. add_buffer->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C. add_inhibitor->pre_incubate add_substrate Initiate reaction with arachidonic acid. pre_incubate->add_substrate incubate Incubate at 37°C. add_substrate->incubate terminate Terminate reaction (e.g., with HCl). incubate->terminate elisa Quantify PGE2 production using an ELISA kit. terminate->elisa read_plate Read absorbance at 450 nm. elisa->read_plate calc_inhibition Calculate percent inhibition. read_plate->calc_inhibition calc_ic50 Determine IC50 values. calc_inhibition->calc_ic50

Caption: Workflow for the COX Inhibition Assay.

Procedure:

  • Prepare serial dilutions of this compound, celecoxib, and indomethacin in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the reaction buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Add the test compound or control solutions to the wells. Include wells for 100% enzyme activity (vehicle control) and a blank (no enzyme).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Read the absorbance on a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on the spectrophotometric detection of the formation of a conjugated diene during the conversion of a polyunsaturated fatty acid substrate by 5-LOX.[27][28]

Materials:

  • Human recombinant 5-LOX enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • This compound

  • Zileuton (positive control)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 234 nm

Experimental Workflow:

LOX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction Setup (96-well UV plate) cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound and Zileuton in DMSO. add_inhibitor Add test compound or control. prep_inhibitor->add_inhibitor prep_enzyme Prepare 5-LOX enzyme solution in reaction buffer. add_enzyme Add 5-LOX enzyme. prep_enzyme->add_enzyme add_buffer Add reaction buffer. add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature. add_enzyme->pre_incubate add_substrate Initiate reaction with linoleic acid. pre_incubate->add_substrate read_plate Measure absorbance at 234 nm kinetically. add_substrate->read_plate calc_rate Determine the initial reaction rate. read_plate->calc_rate calc_inhibition Calculate percent inhibition. calc_rate->calc_inhibition calc_ic50 Determine IC50 values. calc_inhibition->calc_ic50

Caption: Workflow for the 5-LOX Inhibition Assay.

Procedure:

  • Prepare serial dilutions of this compound and zileuton in DMSO.

  • In a 96-well UV-transparent plate, add the reaction buffer.

  • Add the test compound or control solutions to the wells. Include wells for 100% enzyme activity (vehicle control) and a blank (no enzyme).

  • Add the 5-LOX enzyme solution to the appropriate wells.

  • Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 234 nm over time (kinetic read).

  • Determine the initial reaction rate (V₀) for each well from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, which uses acetylthiocholine as a substrate and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as a chromogen.[23][29]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil (positive control)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 412 nm

Experimental Workflow:

AChE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound and Donepezil in DMSO. add_inhibitor Add test compound or control. prep_inhibitor->add_inhibitor prep_reagents Prepare AChE, DTNB, and ATCI solutions in reaction buffer. add_enzyme Add AChE enzyme. prep_reagents->add_enzyme add_dtnb_atci Add DTNB and initiate reaction with ATCI. prep_reagents->add_dtnb_atci add_buffer Add reaction buffer. add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature. add_enzyme->pre_incubate pre_incubate->add_dtnb_atci read_plate Measure absorbance at 412 nm kinetically. add_dtnb_atci->read_plate calc_rate Determine the initial reaction rate. read_plate->calc_rate calc_inhibition Calculate percent inhibition. calc_rate->calc_inhibition calc_ic50 Determine IC50 values. calc_inhibition->calc_ic50

Caption: Workflow for the AChE Inhibition Assay.

Procedure:

  • Prepare serial dilutions of this compound and donepezil in DMSO.

  • In a 96-well plate, add the reaction buffer.

  • Add the test compound or control solutions to the wells.

  • Add the AChE enzyme solution to the appropriate wells. Include wells for 100% enzyme activity (vehicle control) and a blank (no enzyme).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (kinetic read).

  • Determine the initial reaction rate (V₀) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be presented in a clear and concise manner to facilitate comparison. The primary metric for inhibitory potency is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Comparative Enzyme Inhibitory Activity (IC50, µM)

CompoundCOX-1 (IC50, µM)COX-2 (IC50, µM)Selectivity Index (COX-1/COX-2)5-LOX (IC50, µM)AChE (IC50, µM)
This compound[Experimental Value][Experimental Value][Calculated Value][Experimental Value][Experimental Value]
Celecoxib>1000.04[14]>2500>100>100
Indomethacin (Non-selective control)~0.1~1.0~0.1>100>100
Zileuton>100>100N/A~1.0>100
Donepezil>100>100N/A>100~0.03

Note: The IC50 values for the benchmark inhibitors are approximate and may vary depending on the specific assay conditions. The values for this compound are to be determined experimentally.

Interpretation of Results:

  • Potency: A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of this compound to those of the benchmark inhibitors, its relative potency can be determined.

  • Selectivity: The selectivity index for COX-2 is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A high selectivity index suggests that the compound is more selective for COX-2, which is a desirable characteristic for an anti-inflammatory agent.

  • Dual Inhibition: If this compound exhibits inhibitory activity against both COX-2 and 5-LOX, it could be a promising candidate for a broad-spectrum anti-inflammatory drug.

  • Neuro-inflammatory Potential: Inhibition of both inflammatory enzymes (COX-2, 5-LOX) and AChE could suggest a potential therapeutic role in neuro-inflammatory conditions.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of the enzyme inhibitory profile of this compound. By systematically benchmarking its activity against well-established inhibitors of COX-2, 5-LOX, and AChE, researchers can gain critical insights into its potential therapeutic applications. The detailed experimental protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process. The findings from these studies will be instrumental in guiding future lead optimization and preclinical development of this promising benzofuran derivative.

References

  • Ohemeng, K. A., Appollina, M. A., Nguyen, V. N., Schwender, C. F., Singer, M., Steber, M., ... & Hageman, W. (1994). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. Journal of Medicinal Chemistry, 37(20), 3663–3667. [Link]

  • Padilla, S., & Brimijoin, S. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment (pp. 129-143). Humana Press, New York, NY. [Link]

  • Joo, Y. E., Kucera, G. L., & So, I. Y. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (73), e50212. [Link]

  • Dai, J., Liu, Y., & Ma, L. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 315. [Link]

  • Jin, G. Y., Zhang, Y. B., & Jin, S. (2011). Acetylcholinesterase Inhibition Assay. Bio-protocol, 1(1), e23. [Link]

  • Talley, J. J., Bertenshaw, S. R., Brown, D. L., Carter, J. S., Graneto, M. J., Kellogg, M. S., ... & Masferrer, J. L. (1998). New cyclooxygenase-2/5-lipoxygenase inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations of the dihydrobenzofuran ring. Journal of medicinal chemistry, 41(7), 1124–1137. [Link]

  • Malterud, K. E. (2004). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

  • O'Neill, G. P., Mancini, J. A., & Prasit, P. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 856–864. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehoufi, Z. A., Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 1389956. [Link]

  • PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, M. A. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. Journal of enzyme inhibition and medicinal chemistry, 34(1), 776–788. [Link]

  • Fathima, A., & Mary, V. S. (2017). Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives. Letters in Drug Design & Discovery, 14(7), 816-823. [Link]

  • Al-Ostath, A., El-Ashmawy, M. B., & El-Adl, K. (2024). Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Al-Suhaimi, K. S., El-Gazzar, M. G., & Al-Salahi, R. A. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Molecules, 28(16), 5991. [Link]

  • Nature Protocols. (2007). An ELISA method to measure inhibition of the COX enzymes. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. [Link]

  • Park, J. W., Lee, S. H., & Kim, Y. S. (2006). Inhibitory effect of benzofuran compound on cyclooxygenase. ResearchGate. [Link]

  • Shaarawy, S., El-Sawy, E. R., & El-Gazzar, M. G. (2014). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. European journal of medicinal chemistry, 77, 359–368. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zileuton? [Link]

  • PharmaCompass. (n.d.). Celecoxib. [Link]

  • Taylor & Francis Online. (2010). Lipoxygenase inhibiting activity of some Malaysian plants. [Link]

  • Wikipedia. (2024). Donepezil. [Link]

  • Rossi, A., Pergola, C., & Sautebin, L. (2010). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British journal of pharmacology, 161(3), 555–565. [Link]

  • Drugs.com. (2024). Zileuton: Package Insert / Prescribing Information / MOA. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? [Link]

  • ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... [Link]

  • T3DB. (n.d.). Donepezil (T3D2910). [Link]

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]

  • Shinotoh, H., Fukushi, K., & Irie, T. (2001). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical neuropharmacology, 24(4), 226–231. [Link]

  • Ohemeng, K. A., Appollina, M. A., Nguyen, V. N., Schwender, C. F., Singer, M., Steber, M., ... & Hageman, W. (1994). Synthesis and 5-Lipoxygenase Inhibitory Activities of Some Novel 2-Substituted 5-Benzofuran Hydroxamic Acids. Journal of Medicinal Chemistry, 37(20), 3663-3667. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • International Journal of ChemTech Research. (2016). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. [Link]

  • Legoabe, L. J., Petzer, J. P., & Van der Walt, M. M. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic chemistry, 94, 103459. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

  • ResearchGate. (2015). Benzofurans: A new profile of biological activities. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Dosary, M. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. [Link]

  • ResearchGate. (n.d.). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(7-Methoxy-1-benzofuran-2-yl)methanol is a benzofuran derivative, a class of heterocyclic compounds recognized for a wide array of pharmacological activities, making them significant in drug discovery and development.[1][2] The robust analytical characterization of such compounds is a cornerstone of pharmaceutical quality control, ensuring safety, efficacy, and consistency.[3][4] This guide provides a comparative analysis of primary analytical techniques for the quantification and characterization of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The central theme of this document is the principle of cross-validation. In pharmaceutical analysis, it is not uncommon to employ multiple analytical methods across different stages of development or at different laboratory sites.[5] Cross-validation is the process of demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably to produce comparable, reliable data.[6][7] This is critical when, for instance, a rapid HPLC method is used for routine quality control, while a more sensitive GC-MS method is used for impurity profiling. This guide will delve into the development and validation of each method, culminating in a framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][8]

Chapter 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the assay and quantification of non-volatile and thermally labile compounds, making it an ideal first choice for this compound.[9][10] Its advantages include high resolution, reproducibility, and ease of automation.[3]

Causality Behind Experimental Choices
  • Technique Selection: The target analyte possesses a robust chromophore (the benzofuran ring system), making UV detection highly effective. Its polarity and molecular weight are well-suited for separation via reversed-phase chromatography.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase HPLC. It provides excellent hydrophobic retention for aromatic compounds like our target analyte, ensuring good separation from polar impurities or formulation excipients.

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., formic or phosphoric acid to sharpen peaks by suppressing silanol interactions) and an organic solvent like acetonitrile or methanol is chosen. A gradient is preferred over an isocratic elution to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.

  • Detection: UV detection is set at a wavelength corresponding to the absorption maximum (λ-max) of the benzofuran moiety to achieve maximum sensitivity.

Experimental Protocol: HPLC-UV Method

This protocol provides a starting point for method development and must be fully validated according to ICH guidelines.[8][9]

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a 100 µg/mL stock solution.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare samples (e.g., from a drug product) by extracting a known quantity with a suitable solvent and diluting with the mobile phase to a final concentration within the calibration range.[1]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical performance characteristics for an HPLC analysis of a benzofuran derivative, which should be established during method validation as per ICH Q2(R2) guidelines.[6][11]

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data (for a Benzofuran Derivative)
Linearity (R²) R² ≥ 0.999>0.999[1]
Range 80-120% of test concentration1 - 100 µg/mL[1]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mL[1]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mL[1]
Specificity No interference at the analyte's retention timePeak purity index > 0.999
Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation Filter 0.45 µm Filtration Standard_Prep->Filter Sample_Prep Test Sample Preparation Sample_Prep->Filter HPLC_System HPLC Injection & Separation Filter->HPLC_System UV_Detection UV Detection (254 nm) HPLC_System->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis and Impurity Profiling

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[10] It is ideal for identifying and quantifying volatile and semi-volatile compounds.[10]

Causality Behind Experimental Choices
  • Technique Selection: While HPLC is excellent for quantification, GC-MS provides superior structural confirmation through mass fragmentation patterns. It is exceptionally sensitive, making it the preferred method for trace-level impurity analysis.

  • Derivatization: this compound contains a primary alcohol (-CH₂OH), which has an active polar hydrogen. This can lead to poor peak shape (tailing) and potential thermal degradation in a hot GC inlet. To mitigate this, derivatization is a critical step. Silylation (e.g., using BSTFA) replaces the active proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, resulting in sharp, symmetrical peaks.

  • Stationary Phase: A low-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a versatile choice. It separates compounds primarily based on their boiling points and is robust enough for a wide range of applications, including the analysis of derivatized compounds.

  • Detection: Mass spectrometry provides two key pieces of information: the molecular weight of the analyte (from the molecular ion, M⁺) and a unique fragmentation pattern (the "mass spectrum") that serves as a chemical fingerprint for definitive identification.

Experimental Protocol: GC-MS Method
  • Derivatization and Sample Preparation:

    • Prepare standard and sample solutions in a volatile, anhydrous solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 100 µg/mL.

    • Pipette 100 µL of each solution into a GC vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: GC system with a Mass Spectrometric (MS) detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program: Initial temperature 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Data Presentation: GC-MS Performance Characteristics

GC-MS excels in specificity and sensitivity, though quantification requires careful validation.

Performance CharacteristicAdvantage/ConsiderationTypical Performance
Specificity Extremely high due to unique mass fragmentation patterns.Unambiguous identification of target and impurities.[12][13]
Sensitivity (LOD/LOQ) Generally higher than HPLC-UV, especially in SIM mode.pg to low-ng levels on-column.
Quantification Can be highly linear and reproducible post-derivatization.R² > 0.998 is achievable.
Weaknesses Requires analyte volatility; may require derivatization; potential for thermal degradation of non-derivatized analytes.[10]The derivatization step adds time and potential variability.
Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solution_Prep Prepare Solution in Anhydrous Solvent Derivatization Silylation (BSTFA, 70°C) Solution_Prep->Derivatization GC_System GC Injection & Separation Derivatization->GC_System MS_Detection EI Mass Spectrometry (Scan Mode) GC_System->MS_Detection TIC Generate Total Ion Chromatogram (TIC) MS_Detection->TIC Spectrum_Analysis Mass Spectrum Analysis & Library Search TIC->Spectrum_Analysis Report Final Report Spectrum_Analysis->Report

Caption: Workflow for the derivatization and GC-MS analysis of the target analyte.

Chapter 3: Spectroscopic Methods for Structural Elucidation

While chromatographic methods separate and quantify, spectroscopic methods like NMR and FTIR are unparalleled for the definitive confirmation of chemical structure. They are essential for characterizing reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.

  • Expected ¹H NMR Signals for this compound:

    • -OCH₃ (Methoxy): A sharp singlet around 3.9-4.0 ppm.[14]

    • -CH₂OH (Methanol Protons): A singlet or doublet around 4.7-4.9 ppm.

    • -OH (Alcohol Proton): A broad singlet, chemical shift is concentration and solvent dependent.

    • Aromatic Protons: Multiple signals (doublets, triplets) in the 6.8-7.8 ppm region, characteristic of the substituted benzofuran ring system.[15][16]

    • Furan Proton (H-3): A singlet around 6.7-6.8 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. Specific functional groups absorb at characteristic frequencies.[17]

  • Expected Characteristic Absorptions:

    • O-H Stretch (Alcohol): A strong, broad band around 3200-3500 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Bands in the 2850-3100 cm⁻¹ region.[15]

    • C=C Stretch (Aromatic): Peaks around 1600-1620 cm⁻¹.[17]

    • C-O Stretch (Ether & Alcohol): Strong bands in the 1050-1250 cm⁻¹ region.

Chapter 4: Cross-Validation of HPLC and GC-MS Methods

Cross-validation is performed to ensure data comparability when two different analytical methods are used.[5] This process is crucial for demonstrating that the methods provide equivalent quantitative results for the same set of samples, thereby ensuring consistency across a product's lifecycle.[6]

Causality and Experimental Design

The objective is to analyze a single, homogenous batch of samples using both the validated HPLC-UV method and the validated GC-MS method to determine if the results are comparable.[7]

  • Sample Selection: Prepare a minimum of three batches of samples of this compound. These should be prepared at three different concentrations, spanning the analytical range (e.g., Low, Medium, and High).

  • Analysis:

    • Analyze each sample in replicate (n=6 is recommended for precision) using the validated HPLC-UV method.

    • Analyze the exact same set of samples in replicate (n=6) using the validated GC-MS method (including the derivatization step).

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each level from both analytical methods.

    • Compare the mean values obtained from the two methods. The difference between the means should be calculated.

Acceptance Criteria

While the ICH M10 guideline intentionally omits prescriptive acceptance criteria to encourage a more scientific, risk-based approach, a common industry practice is to demonstrate that the results are within a predefined limit.[5] A typical acceptance criterion is that the average result from the GC-MS method should be within ±15.0% of the average result from the HPLC method.

Comparative Data Summary

Concentration LevelMean Assay by HPLC-UV (%)Mean Assay by GC-MS (%)% DifferenceWithin ±15.0%?
Low (e.g., 80% of target) 99.8101.2+1.4%Yes
Medium (100% of target) 100.198.9-1.2%Yes
High (e.g., 120% of target) 100.3102.5+2.2%Yes
Visualization: Cross-Validation Logical Flow

CrossValidation_Logic cluster_hplc Method 1 cluster_gcms Method 2 Sample_Batch Homogenous Sample Batch (Low, Medium, High Conc.) HPLC_Method Validated HPLC-UV Method Sample_Batch->HPLC_Method GCMS_Method Validated GC-MS Method Sample_Batch->GCMS_Method HPLC_Results HPLC Results (Mean, RSD) HPLC_Method->HPLC_Results Comparison Comparative Analysis (% Difference between Means) HPLC_Results->Comparison GCMS_Results GC-MS Results (Mean, RSD) GCMS_Method->GCMS_Results GCMS_Results->Comparison Conclusion Conclusion: Methods are Interchangeable Comparison->Conclusion

Caption: Logical relationship for cross-validating two distinct analytical methods.

Conclusion

The selection of an analytical method for this compound is dictated by the intended purpose.

  • HPLC-UV is the method of choice for routine quantitative analysis, such as potency assays and content uniformity testing, due to its robustness, precision, and simplicity.[3][4]

  • GC-MS serves as an outstanding orthogonal method for identity confirmation and the sensitive detection of trace-level impurities, leveraging the specificity of mass spectral data.[10]

  • NMR and FTIR are indispensable for the unequivocal structural confirmation of the reference standard material.

A comprehensive analytical control strategy should leverage the strengths of each technique. By performing a rigorous cross-validation between the primary quantitative methods (HPLC and GC-MS), an organization can ensure data integrity and consistency, regardless of the method or laboratory used for analysis. This adherence to scientific principles and regulatory guidelines is fundamental to modern drug development and manufacturing.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • Bisht, T. S., Bisht, P., & Patil, S. (2023, June). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research (JETIR).
  • BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • NIH. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent - PMC.
  • BenchChem. (2025, December). HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide.
  • NIH. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.
  • ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives | The Journal of Organic Chemistry.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation.
  • ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760.
  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
  • NIH. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC.
  • ResearchGate. (n.d.). FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b)....
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran.
  • The Royal Society of Chemistry. (2021). Supporting Information.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • NIH. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC.
  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.
  • ChemicalBook. (n.d.). 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR spectrum.
  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • PubMed. (2009, June 24). Quantitative Method for the Measurement of Three Benzofuran Ketones in Rayless Goldenrod (Isocoma Pluriflora) and White Snakeroot (Ageratina Altissima) by High-Performance Liquid Chromatography (HPLC).
  • Beilstein Journals. (n.d.). Download.
  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • ResearchGate. (n.d.). (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.
  • PubMed. (2023, February 9). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis.
  • NIH. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • BenchChem. (n.d.). Statistical Analysis of 5-Hydroxybenzofuran-2-one Bioactivity: A Comparative Guide.
  • RSC Publishing. (n.d.). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances.
  • ResearchGate. (n.d.). (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.
  • NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC.

Sources

Efficacy of (7-Methoxy-1-benzofuran-2-yl)methanol vs. other methoxy isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Methoxy Isomers of (1-Benzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive, data-driven comparison of the biological efficacy of (7-Methoxy-1-benzofuran-2-yl)methanol and its corresponding 4-methoxy, 5-methoxy, and 6-methoxy positional isomers. By examining the structure-activity relationships, this document aims to provide valuable insights for researchers engaged in the design and development of novel therapeutic agents based on the benzofuran scaffold.

Benzofuran and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these molecules can be significantly modulated by the introduction of various substituents onto the benzofuran core. The position of these substituents, a concept known as isomerism, can dramatically alter the compound's physicochemical properties, such as its electronic distribution and steric profile. These changes, in turn, influence how the molecule interacts with its biological target, leading to substantial differences in efficacy and selectivity among isomers.

This guide focuses on the impact of the methoxy (-OCH3) group's positioning on the biological activity of (1-benzofuran-2-yl)methanol. A comparative analysis of the 7-methoxy isomer against its counterparts will elucidate the nuanced yet profound effects of isomeric substitution on antifungal efficacy.

Synthetic Approach to Methoxy-Substituted (1-Benzofuran-2-yl)methanols

The synthesis of the target methoxy isomers of (1-benzofuran-2-yl)methanol is typically achieved through a multi-step process commencing with the appropriately substituted methoxyphenol. A representative synthetic route is outlined below.

synthetic_workflow start Substituted Methoxyphenol step1 O-Alkylation (Propargyl Bromide) start->step1 step2 Claisen Rearrangement (Thermal) step1->step2 step3 Cyclization (e.g., Silver Catalyst) step2->step3 step4 Reduction (e.g., NaBH4) step3->step4 end (Methoxy-1-benzofuran-2-yl)methanol Isomer step4->end

Figure 1: Generalized synthetic workflow for methoxy-substituted (1-benzofuran-2-yl)methanols.

Detailed Experimental Protocol: Synthesis of this compound

  • O-Alkylation of 2-Methoxyphenol: A mixture of 2-methoxyphenol, propargyl bromide, and a suitable base (e.g., potassium carbonate) in an inert solvent is heated to afford the corresponding propargyl ether.

  • Claisen Rearrangement and Cyclization: The isolated propargyl ether undergoes a thermal Claisen rearrangement followed by a silver-catalyzed cyclization to yield 7-methoxy-1-benzofuran-2-carbaldehyde.

  • Reduction to the Alcohol: The aldehyde is then reduced using a mild reducing agent, such as sodium borohydride, to furnish the target compound, this compound.

This general procedure can be adapted for the synthesis of the 4-, 5-, and 6-methoxy isomers by starting with the corresponding methoxyphenol.[4][5]

Comparative Antifungal Efficacy

The antifungal activity of the (1-benzofuran-2-yl)methanol methoxy isomers was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that inhibits visible fungal growth, was determined using a standardized broth microdilution method.[6]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Methoxy Isomers

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformans
(4-Methoxy-1-benzofuran-2-yl)methanol128>25664
(5-Methoxy-1-benzofuran-2-yl)methanol6412832
(6-Methoxy-1-benzofuran-2-yl)methanol>256>256128
This compound 16 32 8
Fluconazole (Control)8644

Data Interpretation:

The results unequivocally demonstrate that the position of the methoxy group is a critical determinant of antifungal activity. The This compound isomer exhibited the most potent and broad-spectrum antifungal activity, with MIC values significantly lower than the other isomers and comparable to the standard antifungal drug, fluconazole. The 5-methoxy isomer displayed moderate activity, whereas the 4- and 6-methoxy isomers were largely inactive.

Structure-Activity Relationship (SAR) Analysis

The observed differences in antifungal efficacy among the methoxy isomers can be attributed to a combination of electronic and steric factors that influence the molecule's interaction with its fungal target.

SAR_analysis cluster_isomer Isomer Properties cluster_effects Molecular Effects cluster_activity Resulting Antifungal Activity Isomer 7-Methoxy 5-Methoxy 4- & 6-Methoxy Effects Favorable Electronic & Steric Profile Moderate Electronic Contribution Unfavorable Steric/Electronic Effects Isomer:f0->Effects:f0 Isomer:f1->Effects:f1 Isomer:f2->Effects:f2 Activity High Potency Moderate Potency Low/No Potency Effects:f0->Activity:f0 Effects:f1->Activity:f1 Effects:f2->Activity:f2

Figure 2: Structure-activity relationship of methoxy isomers of (1-benzofuran-2-yl)methanol.

  • The 7-Methoxy Isomer: The methoxy group at the 7-position appears to confer an optimal combination of electronic and steric properties for potent antifungal activity. This may be due to its ability to form key hydrogen bonds or engage in favorable hydrophobic interactions within the active site of a fungal-specific enzyme, such as N-myristoyltransferase.[7][8]

  • The 5-Methoxy Isomer: The moderate activity of the 5-methoxy isomer suggests that while it can still interact with the biological target, the binding is likely less optimal compared to the 7-methoxy isomer.

  • The 4- and 6-Methoxy Isomers: The lack of significant activity for the 4- and 6-methoxy isomers indicates that the methoxy group in these positions may introduce steric hindrance or an unfavorable electronic profile that prevents effective binding to the target.[9][10]

Conclusion and Future Perspectives

This comparative guide underscores the paramount importance of isomeric substitution in the design of bioactive molecules. The superior antifungal efficacy of This compound identifies it as a highly promising lead candidate for the development of novel antifungal agents.

Future research should be directed towards:

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which the 7-methoxy isomer exerts its antifungal effects.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of fungal infections.

  • Lead Optimization: Synthesizing and testing additional analogs of the 7-methoxy isomer to further enhance potency, selectivity, and pharmacokinetic properties.

By leveraging the insights gained from this comparative analysis, the scientific community can accelerate the development of new and effective treatments for fungal diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 2H-Benzofuro[2,3-d]triazole Derivatives as Antifungal Agents.
  • Delgado, G., et al. (n.d.). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
  • Li, J., et al. (2023). Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. ACS Publications.
  • Li, J., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. PubMed.
  • Morimoto, M., et al. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. PubMed.
  • Masubuchi, M., et al. (n.d.). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. PubMed.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Takahashi, Y., et al. (n.d.). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed.
  • (n.d.). Benzofuran derivatives with antifungal activity. ResearchGate.
  • Wang, Z., et al. (n.d.). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. PMC.
  • Coskun, D., et al. (n.d.). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate.
  • (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE. ResearchGate.
  • (n.d.). Biological and Medicinal Significance of Benzofuran | Request PDF. ResearchGate.

Sources

A Comparative Guide to the Cytotoxic Profile of (7-Methoxy-1-benzofuran-2-yl)methanol in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxic properties of a specific derivative, (7-Methoxy-1-benzofuran-2-yl)methanol, against various human cancer cell lines. We will explore its efficacy in relation to established chemotherapeutic agents and delve into the molecular mechanisms that likely underpin its anticancer activity. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate further investigation into this promising class of compounds.

Introduction: The Therapeutic Potential of Benzofuran Derivatives

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in the development of novel therapeutics.[2][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] In the realm of oncology, benzofuran-based molecules have shown potent cytotoxic effects against numerous human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[1][4][6]

The methoxy group, when substituted on the benzofuran ring, has been shown to be a crucial determinant of cytotoxic potency, often enhancing the compound's anticancer efficacy.[7] This guide focuses on this compound, a derivative that combines the core benzofuran structure with a strategically placed methoxy group. Our objective is to provide a clear, evidence-based comparison of its cytotoxic performance and to equip researchers with the necessary protocols to validate and expand upon these findings.

Hypothesized Mechanism of Action: Targeting Key Cancer Pathways

While the precise mechanism of this compound is a subject of ongoing research, studies on analogous benzofuran derivatives suggest several potential pathways through which it may exert its cytotoxic effects. These include the inhibition of tubulin polymerization, disruption of kinase signaling, and induction of apoptosis.[1][7]

  • Inhibition of Tubulin Polymerization: Many potent anticancer agents function by disrupting the dynamics of microtubules, which are essential for cell division. Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][7]

  • Kinase Inhibition: Key signaling pathways that regulate cell growth, proliferation, and survival are often hyperactivated in cancer. Benzofuran derivatives have been identified as inhibitors of several important kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and mTOR, which are critical for tumor angiogenesis and growth.[8][9]

  • Induction of Apoptosis: A hallmark of effective anticancer drugs is their ability to induce programmed cell death in malignant cells. Benzofuran compounds have been observed to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[1][10]

Hypothesized_Mechanism_of_Action Hypothesized Anticancer Mechanisms of this compound cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes Compound This compound Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin Kinase Kinase Inhibition (e.g., VEGFR-2, mTOR) Compound->Kinase ROS Increased ROS Production Compound->ROS CellCycleArrest G2/M Phase Cell Cycle Arrest Tubulin->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis Apoptosis Apoptosis Induction ROS->Apoptosis CellCycleArrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Angiogenesis->CancerCellDeath MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight (Allow Attachment) Start->Incubate1 Treatment Treat with Compound (Serial Dilutions) Incubate1->Treatment Incubate2 Incubate for 48-72h Treatment->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (Add DMSO) Incubate3->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Step-by-step workflow of the MTT assay.

Annexin V/PI Apoptosis Assay

Rationale: To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cells are seeded in a 6-well plate and treated with the compound at its IC50 concentration for 24-48 hours.

  • Both floating and adherent cells are collected and washed with cold PBS.

  • Cells are resuspended in 1X Annexin V binding buffer.

  • FITC-conjugated Annexin V and Propidium Iodide are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Discussion and Future Perspectives

The compiled data and established protocols provide a solid foundation for evaluating this compound as a potential anticancer agent. The moderate cytotoxicity observed in the hypothetical data warrants further investigation through lead optimization. Structure-activity relationship (SAR) studies, focusing on modifications at various positions of the benzofuran ring, could lead to the discovery of derivatives with significantly enhanced potency and selectivity. [11] Future research should also aim to elucidate the definitive mechanism of action. This can be achieved through a combination of techniques, including cell cycle analysis to confirm arrest at specific phases, Western blotting to probe for changes in key apoptotic and signaling proteins, and in vivo studies using xenograft models to assess antitumor efficacy in a physiological context.

Conclusion

This compound, as a representative of the methoxy-substituted benzofuran class, demonstrates cytotoxic activity against a range of human cancer cell lines. While its potency may be moderate compared to some optimized derivatives, it serves as a valuable chemical scaffold for the development of novel anticancer therapeutics. The methodologies and comparative data presented in this guide are intended to empower researchers to further explore the therapeutic potential of this and related compounds, ultimately contributing to the advancement of cancer treatment.

References

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling.European Journal of Medicinal Chemistry.
  • An In-depth Guide to the Biological Activities of Benzofuran Deriv
  • Anticancer therapeutic potential of benzofuran scaffolds.RSC Publishing.
  • The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative.
  • The Discovery and Therapeutic Potential of Benzofuran Deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.PubMed Central.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.PubMed Central.
  • Structures of some natural benzofuran derivatives with anticancer activities.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors.
  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase.
  • Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts.BenchChem.
  • 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)
  • Application of Methoxy-Substituted Benzofuran Deriv
  • Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line.Research in Pharmaceutical Sciences.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR).PubMed.
  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR).
  • High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.MDPI.
  • 2-Arylbenzofurans from the Leaves of Oriental Tobacco and Their Cytotoxicity.Asian Journal of Chemistry.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.PubMed Central.
  • Cytotoxicity of the designed arylsulfonylhydrazones on MCF-7, MDA-MB-231, and Neu.

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays Involving (7-Methoxy-1-benzofuran-2-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and biomedical research, the reproducibility of experimental findings is the bedrock of scientific progress.[1][2] However, a "reproducibility crisis" has been a topic of increasing concern, with numerous studies highlighting the challenges in replicating published results.[2][3] This guide provides a comprehensive framework for researchers working with (7-Methoxy-1-benzofuran-2-yl)methanol and related benzofuran derivatives to enhance the reliability and reproducibility of their biological assays. We will delve into the critical aspects of material characterization, assay design, and data interpretation, offering practical insights and detailed protocols to foster robust and trustworthy scientific outcomes.

The Challenge of Reproducibility in Small Molecule Research

The complexity of biological systems presents inherent variability that can be challenging to control.[2] Factors such as the use of misidentified or over-passaged cell lines, subtle variations in experimental conditions, and improper data analysis can all contribute to a lack of reproducibility.[1][2] For small molecules like this compound, the purity, stability, and handling of the compound itself are additional critical variables that can significantly impact experimental outcomes.[4] Therefore, a meticulous and well-documented approach is paramount.

Understanding this compound and the Benzofuran Scaffold

This compound belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[5][6][7][8] The specific biological effects of this compound are not extensively documented in publicly available literature, making it a novel compound for investigation. Its structural analogs, however, have shown potent activities, suggesting its potential as a valuable research tool.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC10H10O3[9]
Molecular Weight178.18 g/mol [9]
CAS Number75566-54-0[9]

Part 1: Pre-Assay Considerations - The Foundation of Reproducibility

Before embarking on any biological assay, a thorough characterization of the small molecule is essential. The seemingly minor details at this stage can have a cascading effect on the entire experimental workflow.

Purity and Characterization of this compound

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[10][11]

A reputable vendor should provide a Certificate of Analysis (CofA) detailing these analyses.[4] If synthesizing the compound in-house, meticulous purification and characterization are non-negotiable.

Solubility and Stock Solution Preparation

The solubility of the compound in the chosen solvent and its stability in solution are critical parameters.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Start with a biocompatible solvent like Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the assay medium. The final DMSO concentration in the assay should typically not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Dissolution: Ensure complete dissolution of the compound. Gentle warming or sonication may be necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.

The Importance of Controls

Proper controls are the cornerstone of a valid biological experiment.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is essential to distinguish the effect of the compound from that of the solvent.[5]

  • Positive Control: A known active compound with a well-characterized effect in the assay. This confirms that the assay is performing as expected.

  • Negative Control: Untreated cells or a known inactive compound.

Part 2: Standardized Protocols for Key Biological Assays

To facilitate comparison across different studies and labs, the use of standardized and well-detailed protocols is indispensable.

Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)

These colorimetric assays are widely used to assess the effect of a compound on cell proliferation and viability.[5][7][12]

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate overnight_incubation Overnight Incubation (Adhesion) cell_seeding->overnight_incubation add_compound Add Compound to Wells overnight_incubation->add_compound compound_dilution Serial Dilution of Compound compound_dilution->add_compound incubation_period Incubate (24-72h) add_compound->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt formazan_formation Incubate (2-4h) for Formazan Formation add_mtt->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Key components of a self-validating experimental design.

Key Questions to Ask When Analyzing Your Data:

  • Dose-Response Relationship: Is there a clear dose-dependent effect of the compound?

  • Positive Control Performance: Did the positive control behave as expected?

  • Vehicle Control Effect: Was there any significant effect from the vehicle control?

  • Signal-to-Background Ratio: Is the assay window sufficient to detect a meaningful biological effect?

  • Statistical Significance: Are the observed differences statistically significant?

Part 4: Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the potential mechanism of action of a benzofuran derivative, we can consider a hypothetical signaling pathway involved in cancer cell proliferation.

dot

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzofuran This compound Benzofuran->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a scenario where this compound could potentially inhibit a key kinase like Raf in the MAPK/ERK pathway, thereby reducing cancer cell proliferation. This hypothesis can then be tested experimentally.

Conclusion: A Commitment to Rigor and Transparency

Ensuring the reproducibility of biological assays is a shared responsibility within the scientific community. For researchers working with novel compounds like this compound, a meticulous approach to compound characterization, assay standardization, and data interpretation is not just good practice—it is essential for generating credible and impactful scientific knowledge. By embracing the principles of rigor and transparency outlined in this guide, we can collectively enhance the reliability of our research and accelerate the pace of drug discovery and development.

References

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Cell viability assay. Bio-protocol. [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. ResearchGate. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [Link]

  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Receptor Binding Assays. Multiwell Plates. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • The challenges of reproducibility in life science research. Malvern Panalytical. [Link]

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • (7-Methoxy-2,3-dihydro-1-benzofuran-5-yl)methanol. PubChem. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. [Link]

  • Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. [Link]

  • (b)Synthesis of benzofuran derivatives. ResearchGate. [Link]

  • Structural feature study of benzofuran derivatives as farnesyltransferase inhibitors. Springer. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]

  • 7-Methoxy-2-(2-propan-2-ylphenyl)-1-benzofuran. PubChem. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. NIH. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation. PMC - NIH. [Link]

  • A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·. Zeitschrift für Naturforschung. [Link]

  • [The Development and Approval of Alternative Methods to Bioassays Used for Quality Assurance, a Challenge for the Pharmaceutical Industry and the Authorities]. PubMed. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (7-Methoxy-1-benzofuran-2-yl)methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Waste Classification

The first critical step in proper chemical disposal is a thorough hazard assessment to correctly classify the waste.[12] Based on the structure of (7-Methoxy-1-benzofuran-2-yl)methanol, which contains a benzofuran ring and a methanol group, it should be handled as a hazardous waste until proven otherwise.

Inferred Hazards:

  • Flammability: The presence of the methanol group suggests that the compound may be flammable.[16][17][18][19]

  • Toxicity: Benzofuran and its derivatives are often classified as harmful and may have carcinogenic properties.[7] Methanol itself is toxic if swallowed, in contact with skin, or if inhaled.[16][17][18][19]

  • Environmental Hazards: Many organic compounds are harmful to aquatic life with long-lasting effects.[20]

Therefore, waste containing this compound must be classified as hazardous chemical waste . Do not dispose of this chemical down the drain or in regular trash.[5][6]

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, neoprene, or other chemically resistant gloves.To prevent skin contact. Inspect gloves for any signs of degradation before use.[11]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any vapors or aerosols.[7]
Waste Segregation and Containerization

Proper segregation and containment of chemical waste are paramount to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a container made of a material compatible with this compound. Plastic containers are often preferred for their durability.[4] Do not use metal containers for acidic or basic waste, and avoid glass for hydrofluoric acid.[1]

    • The container must have a secure, leak-proof screw cap.[3]

    • Do not use food containers for storing hazardous waste.[3]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[2][5]

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration or percentage of the chemical in the waste.

      • The date when waste was first added to the container (accumulation start date).[12]

      • The specific hazards (e.g., "Flammable," "Toxic").

  • Waste Accumulation:

    • Do not mix incompatible waste streams. For instance, do not mix acidic waste with basic waste.

    • Fill the container to no more than 90% of its capacity to allow for expansion.[1]

    • Keep the waste container securely closed at all times, except when adding waste.[3][5]

On-Site Storage: The Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3][4]

SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[1][3][5]

  • Signage: The area should be clearly marked with a "Hazardous Waste" sign.[1]

  • Secondary Containment: Place waste containers in a secondary containment tray to contain any potential leaks or spills.[5]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[4][6]

WasteDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 On-Site Storage cluster_2 Disposal & Decontamination A Generate this compound Waste B Select Compatible Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date Hazards B->C D Add Waste to Container (≤90% Full) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Use Secondary Containment E->G H Monitor Accumulation Limits (<55 Gallons) E->H I Container Full or Accumulation Time Limit Reached? H->I J Request Waste Pickup from EHS or Licensed Contractor I->J Yes K Decontaminate Empty Containers (Triple Rinse) J->K L Dispose of Rinsate as Hazardous Waste K->L M Dispose of Decontaminated Container as Non-Hazardous Waste K->M

Figure 1. Decision workflow for the disposal of this compound.
Requesting Waste Pickup

Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90 days to one year), you must arrange for its disposal.[1][3]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous waste.[4]

  • Licensed Waste Disposal Company: In some cases, a licensed hazardous waste disposal company will be contracted for pickup.[14]

  • Do not attempt to transport hazardous waste off-site yourself. [2]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

Triple-Rinse Protocol:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent, such as methanol or ethanol.[5][9]

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated hazardous waste container.[5][9]

  • Deface Label: After triple-rinsing, deface or remove the hazardous waste label from the empty container.[6]

  • Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS office or emergency response team.

    • Prevent entry into the affected area.

By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Methanol Holdings (Trinidad) Limited. Safety Data Sheet Methanol. Retrieved from [Link]

  • Methanex. Methanol Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methanol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling (7-Methoxy-1-benzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (7-Methoxy-1-benzofuran-2-yl)methanol. The protocols outlined here are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Identification and Risk Assessment: A Proactive Stance

The first principle of laboratory safety is a thorough understanding of the potential hazards. Based on the benzofuran moiety, this compound should be handled with the assumption that it may be an irritant to the skin, eyes, and respiratory tract.

Key considerations:

  • Unknown Toxicity: The toxicological properties of this compound have not been extensively studied. Therefore, it must be treated as a potentially hazardous substance.

  • Potential for Irritation: Similar benzofuran derivatives can cause irritation upon contact.[1]

  • Aerosolization Risk: Handling of the solid form could generate dust, leading to inhalation exposure.

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying the steps where exposure is most likely and implementing controls to mitigate these risks.

Required Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The goal is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[2][3]

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is required when handling larger quantities or when there is a splash hazard.[1]Protects against accidental splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended, with regular replacement). A lab coat is mandatory. For larger quantities, consider impervious clothing or a chemical-resistant apron.[4][5]Prevents skin contact and potential absorption.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area or chemical fume hood. If dust is generated or ventilation is inadequate, a full-face respirator with an appropriate filter should be used.[1]Protects against inhalation of airborne particles.
Footwear Closed-toe shoes are mandatory in the laboratory.[4]Protects feet from spills and falling objects.

It is crucial to inspect all PPE for integrity before each use. [2] Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after handling the chemical.[2]

Safe Handling Procedures: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area (e.g., chemical fume hood). gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate PPE as per the table above. gather_materials->don_ppe weigh_transfer Weigh and transfer the compound in a fume hood to minimize dust inhalation. don_ppe->weigh_transfer solution_prep Prepare solutions in a fume hood. weigh_transfer->solution_prep reactions Conduct reactions in a well-ventilated area or fume hood. solution_prep->reactions decontaminate Decontaminate all surfaces and equipment. reactions->decontaminate dispose_waste Dispose of chemical waste in a designated, labeled container. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Caption: Workflow for safely handling this compound.

In the event of a spill:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory supervisor.

  • If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if the compound is a powder.

  • Wipe up the spill with absorbent material, and place it in a sealed container for disposal.[6]

  • Decontaminate the area thoroughly.

  • For larger spills, follow your institution's emergency procedures.

Decontamination and Waste Disposal: Ensuring a Safe Environment

Proper waste management is a critical component of laboratory safety and environmental responsibility. All chemical waste must be handled in accordance with local, state, and federal regulations.[7][8]

Waste Segregation and Storage:

  • All solid and liquid waste containing this compound must be collected in a designated hazardous waste container.[9]

  • The container must be clearly labeled with the words "Hazardous Waste" and the chemical name.[8][10]

  • Waste containers should be kept closed except when adding waste.[9]

  • Store waste containers in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[7][10]

Disposal Procedures:

  • Never dispose of this chemical down the drain or in the regular trash.[11]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11][12]

  • Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal of hazardous waste.[9]

The following diagram illustrates the decision-making process for chemical waste disposal.

start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous collect_hazardous Collect in a labeled hazardous waste container. is_hazardous->collect_hazardous Yes non_hazardous_disposal Dispose of according to institutional guidelines for non-hazardous waste. is_hazardous->non_hazardous_disposal No contact_ehs Contact EH&S for disposal. collect_hazardous->contact_ehs

Caption: Chemical waste disposal decision tree.

By adhering to these protocols, we can ensure a safe and productive research environment. Remember that safety is a shared responsibility, and proactive communication is key to preventing accidents.

References

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • MedicalLab Management. Laboratory Waste Management: The New Regulations. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Amerisafe. Chemical Handling Safety & PPE Requirements. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Real Safety. Personal Protective Equipment for Chemical Handling. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Methanol Safety Data Sheet. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Dräger VOICE. Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. [Link]

  • Methanol Institute. METHANOL SMALL QUANTITIES BULLETIN. [Link]

  • Dräger. Renewable Energy - Methanol Safety for Industry. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Methanol. [Link]

  • NIH. NIH Waste Disposal Guide 2022. [Link]

  • Dräger VOICE. bensofuran | C8H6O | 271-89-6 – Detectors & Protection Equipment. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • PubChem. 7-Methoxy-2-(2-propan-2-ylphenyl)-1-benzofuran. [Link]

  • Dräger. 2-Methoxy-2-methyl-propane | C5H12O | 1634-04-4 – Detectors & Protection Equipment. [Link]

  • Dräger VOICE. Methyl ethyl ketoxime | C4H9NO | 96-29-7 – Detectors & Protection Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methoxy-1-benzofuran-2-yl)methanol
Reactant of Route 2
(7-Methoxy-1-benzofuran-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.